molecular formula C8H10O2S B1342666 2-Methyl-2-(thiophen-3-yl)propanoic acid CAS No. 147632-27-7

2-Methyl-2-(thiophen-3-yl)propanoic acid

Cat. No.: B1342666
CAS No.: 147632-27-7
M. Wt: 170.23 g/mol
InChI Key: ZHQCSMCHLZTQNU-UHFFFAOYSA-N
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Description

2-Methyl-2-(thiophen-3-yl)propanoic acid (CAS 147632-27-7) is a high-purity heterocyclic carboxylic acid characterized by a molecular formula of C8H10O2S and a molecular weight of 170.23 g/mol . This compound serves as a valuable building block in organic synthesis and medicinal chemistry, particularly for constructing more complex molecules featuring a thiophene heterocycle . The thiophene scaffold is a prominent structure in various therapeutics, with applications explored in areas such as antitumor, antibacterial, and anti-inflammatory agents . Its structure, featuring a sterically hindered quaternary carbon center, can influence its physicochemical properties and interaction with biological targets. Researchers utilize this compound and its analogs as key intermediates in the development of novel heterocyclic systems and for the synthesis of thiophene-containing functional materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-thiophen-3-ylpropanoic acid
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InChI

InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZHQCSMCHLZTQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294133
Record name α,α-Dimethyl-3-thiopheneacetic acid
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Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

147632-27-7
Record name α,α-Dimethyl-3-thiopheneacetic acid
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Record name α,α-Dimethyl-3-thiopheneacetic acid
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Record name 2-methyl-2-(thiophen-3-yl)propanoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(thiophen-3-yl)propanoic acid is a valuable carboxylic acid derivative featuring a thiophene scaffold. This heterocyclic motif is a well-recognized bioisostere for a phenyl ring and is a key component in numerous pharmaceutically active compounds, contributing to enhanced metabolic stability and potency. The α,α-disubstituted propanoic acid structure is of particular interest in medicinal chemistry, as the gem-dimethyl group can impart significant effects on the molecule's conformation and metabolic profile. This guide provides a comprehensive overview of a robust synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Approach: The Malonic Ester Synthesis

The most logical and versatile approach for the synthesis of this compound is the malonic ester synthesis. This classical yet powerful method allows for the sequential introduction of alkyl or aryl groups to the α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired substituted carboxylic acid.[1][2] This strategy offers a high degree of control and is well-suited for the construction of the target molecule.

The overall synthetic pathway can be envisioned in three main stages:

  • Arylation: Introduction of the thiophen-3-yl group onto diethyl malonate.

  • Dialkylation: Sequential methylation of the α-carbon of diethyl 2-(thiophen-3-yl)malonate.

  • Hydrolysis and Decarboxylation: Conversion of the dialkylated malonic ester to the final propanoic acid derivative.

The following diagram illustrates the logical flow of this synthetic strategy.

Synthesis_Workflow cluster_0 Stage 1: Arylation cluster_1 Stage 2: Double Methylation cluster_2 Stage 3: Hydrolysis & Decarboxylation A Diethyl Malonate B Diethyl 2-(thiophen-3-yl)malonate A->B Thiophen-3-yl halide, Base C Diethyl 2-methyl-2- (thiophen-3-yl)malonate B->C 1. Base (e.g., NaOEt) 2. Methyl Iodide (2 eq.) D This compound C->D 1. H₃O⁺ / OH⁻ (Hydrolysis) 2. Heat (Decarboxylation)

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Diethyl 2-(thiophen-3-yl)malonate (Intermediate I)

The initial and crucial step is the arylation of diethyl malonate with a suitable thiophene precursor. While various coupling methods exist, a reliable approach involves the reaction of a 3-halothiophene with the enolate of diethyl malonate.

Mechanistic Considerations

The reaction proceeds via a nucleophilic substitution mechanism. Diethyl malonate is first deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electron-deficient carbon atom of the 3-halothiophene, displacing the halide and forming the new carbon-carbon bond.

Experimental Protocol:

Materials:

  • Diethyl malonate

  • 3-Bromothiophene

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in anhydrous ethanol.

  • To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 3-bromothiophene to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with toluene.

  • Wash the combined organic layers with water, dilute HCl, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 2-(thiophen-3-yl)malonate.

  • Purify the crude product by vacuum distillation.

Part 2: Synthesis of Diethyl 2-methyl-2-(thiophen-3-yl)malonate (Intermediate II)

This stage involves the exhaustive methylation of the α-carbon of Intermediate I. This is achieved through a sequential deprotonation and alkylation process.

Mechanistic Considerations

The remaining acidic proton on the α-carbon of diethyl 2-(thiophen-3-yl)malonate is first abstracted by a strong base like sodium ethoxide to form a new enolate. This enolate then undergoes a nucleophilic attack on a methylating agent, such as methyl iodide. To achieve dialkylation, this process is repeated. Using a sufficient excess of base and methyl iodide can often drive the reaction to the desired dialkylated product in a one-pot fashion.[3]

Experimental Protocol:

Materials:

  • Diethyl 2-(thiophen-3-yl)malonate (Intermediate I)

  • Sodium ethoxide (NaOEt)

  • Methyl iodide (CH₃I)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated ammonium chloride solution (NH₄Cl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Intermediate I in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol to the flask and stir for a period to ensure complete enolate formation.

  • Cool the mixture in an ice bath and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC until the starting material is consumed and the dialkylated product is predominant.

  • Cool the reaction mixture and quench by the slow addition of saturated ammonium chloride solution.

  • Remove the ethanol under reduced pressure and partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-methyl-2-(thiophen-3-yl)malonate.

  • The crude product can be purified by column chromatography on silica gel.

Part 3: Synthesis of this compound (Final Product)

The final step in the sequence is the hydrolysis of the diester to a dicarboxylic acid, which then readily undergoes decarboxylation upon heating to yield the target molecule.

Mechanistic Considerations

The hydrolysis of the ester groups can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) with a strong base like potassium hydroxide in an aqueous or alcoholic solution is common.[4] This generates the dicarboxylate salt. Subsequent acidification with a strong mineral acid protonates the carboxylate groups to form the unstable β-dicarboxylic acid, 2-methyl-2-(thiophen-3-yl)malonic acid. Upon heating, this intermediate undergoes decarboxylation through a cyclic transition state, losing carbon dioxide to form an enol, which then tautomerizes to the final, stable carboxylic acid product.

Decarboxylation_Mechanism cluster_0 Hydrolysis cluster_1 Decarboxylation A Dialkylated Malonic Ester B Dicarboxylate Salt A->B KOH, H₂O, EtOH Reflux C β-Dicarboxylic Acid B->C H₃O⁺ D Final Propanoic Acid C->D Heat (-CO₂)

Caption: Key steps in the final hydrolysis and decarboxylation stage.

Experimental Protocol:

Materials:

  • Diethyl 2-methyl-2-(thiophen-3-yl)malonate (Intermediate II)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Intermediate II in a mixture of ethanol and an aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a low pH with concentrated hydrochloric acid.

  • Heat the acidified solution to reflux for a few hours to effect decarboxylation.

  • After cooling, extract the product into diethyl ether.

  • Wash the combined ethereal extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Summary and Characterization

The following table provides expected data for the intermediates and the final product. Note that while specific experimental data for the target molecule is not widely published, the values for closely related analogs provide a reliable reference.[5][6][7][8]

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (CDCl₃, δ ppm)Expected ¹³C NMR Signals (CDCl₃, δ ppm)Expected IR Absorptions (cm⁻¹)
Intermediate I C₁₁H₁₄O₄S242.29~7.3 (m, 2H, thiophene), ~7.1 (m, 1H, thiophene), ~4.2 (q, 4H, OCH₂), ~1.2 (t, 6H, CH₃)~168 (C=O), ~140-125 (thiophene C), ~62 (OCH₂), ~14 (CH₃)~1730 (C=O, ester)
Intermediate II C₁₃H₁₈O₄S270.34~7.3 (m, 2H, thiophene), ~7.1 (m, 1H, thiophene), ~4.2 (q, 4H, OCH₂), ~1.5 (s, 6H, α-CH₃), ~1.2 (t, 6H, OCH₂CH₃)~172 (C=O), ~140-125 (thiophene C), ~61 (OCH₂), ~50 (α-C), ~25 (α-CH₃), ~14 (OCH₂CH₃)~1725 (C=O, ester)
Final Product C₈H₁₀O₂S170.23~11-12 (br s, 1H, COOH), ~7.3 (m, 2H, thiophene), ~7.1 (m, 1H, thiophene), ~1.6 (s, 6H, CH₃)~180 (C=O), ~140-125 (thiophene C), ~45 (α-C), ~25 (CH₃)~3300-2500 (O-H, acid), ~1700 (C=O, acid)

Mass Spectrometry (Expected for Final Product): The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 170. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 amu) to give a fragment at m/z = 125, and further fragmentation of the thiophene ring.[7]

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence based on the malonic ester synthesis. This guide provides a detailed framework, from the strategic planning and mechanistic understanding to practical experimental protocols. By following these guidelines and adapting them with standard laboratory practices, researchers can successfully synthesize this valuable compound for applications in drug discovery and materials science. It is imperative to perform all experimental work in a well-ventilated fume hood and to use appropriate personal protective equipment.

References

  • Malonic Ester Synthetic Strategies. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Malonic ester synthesis. (n.d.). Grokipedia. Retrieved from [Link]

  • Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. (n.d.). SciSpace. Retrieved from [Link]

  • Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Infrared spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Ch21: Malonic esters. (n.d.). University of Calgary. Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChemLite. Retrieved from [Link]

  • Malonic Ester Synthesis. (2018, May 4). [Video]. YouTube. Retrieved from [Link]

  • What is the preparation of diethyl malonate? (2020, February 14). Quora. Retrieved from [Link]

  • Mass spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Propanoic acid, 2-methyl-, 3-phenyl-2-propenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Propanoic acid, 2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-methyl-2-(3-methylthiophen-2-yl)propanoic acid (C9H12O2S). (n.d.). PubChemLite. Retrieved from [Link]

  • 2-Methyl-2-(thiophen-2-yl)propanoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A kind of method of continuous synthesizing methyl diethyl malonate. (CN109020810A). (2018). Google Patents.
  • Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). (n.d.). MiMeDB. Retrieved from [Link]

  • Figure S3. 1 H NMR spectrum of methyl... (n.d.). ResearchGate. Retrieved from [Link]

  • INFRARED SPECTRUM OF METHYL PROPANOATE. (n.d.). ResearchGate. Retrieved from [Link]

  • CID 158585059 | C20H24O4. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 2-Methyl-2-(thiophen-3-yl)propanoic acid, a heterocyclic carboxylic acid with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and explore its role as a valuable building block for novel therapeutic agents.

Introduction: The Significance of Arylpropanoic Acids and Thiophene Moieties

Arylpropanoic acids are a well-established class of compounds with a prominent history in pharmaceuticals, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a thiophene ring, a sulfur-containing aromatic heterocycle, into molecular scaffolds is a common strategy in drug design. Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific isomer, this compound, combines the structural features of an arylpropanoic acid with the unique electronic and steric properties of the thiophen-3-yl group, making it a compound of considerable interest for the development of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₈H₁₀O₂SPubChem
Molecular Weight 170.23 g/mol PubChem
Appearance Solid (predicted)[2]
SMILES CC(C)(C1=CSC=C1)C(=O)OPubChem
InChI InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10)PubChem

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process involving the formation and subsequent modification of a malonic ester derivative. The following protocol is based on established methodologies for the synthesis of related arylpropanoic acids.[3]

Diagram of the Synthetic Pathway:

Synthesis_Pathway Thiophene3Malonate Diethyl 2-(thiophen-3-yl)malonate MethylatedMalonate Diethyl 2-methyl-2-(thiophen-3-yl)malonate Thiophene3Malonate->MethylatedMalonate 1. NaH 2. Methyl Iodide DicarboxylicAcid 2-Methyl-2-(thiophen-3-yl)malonic acid MethylatedMalonate->DicarboxylicAcid Base Hydrolysis (e.g., NaOH) FinalProduct This compound DicarboxylicAcid->FinalProduct Decarboxylation (Heat)

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Diethyl 2-methyl-2-(thiophen-3-yl)malonate

  • To a solution of diethyl 2-(thiophen-3-yl)malonate in a suitable anhydrous solvent (e.g., N,N-dimethylformamide), add sodium hydride (NaH) portion-wise at 0-5°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide to the reaction mixture and continue stirring at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., methylene chloride).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diethyl 2-methyl-2-(thiophen-3-yl)malonate.[3]

Step 2: Hydrolysis to 2-Methyl-2-(thiophen-3-yl)malonic acid

  • Dissolve the crude diethyl 2-methyl-2-(thiophen-3-yl)malonate in a suitable solvent such as methanol.

  • Add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature for several hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield 2-methyl-2-(thiophen-3-yl)malonic acid.[3]

Step 3: Decarboxylation to this compound

  • Heat the crude 2-methyl-2-(thiophen-3-yl)malonic acid at a high temperature (typically 170-180°C) in an oil bath until the solid melts and gas evolution (CO₂) ceases.[3]

  • Cool the reaction mixture to room temperature.

  • The resulting product can be purified by vacuum distillation or recrystallization from a suitable solvent to afford this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, signals for the protons on the thiophene ring, and a broad singlet for the carboxylic acid proton. The chemical shifts of the thiophene protons will be indicative of the 3-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the carboxylic carbon, and the four carbons of the thiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.23 g/mol ). Predicted mass spectrometry data suggests prominent adducts in electrospray ionization.[4]

AdductPredicted m/z
[M+H]⁺171.04743
[M+Na]⁺193.02937
[M-H]⁻169.03287

Potential Applications in Drug Development

This compound serves as a valuable scaffold for the synthesis of a variety of biologically active molecules. Its structural features suggest potential applications in several therapeutic areas:

  • Anti-inflammatory Agents: As an arylpropanoic acid derivative, it is a prime candidate for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The thiophene moiety can modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Anticancer Agents: Thiophene-containing molecules have shown promise as anticancer agents.[1] This compound can be used as a starting material to synthesize more complex molecules targeting various cancer-related pathways.

  • Antimicrobial Agents: The thiophene ring is a common feature in many antimicrobial compounds. Derivatives of this compound could be explored for their antibacterial and antifungal activities.

Logical Relationship Diagram:

Applications Core This compound NSAID Anti-inflammatory (NSAIDs) Core->NSAID Anticancer Anticancer Agents Core->Anticancer Antimicrobial Antimicrobial Agents Core->Antimicrobial Derivatives Novel Bioactive Derivatives NSAID->Derivatives Anticancer->Derivatives Antimicrobial->Derivatives

Caption: Potential therapeutic applications stemming from the core structure.

Conclusion

This compound is a versatile chemical entity with significant potential for the development of new pharmaceuticals. Its synthesis, based on established chemical principles, provides a reliable route to access this compound for further investigation. The combination of the arylpropanoic acid motif with the thiophene ring offers a promising platform for the design of novel molecules with a range of biological activities. Further research into the specific biological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Vasu, K. A., Nirmala, K. A., Deepak, Chopra, S., Mohan, S., & Saravanan, J. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636–o638. [Link]

  • synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf - TSI Journals. (n.d.). Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Hawash, M., Jaradat, N., Al-Masri, I., & Sandouqa, N. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1547. [Link]

Sources

An In-depth Technical Guide to 2-Methyl-2-(thiophen-3-yl)propanoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(thiophen-3-yl)propanoic acid, a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. This document details a feasible synthetic pathway, outlines methods for its structural and physicochemical characterization, and explores its potential biological significance based on the known activities of related thiophene derivatives. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel thiophene-containing compounds.

Introduction

Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key structural motif in numerous pharmaceuticals and functional organic materials. The incorporation of a thiophene moiety can significantly influence a molecule's biological activity and physicochemical properties.[1] Thiophene-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

This guide focuses on the specific derivative, this compound. Its structure, featuring a propanoic acid group attached to a thiophene ring at the 3-position with a gem-dimethyl substitution at the alpha-carbon, presents an interesting scaffold for further chemical exploration and biological evaluation. This document will provide a detailed examination of its chemical structure, a proposed synthetic route, analytical characterization methods, and a discussion of its potential applications.

Chemical Structure and Properties

This compound possesses the molecular formula C₈H₁₀O₂S and a monoisotopic mass of 170.04 g/mol .[2] The structure is characterized by a thiophene ring substituted at the 3-position with a 2-methylpropanoic acid moiety.

Structural Information:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀O₂S

  • InChI Key: ZHQCSMCHLZTQNU-UHFFFAOYSA-N[3]

  • SMILES: CC(C)(C1=CSC=C1)C(=O)O[3]

Physicochemical Properties (Predicted and Analogous Compounds):

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established organic synthesis methodologies for similar compounds, a plausible multi-step synthetic route can be proposed. This proposed pathway begins with the synthesis of a key intermediate, 2-(thiophen-3-yl)acetonitrile, followed by methylation and subsequent hydrolysis to yield the final product.

Proposed Synthetic Pathway:

Synthesis_Pathway Thiophene Thiophene-3-carbaldehyde ThienylaceticAcid Thiophene-3-acetic acid Thiophene->ThienylaceticAcid Oxidation ThienylacetylChloride Thiophene-3-acetyl chloride ThienylaceticAcid->ThienylacetylChloride SOCl₂ Thienylacetamide Thiophene-3-acetamide ThienylacetylChloride->Thienylacetamide NH₃ Thienylacetonitrile Thiophene-3-acetonitrile Thienylacetamide->Thienylacetonitrile Dehydration (e.g., P₂O₅) MethylatedNitrile 2-Methyl-2-(thiophen-3-yl)propanenitrile Thienylacetonitrile->MethylatedNitrile Methylation (2 eq. CH₃I, NaH) FinalProduct This compound MethylatedNitrile->FinalProduct Hydrolysis (H₂SO₄/H₂O)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of Thiophene-3-acetonitrile

This intermediate can be prepared from thiophene-3-carbaldehyde through a multi-step process involving oxidation to thiophene-3-carboxylic acid, conversion to the acyl chloride, amidation, and subsequent dehydration.

  • a) Oxidation of Thiophene-3-carbaldehyde to Thiophene-3-acetic acid: Standard oxidation procedures, such as the Jones oxidation, can be employed.

  • b) Conversion to Thiophene-3-acetyl Chloride: Thiophene-3-acetic acid can be reacted with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride.

  • c) Amidation to Thiophene-3-acetamide: The acyl chloride is then treated with ammonia to form the amide.

  • d) Dehydration to Thiophene-3-acetonitrile: Dehydration of the amide using a reagent like phosphorus pentoxide (P₂O₅) will yield thiophene-3-acetonitrile.

Step 2: α,α-Dimethylation of Thiophene-3-acetonitrile

The α-protons of thiophene-3-acetonitrile are acidic and can be removed by a strong base, followed by alkylation.

  • To a solution of thiophene-3-acetonitrile in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add two equivalents of a strong base like sodium hydride (NaH) at 0 °C.

  • Allow the mixture to stir for 30 minutes to ensure complete deprotonation.

  • Add two equivalents of methyl iodide (CH₃I) dropwise to the reaction mixture.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-2-(thiophen-3-yl)propanenitrile.

Step 3: Hydrolysis to this compound

The final step involves the hydrolysis of the nitrile to the carboxylic acid.

  • Reflux the crude 2-methyl-2-(thiophen-3-yl)propanenitrile in a mixture of aqueous sulfuric acid.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Structural Elucidation and Physicochemical Characterization

The definitive identification and characterization of this compound require a combination of spectroscopic and analytical techniques.

Spectroscopic Data (Predicted):

While experimental spectra for the target molecule are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Technique Expected Observations
¹H NMR - A singlet for the two equivalent methyl groups (CH ₃).- Signals in the aromatic region corresponding to the three protons on the thiophene ring.- A broad singlet for the carboxylic acid proton (COOH ), which may be exchangeable with D₂O.
¹³C NMR - A signal for the quaternary carbon attached to the thiophene ring.- A signal for the two equivalent methyl carbons (C H₃).- Signals for the carbons of the thiophene ring.- A signal for the carbonyl carbon of the carboxylic acid group (C =O).
IR Spectroscopy - A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.- A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.- C-H stretching and bending vibrations for the methyl and thiophene groups.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (170.23 g/mol ).- Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the thiophene ring.

Analytical Workflow for Characterization:

Characterization_Workflow Synthesis Synthesized Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, TLC) Purification->Purity Structure Structural Confirmation Purity->Structure Physicochem Physicochemical Properties Purity->Physicochem NMR ¹H & ¹³C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR MP Melting Point Physicochem->MP Solubility Solubility Physicochem->Solubility

Caption: A typical workflow for the characterization of a synthesized chemical compound.

Potential Biological Activity and Applications

While no specific biological studies on this compound have been identified, the broader class of thiophene derivatives is known for a wide array of pharmacological activities. This suggests that the target compound could be a valuable candidate for biological screening.

Areas of Potential Interest:

  • Antimicrobial Activity: Thiophene-containing compounds have been reported to possess antibacterial and antifungal properties.[1] The structural features of this compound could be explored for potential antimicrobial efficacy.

  • Anti-inflammatory and Analgesic Agents: The 2-methyl-2-arylpropanoic acid scaffold is a well-known pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs). The thiophene ring in this compound could modulate this activity.

  • Anticancer Activity: Various thiophene derivatives have been investigated for their potential as anticancer agents.[1] The cytotoxic effects of this compound against different cancer cell lines could be a subject of future research.

  • Intermediate for Drug Synthesis: As a functionalized heterocyclic compound, it can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

Potential Mechanism of Action (Hypothetical):

Given the structural similarities to some NSAIDs, one could hypothesize that this compound might interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). However, this would require experimental validation through enzymatic assays and molecular docking studies.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and a framework for its analytical characterization. The known biological activities of related thiophene derivatives suggest that this compound warrants further investigation for its potential applications in medicinal chemistry. The detailed protocols and characterization data presented herein are intended to facilitate future research and development efforts centered on this and similar thiophene-based molecules.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022-12-17). National Institutes of Health. Retrieved from [Link]

  • 2-Methyl-2-(thiophen-2-yl)propanoic acid. MySkinRecipes. Retrieved from [Link]

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An In-depth Technical Guide to 2-Methyl-2-(thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Thiophene Derivative

This technical guide delves into the chemical identity, synthesis, and potential applications of 2-Methyl-2-(thiophen-3-yl)propanoic acid, a compound of interest within the broader class of arylpropionic acids. It is crucial to establish at the outset that, following extensive database searches, a specific CAS (Chemical Abstracts Service) number for this particular isomer has not been identified. This suggests that this compound is not a commonly cataloged or commercially available compound.

In contrast, its constitutional isomer, 2-Methyl-2-(thiophen-2-yl)propanoic acid, is well-documented with the CAS number 90953-78-9[1][2][3][4][5]. Throughout this guide, we will leverage the known properties and synthesis of this close analog and related thiophene derivatives to provide a robust and scientifically grounded exploration of the target molecule. This approach allows for a comprehensive understanding of its likely characteristics and potential, while maintaining transparency about the current data landscape.

Molecular Overview and Significance

This compound belongs to the arylpropionic acid family, a class of compounds renowned for their pharmacological activities.[6][7][8] Many prominent non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are arylpropionic acid derivatives.[6][7][8][9] The core structure, featuring a propanoic acid moiety attached to an aromatic ring, is a key pharmacophore for this class of drugs.

The presence of the thiophene ring, a sulfur-containing heterocycle, introduces unique electronic and steric properties that can significantly influence the biological activity of the molecule. Thiophene derivatives are integral to a wide array of pharmaceuticals and are of considerable interest in drug discovery.[10] The specific substitution pattern of the thiophen-3-yl isomer, as opposed to the more commonly studied thiophen-2-yl, presents an opportunity for novel structure-activity relationship (SAR) studies.[9]

Proposed Synthesis Pathway

Conceptual Synthesis Workflow

The logical flow for the synthesis can be visualized as a two-step process starting from the commercially available thiophene-3-acetic acid.

Synthesis_Workflow cluster_0 Step 1: Dianion Formation cluster_1 Step 2: α-Methylation Start Thiophene-3-acetic acid LDA Lithium diisopropylamide (LDA) in THF, -78 °C Start->LDA Deprotonation Dianion Thiophene-3-acetic acid dianion LDA->Dianion MethylIodide Methyl Iodide (CH3I) Dianion->MethylIodide Electrophilic attack Product This compound MethylIodide->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a theoretical procedure and would require optimization and validation in a laboratory setting.

Step 1: Formation of the Thiophene-3-acetic acid Dianion

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of thiophene-3-acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).[11]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF to the stirred solution of thiophene-3-acetic acid. The LDA will deprotonate both the carboxylic acid proton and the α-proton of the acetic acid moiety, forming a dianion.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

Step 2: α,α-Dimethylation

  • To the solution containing the dianion, slowly add methyl iodide (2.5 equivalents) at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Causality of Experimental Choices:

  • LDA as the Base: LDA is a strong, non-nucleophilic base, which is ideal for the deprotonation of the α-carbon of the acetic acid without competing nucleophilic attack at the carbonyl group.

  • Low Temperature (-78 °C): The low reaction temperature is crucial to maintain the stability of the organolithium intermediates and to control the reactivity of the electrophilic addition.

  • Anhydrous Conditions: All reagents and solvents must be anhydrous as organolithium reagents are highly reactive towards water.

Physicochemical and Spectroscopic Properties (Predicted)

The exact physicochemical properties of this compound are not documented. However, we can predict these properties based on its structure and by comparison with its isomer, 2-Methyl-2-(thiophen-2-yl)propanoic acid (CAS 90953-78-9)[1][3][5].

Predicted Physicochemical Data
PropertyPredicted ValueComparison with Isomer (CAS 90953-78-9)
Molecular Formula C₈H₁₀O₂SC₈H₁₀O₂S[1][3]
Molecular Weight 170.23 g/mol 170.23 g/mol [1][5]
Appearance White to off-white solidSolid[3]
Solubility Soluble in organic solvents (e.g., methanol, chloroform, DMSO)Soluble in organic solvents
pKa ~ 4-5Expected to be in a similar range
Predicted Spectroscopic Data

The spectroscopic data for this compound can be predicted based on the known spectra of related thiophene compounds and general principles of NMR and IR spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the protons on the thiophene ring. The coupling patterns will be characteristic of a 3-substituted thiophene.

  • Methyl Protons: A singlet in the aliphatic region (δ ~1.5 ppm) corresponding to the six equivalent protons of the two methyl groups.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the downfield region (δ > 175 ppm).

  • Thiophene Carbons: Four signals in the aromatic region (δ 120-145 ppm).

  • Quaternary Carbon: A signal for the carbon attached to the two methyl groups and the thiophene ring.

  • Methyl Carbons: A signal in the aliphatic region (δ ~25 ppm).

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group.

  • C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

Potential Applications in Drug Discovery and Development

As a member of the arylpropionic acid class, this compound holds potential as a scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs.[6][7][8]

Rationale for Pharmacological Interest
  • COX Inhibition: The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins that mediate pain and inflammation.[9] The structure of this compound is analogous to known COX inhibitors.

  • Chirality and Stereoselectivity: The quaternary carbon atom in this compound is a chiral center. It is well-established that the pharmacological activity of many profens is stereospecific, with one enantiomer often being significantly more active than the other.[12] This presents an opportunity for the development of single-enantiomer drugs with improved therapeutic indices.

  • Modulation of Physicochemical Properties: The thiophene ring can influence the lipophilicity, metabolic stability, and protein binding of the molecule, which are critical parameters in drug design. The 3-substituted pattern may offer a different pharmacological profile compared to the 2-substituted analogs.

Future Research Directions

The synthesis and biological evaluation of this compound would be a logical next step to validate its potential.

Research_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Synthesis Synthesis of Racemic Mixture Resolution Chiral Resolution of Enantiomers Synthesis->Resolution Spectroscopy Spectroscopic Confirmation (NMR, IR, MS) Resolution->Spectroscopy InVitro In Vitro COX-1/COX-2 Inhibition Assays Spectroscopy->InVitro InVivo In Vivo Models of Pain and Inflammation InVitro->InVivo ADME ADME/Tox Profiling InVivo->ADME

Caption: Workflow for future research on this compound.

Conclusion

While this compound remains a molecule without a designated CAS number and with limited direct literature precedence, its structural relationship to the well-established class of arylpropionic acid NSAIDs and the versatile chemistry of the thiophene heterocycle make it a compound of significant scientific interest. The proposed synthetic pathway provides a viable route for its preparation, and predictive analysis of its properties offers a solid foundation for its characterization. Further research into its synthesis and biological activity is warranted to fully elucidate its potential as a novel therapeutic agent.

References

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  • CAS NO. 90953-78-9 | 2-methyl-2-(thiophen-2-yl)propanoic ... - Arctom. (n.d.). Arctom. [Link]

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A Technical Guide to the Potential Biological Activity of 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-2-(thiophen-3-yl)propanoic acid is a small molecule belonging to the broader class of arylpropanoic acids. While direct and extensive research on the biological activities of this specific isomer is not widely published, its structural features—a propanoic acid moiety attached to a thiophene ring—suggest a strong potential for pharmacological relevance. This guide synthesizes the known biological activities of structurally related compounds, particularly arylpropanoic acids and other thiophene derivatives, to build a predictive framework for the potential therapeutic applications of this compound. We will explore its potential as an anti-inflammatory, analgesic, and anti-cancer agent, grounded in the established pharmacology of its chemical relatives. This document provides a comprehensive technical overview intended to inform and guide future research and development efforts.

Introduction: The Arylpropanoic Acid Scaffold and the Thiophene Moiety

Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes widely used medications such as ibuprofen and naproxen.[1] The characteristic chemical structure, featuring a carboxylic acid group attached to an aromatic ring, is central to their pharmacological activity. These compounds are known to exhibit a range of biological effects, including analgesic, anti-inflammatory, anti-bacterial, anti-convulsant, and anti-cancer properties.[1]

The thiophene ring, a sulfur-containing heterocycle, is a common feature in many pharmaceutically active compounds. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Thiophene derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[2] The inclusion of a thiophene ring in the structure of this compound suggests that it may possess a unique biological activity profile compared to its phenyl-substituted counterparts.

Physicochemical Properties

While detailed experimental data for this compound is limited, its basic physicochemical properties can be predicted based on its structure.

PropertyValueSource
Molecular FormulaC₈H₁₀O₂S[3]
Molecular Weight170.23 g/mol [4]
AppearanceSolid (predicted)[3]
PurityTypically >98% for research chemicals[3]

These properties are essential for designing experimental protocols, including formulation and dosage calculations for in vitro and in vivo studies.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for this compound.

Anti-inflammatory and Analgesic Activity

The most probable biological activity of this compound is anti-inflammatory and analgesic effects, characteristic of the arylpropanoic acid class.[1]

Mechanism of Action: The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.

Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[5] mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[5] Inhibition of mPGES-1 is a promising therapeutic strategy as it may offer a more targeted anti-inflammatory effect with fewer side effects compared to non-selective COX inhibitors.[5]

Given its structure, this compound could potentially inhibit COX enzymes or mPGES-1, leading to reduced prostaglandin production and subsequent anti-inflammatory and analgesic effects.

Anti-inflammatory and Analgesic Mechanism cluster_stimulus Inflammatory Stimuli cluster_pathway Prostaglandin Synthesis Pathway cluster_compound Potential Drug Action cluster_outcome Biological Response Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid activates COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 catalysis PGH2 PGH2 COX-1/COX-2->PGH2 catalysis mPGES-1 mPGES-1 PGH2->mPGES-1 catalysis PGE2 PGE2 mPGES-1->PGE2 catalysis Inflammation & Pain Inflammation & Pain PGE2->Inflammation & Pain mediates This compound This compound This compound->COX-1/COX-2 inhibits? This compound->mPGES-1 inhibits?

Caption: Predicted anti-inflammatory and analgesic mechanism of action.

Anti-cancer Activity

There is growing evidence for the anti-cancer properties of some NSAIDs and related compounds. The inhibition of mPGES-1, as seen with 2-(thiophen-2-yl)acetic acid derivatives, has been linked to anti-cancer effects.[5] Upregulation of mPGES-1 and subsequent PGE2 production have been implicated in tumor growth and proliferation.[5]

One study on a promising 2-(thiophen-2-yl)acetic acid derivative showed that it induced cell cycle arrest in the G0/G1 phase and suggested an apoptosis/necrosis effect in A549 lung cancer cell lines.[5] Therefore, this compound could be investigated for its potential to modulate cancer cell proliferation and survival.

Antimicrobial Activity

Some arylpropanoic acid derivatives have demonstrated antimicrobial activity.[1] For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[6][7] While the furan ring is different from the thiophene ring, the shared propanoic acid scaffold suggests that antimicrobial activity could be a potential property of this compound.

Synthesis and Manufacturing

While a specific, optimized synthesis for this compound is not detailed in the provided search results, a general synthetic route can be proposed based on known organic chemistry reactions. A plausible approach would involve the alkylation of a thiophene-3-acetic acid derivative or a related precursor.

A patent for the preparation of 2-methyl thiophene derivatives describes methods for preparing 2-methyl-3-thiophene formate, which could serve as a starting material for further elaboration into the desired propanoic acid.[8]

Proposed General Synthetic Workflow:

Synthetic Workflow Thiophene-3-yl precursor Thiophene-3-yl precursor Introduction of acetic acid moiety Introduction of acetic acid moiety Thiophene-3-yl precursor->Introduction of acetic acid moiety Alpha-methylation Alpha-methylation Introduction of acetic acid moiety->Alpha-methylation This compound This compound Alpha-methylation->this compound

Caption: A generalized synthetic workflow for this compound.

Preclinical and Clinical Development Landscape

There are no specific preclinical or clinical trials listed for this compound in the provided search results. The compound is currently available from chemical suppliers for research use only.[3][4][9] This indicates that the compound is at a very early stage of investigation, and its therapeutic potential is yet to be formally evaluated.

Future Directions and Research Opportunities

The lack of direct biological data for this compound presents a significant opportunity for novel research. Key areas for future investigation include:

  • In vitro screening: Initial studies should focus on a battery of in vitro assays to determine its inhibitory activity against COX-1, COX-2, and mPGES-1.

  • Cell-based assays: Evaluating the compound's effects on cancer cell lines, particularly those with high mPGES-1 expression, would be a logical next step to explore its anti-cancer potential.

  • Antimicrobial testing: Screening against a panel of pathogenic bacteria and fungi would clarify its potential as an antimicrobial agent.

  • In vivo studies: Should in vitro and cell-based assays yield promising results, in vivo studies in animal models of inflammation, pain, and cancer would be warranted.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

Conclusion

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Its structural similarity to well-known arylpropanoic acid NSAIDs and other biologically active thiophene derivatives strongly suggests that it may possess valuable anti-inflammatory, analgesic, and potentially anti-cancer and antimicrobial properties. This technical guide provides a foundational understanding of its potential, based on a comprehensive analysis of related compounds. Further empirical research is essential to fully elucidate the biological activity profile of this promising compound and to determine its viability as a lead for future drug development programs.

References

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  • Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Nazarova, Z. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

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An In-depth Technical Guide to 2-Methyl-2-(thiophen-3-yl)propanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-methyl-2-(thiophen-3-yl)propanoic acid and its derivatives, a class of compounds demonstrating significant promise in drug discovery and development. We will explore their synthesis, delve into their mechanisms of action as potent anti-inflammatory and potential anticancer agents, and provide detailed experimental protocols for their preparation and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique chemical scaffold.

Introduction: The Thiophene Moiety in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its unique electronic and steric properties allow it to serve as a versatile building block in the design of novel therapeutic agents. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[2][3][4] The incorporation of a propanoic acid functional group, particularly the 2-methyl-2-propanoic acid moiety, often enhances the anti-inflammatory properties of aryl-containing compounds, as seen in the well-known NSAID, ibuprofen.[5] This guide focuses on the specific class of this compound derivatives, exploring the synergy between the thiophene core and the propanoic acid side chain in eliciting potent biological responses. These compounds are of particular interest as intermediates in the synthesis of pharmaceuticals, especially in the development of novel anti-inflammatory and analgesic agents.[6]

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through several synthetic routes. A common and effective method involves the alkylation of a thiophene precursor. The following is a detailed, field-proven protocol for the synthesis of the parent acid and a representative amide derivative.

Synthesis of the Parent Acid: this compound

This synthesis involves a two-step process starting from 3-bromothiophene.

Step 1: Synthesis of 3-Thienylacetonitrile

This step involves the cyanation of 3-bromothiophene.

  • Materials: 3-bromothiophene, copper(I) cyanide, dry N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) cyanide (1.1 equivalents) and dry DMF.

    • Heat the mixture to 150°C under a nitrogen atmosphere.

    • Slowly add 3-bromothiophene (1 equivalent) to the heated suspension.

    • Maintain the reaction at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 3-thienylacetonitrile.

Step 2: Synthesis of this compound

This step involves the methylation and subsequent hydrolysis of the nitrile.

  • Materials: 3-thienylacetonitrile, sodium hydride (NaH), methyl iodide, tert-butanol, hydrochloric acid.

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (2.2 equivalents) in dry toluene.

    • Add a solution of 3-thienylacetonitrile (1 equivalent) in dry toluene dropwise at 0°C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add methyl iodide (2.5 equivalents) dropwise at 0°C and then allow the reaction to proceed at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-methyl-2-(thiophen-3-yl)acetonitrile.

    • To the crude nitrile, add a mixture of concentrated hydrochloric acid and water.

    • Reflux the mixture for 12-24 hours until TLC analysis indicates the complete disappearance of the starting material.

    • Cool the reaction mixture and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Synthesis of Amide Derivatives

The carboxylic acid can be readily converted to a variety of amide derivatives, which often exhibit enhanced biological activity.

  • Materials: this compound, oxalyl chloride, dichloromethane (DCM), desired amine, triethylamine.

  • Procedure:

    • Dissolve this compound (1 equivalent) in dry DCM.

    • Add oxalyl chloride (1.2 equivalents) dropwise at 0°C, followed by a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in dry DCM and cool to 0°C.

    • Add a solution of the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Synthesis_Workflow cluster_acid Parent Acid Synthesis cluster_amide Amide Derivative Synthesis A 3-Bromothiophene B 3-Thienylacetonitrile A->B CuCN, DMF C This compound B->C 1. NaH, MeI 2. H3O+ D Acid Chloride C->D Oxalyl Chloride E Amide Derivative D->E Amine, Et3N COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1 COX-1 Arachidonic_Acid->COX-1 COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins_COX1 Prostaglandins (Physiological) COX-1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX-2->Prostaglandins_COX2 Inflammation Inflammation Prostaglandins_COX2->Inflammation Derivative 2-Methyl-2-(thiophen-3-yl)propanoic acid derivative Derivative->COX-2 Inhibition

Caption: Mechanism of COX-2 inhibition by this compound derivatives.

Anticancer Potential

Recent studies have highlighted the anticancer potential of various thiophene derivatives. [3][7][8]The proposed mechanisms are often multifactorial and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. While specific data for this compound derivatives is emerging, related thiophene compounds have shown activity against various cancer cell lines. [7]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, a series of in vitro assays are essential. The following are standard, reliable protocols for evaluating their anti-inflammatory activity.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX-1 and COX-2. The inhibitory effect of the test compounds is quantified by measuring the reduction in PGE2 production. [9][10][11]* Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • PGE2 ELISA kit

  • Procedure:

    • Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

    • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add various concentrations of the test compounds or vehicle control (DMSO) to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Measure the concentration of PGE2 in each well using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) >1000.05>2000
Ibuprofen (Reference) 15350.43
Derivative X (Example) 501.241.7
Derivative Y (Example) 800.8100

Table 1. Example of COX inhibition data for hypothetical this compound derivatives compared to reference compounds.

Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Production in THP-1 Cells

This cell-based assay assesses the ability of the compounds to inhibit the production of pro-inflammatory cytokines in a human monocytic cell line. [12]

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates monocytes to produce and release pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of the test compounds is determined by their ability to suppress this cytokine production. [13]* Materials:

    • THP-1 human monocytic cell line

    • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compounds

    • TNF-α and IL-6 ELISA kits

  • Procedure:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Treat the cells with various concentrations of the test compounds or vehicle control for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Centrifuge the plate and collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturers' instructions.

    • Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Dexamethasone (Reference) 0.010.005
Derivative X (Example) 5.48.2
Derivative Y (Example) 2.14.5

Table 2. Example of cytokine inhibition data for hypothetical this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. The synthetic accessibility of this core structure allows for the generation of diverse libraries of derivatives, enabling systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expansion of the derivative library: Synthesizing a broader range of amide, ester, and other derivatives to explore the chemical space around the core scaffold.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of inflammation and cancer.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to ensure their suitability for further development.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the discovery of next-generation medicines.

References

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Mishra, R., Kumar, N., & Sachan, N. (2022).
  • Wiesinger, H., et al. (2001). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Pharmacological and Toxicological Methods, 45(3), 209-218.
  • Manivannan, R., & De, S. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2341.
  • Kumar, V., & Kumar, S. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research, 8(8), 743-748.
  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of clinical nutrition, 78(5), 1003-1004.
  • Peiris, D. S. H. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Tegeder, I., et al. (2001). An ELISA method to measure inhibition of the COX enzymes. Journal of immunological methods, 248(1-2), 159-167.
  • Ouellet, M., & Percival, M. D. (1995). An ELISA method to measure inhibition of the COX enzymes.
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Singh, R. K., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • EPRA Journals. (2018).
  • Yuan, C., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 907, 85-91.
  • Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(5), 204-212.
  • de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 26(14), 4333.
  • MySkinRecipes. (n.d.). 2-Methyl-2-(thiophen-2-yl)propanoic acid.
  • CymitQuimica. (n.d.). 2-methyl-2-(thiophen-2-yl)propanoic acid.
  • de Oliveira, R. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 26(14), 4333.
  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic chemistry, 123, 105726.
  • Reddy, M. R., et al. (1998). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of medicinal chemistry, 41(25), 5037-5051.
  • Wang, B. L., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules (Basel, Switzerland), 25(11), 2673.
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-3-thiophen-2-yl-propionic acid.
  • Patel, R. V., et al. (2010). Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. European journal of medicinal chemistry, 45(9), 4193-4198.
  • Google Patents. (n.d.).

Sources

A Framework for Investigating the Mechanism of Action of 2-Methyl-2-(thiophen-3-yl)propanoic acid: A Hypothetical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Preamble for the Reader: Direct, peer-reviewed studies detailing the specific mechanism of action for 2-Methyl-2-(thiophen-3-yl)propanoic acid are not presently available in the public scientific literature. This technical guide, therefore, adopts the perspective of a senior application scientist tasked with elucidating its potential biological activity. We will proceed by constructing a scientifically plausible hypothesis based on the compound's structural class—arylpropionic acid derivatives—and outline a comprehensive research framework to validate this hypothesis. This document serves as an in-depth guide for researchers and drug development professionals on how to approach the characterization of this novel chemical entity.

Section 1: Introduction and Structural Hypothesis

This compound belongs to the arylpropionic acid class of molecules. This chemical family is notable for including many widely used Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as Ibuprofen and Naproxen[1][2]. The core activity of these agents typically involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Furthermore, research into structurally related thiophene-based acids has identified microsomal prostaglandin E synthase-1 (mPGES-1) as a potential target for anti-inflammatory action[3].

Based on this structural analogy, our primary hypothesis is that This compound functions as an anti-inflammatory agent by inhibiting key enzymes in the arachidonic acid pathway, likely COX-1, COX-2, or mPGES-1. This guide outlines the experimental strategy required to test this hypothesis.

Section 2: Proposed Target-Based Screening

The initial phase of investigation must involve screening the compound against its most probable molecular targets. The objective is to determine if the compound directly interacts with and inhibits the enzymes responsible for prostaglandin synthesis.

In Vitro Enzyme Inhibition Assays

The logical first step is to perform cell-free enzymatic assays to measure the direct inhibitory effect of the compound on COX-1 and COX-2. This is critical for determining potency and selectivity.

Experimental Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer.

    • Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.

    • Prepare a fluorometric substrate solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells of a 96-well microplate.

    • Add 150 µL of reaction buffer to all wells.

    • Add 10 µL of the COX-1 or COX-2 enzyme solution to the respective wells.

    • Incubate the plate for 10 minutes at 37°C to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the fluorometric substrate.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission ~535/590 nm) for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve).

    • Normalize the data to vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Target Potency and Selectivity

The data from these assays can be summarized to provide a clear profile of the compound's activity.

Target Enzyme Parameter Hypothetical Value Interpretation
Human COX-1IC₅₀> 50 µMSuggests weak or no activity against the constitutive COX isoform.
Human COX-2IC₅₀1.5 µMIndicates potential selective inhibitory activity against the inducible, pro-inflammatory COX isoform.
Human mPGES-1IC₅₀5.2 µMSuggests a secondary or alternative mechanism of action.

Section 3: Cellular Activity and Pathway Validation

Confirming that the compound affects the intended pathway within a cellular context is a critical validation step. This ensures the compound is cell-permeable and active in a more complex biological environment.

Prostaglandin E₂ (PGE₂) Production Assay

This experiment measures the downstream product of the COX/mPGES-1 pathway, providing functional evidence of target engagement in cells.

Experimental Protocol: LPS-Induced PGE₂ Production in Macrophages

  • Cell Culture: Plate RAW 264.7 murine macrophages at a density of 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Visualizing the Proposed Mechanism of Action

The hypothesized mechanism places this compound as an inhibitor within the arachidonic acid inflammatory pathway.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER Lumen MembranePhospholipids Membrane Phospholipids PLA2 PLA₂ ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberation COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 StomachLining Stomach Lining Protection COX1->StomachLining Homeostatic Prostaglandins COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation TestCompound 2-Methyl-2-(thiophen-3-yl) propanoic acid TestCompound->COX2 Inhibition (Hypothesized) TestCompound->mPGES1 Inhibition (Hypothesized)

Figure 1: Hypothesized inhibition points in the arachidonic acid cascade.

Section 4: Proposed Workflow for Mechanistic Investigation

A logical, step-by-step workflow is essential for systematically characterizing the compound.

Investigation_Workflow start Start: Novel Compound This compound in_vitro Step 1: In Vitro Enzymatic Assays (COX-1, COX-2, mPGES-1) start->in_vitro cellular Step 2: Cellular Assays (LPS-induced PGE₂ production) in_vitro->cellular data_analysis Step 3: Data Analysis & IC₅₀ Determination cellular->data_analysis mechanism Step 4: Elucidate Primary Mechanism (e.g., 'Selective COX-2 Inhibitor') data_analysis->mechanism off_target Step 5: Off-Target & Toxicity Screening mechanism->off_target in_vivo Step 6: In Vivo Efficacy Models (e.g., Carrageenan-induced Paw Edema) off_target->in_vivo conclusion Conclusion: Verified Mechanism of Action in_vivo->conclusion

Figure 2: A systematic workflow for characterizing the compound's MOA.

Section 5: Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be experimentally determined, its structural classification provides a strong, testable hypothesis. The proposed framework of target-based enzymatic assays, cellular validation, and subsequent in vivo testing represents a robust and logical pathway to fully characterize its pharmacological profile. The initial focus should remain on its potential role as an inhibitor of COX-2 and/or mPGES-1, which would position it as a candidate for development as a next-generation anti-inflammatory agent.

References

  • MySkinRecipes. 2-Methyl-2-(thiophen-2-yl)propanoic acid. Available at: [Link].

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link].

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link].

  • Pandya, K. et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link].

Sources

An In-depth Technical Guide to 2-Methyl-2-(thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-(thiophen-3-yl)propanoic acid is a heterocyclic carboxylic acid belonging to the broader class of arylpropionic acids. This class is renowned for its therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). While direct and extensive research on this specific isomer is limited in publicly accessible literature, its structural similarity to well-characterized compounds allows for a comprehensive theoretical and practical guide to its synthesis, characterization, and anticipated biological activity. This document serves as a technical resource, providing detailed synthetic protocols, predicted analytical data, and a mechanistic overview of its likely pharmacological effects, primarily focusing on its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes.

Introduction and Significance

The arylpropionic acid scaffold is a cornerstone in medicinal chemistry, with prominent members including ibuprofen and naproxen. These agents exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] The replacement of the typical phenyl group with a thiophene ring, as in this compound, offers an avenue to modulate the compound's physicochemical and pharmacological properties. The thiophene moiety can alter metabolic stability, receptor binding affinity, and overall potency. This guide provides a foundational understanding of this promising, albeit under-researched, molecule.

Chemical Properties and Identification

PropertyValueSource
Molecular Formula C₈H₁₀O₂SPubChem
Molecular Weight 170.23 g/mol MySkinRecipes[3]
IUPAC Name This compound-
Synonyms 2-(3-thienyl)isobutyric acid-

Synthesis and Purification

A robust and versatile method for the synthesis of this compound is the malonic ester synthesis. This classic approach allows for the straightforward formation of the α-substituted carboxylic acid.[4][5]

Synthetic Pathway

The synthesis proceeds in three main stages:

  • Alkylation of Diethyl Malonate: Diethyl malonate is first deprotonated with a suitable base, such as sodium ethoxide, to form a stabilized enolate. This enolate then acts as a nucleophile, attacking a 3-thienylmethyl halide (e.g., 3-(bromomethyl)thiophene) to form the key intermediate, diethyl 2-methyl-2-(thiophen-3-yl)malonate.

  • Hydrolysis (Saponification): The resulting diethyl ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide, followed by acidification.

  • Decarboxylation: The 2-substituted malonic acid is then heated, leading to the loss of carbon dioxide and the formation of the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation Diethyl_Malonate Diethyl Malonate Base 1. NaOEt 2. 3-(Bromomethyl)thiophene Diethyl_Malonate->Base Alkylated_Ester Diethyl 2-methyl-2- (thiophen-3-yl)malonate Base->Alkylated_Ester Hydrolysis 1. NaOH, H₂O 2. H₃O⁺ Alkylated_Ester->Hydrolysis Malonic_Acid 2-Methyl-2-(thiophen-3-yl) malonic acid Hydrolysis->Malonic_Acid Heat Heat (Δ) ~170-180°C Malonic_Acid->Heat Final_Product 2-Methyl-2-(thiophen-3-yl) propanoic acid Heat->Final_Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • 3-(Bromomethyl)thiophene (or 3-(chloromethyl)thiophene)

  • Anhydrous ethanol

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

    • Add 3-(bromomethyl)thiophene (1.0 equivalent) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude diethyl 2-methyl-2-(thiophen-3-yl)malonate.

  • Hydrolysis:

    • Dissolve the crude ester in a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

    • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution to a pH of ~1-2 with concentrated HCl, which will precipitate the 2-methyl-2-(thiophen-3-yl)malonic acid.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Decarboxylation:

    • Place the dried malonic acid derivative in a flask equipped for distillation.

    • Heat the solid in an oil bath to 170-180°C. The solid will melt, and effervescence (evolution of CO₂) will be observed.

    • Maintain the temperature until gas evolution ceases.

    • The resulting crude this compound can be purified by recrystallization (e.g., from a mixture of water and ethanol) or by column chromatography on silica gel.

Analytical Characterization (Predicted)

No specific published spectra for this compound are readily available. However, based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated.

TechniquePredicted Observations
¹H NMR - A singlet for the two equivalent methyl groups (CH ₃) at ~1.5-1.7 ppm.- Signals for the thiophene ring protons at ~7.0-7.5 ppm. The C2-H will likely be a triplet of doublets, the C4-H a doublet of doublets, and the C5-H a doublet of doublets.- A broad singlet for the carboxylic acid proton (-COOH ) at >10 ppm.
¹³C NMR - A signal for the quaternary carbon at ~45-50 ppm.- Signals for the two equivalent methyl carbons at ~25-30 ppm.- Four signals for the thiophene ring carbons in the aromatic region (~120-140 ppm).- A signal for the carboxylic acid carbon (-C OOH) at ~175-180 ppm.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹.- A strong C=O stretch from the carboxylic acid at ~1700-1725 cm⁻¹.- C-H stretches for the methyl and thiophene groups at ~2800-3100 cm⁻¹.- C-S stretching vibrations characteristic of the thiophene ring.
Mass Spectrometry - The molecular ion peak (M⁺) would be observed at m/z = 170.

Anticipated Biological Activity and Mechanism of Action

Anti-inflammatory and Analgesic Properties

As a member of the arylpropionic acid class, this compound is strongly predicted to possess anti-inflammatory, analgesic, and antipyretic properties.[6] These effects are mediated through the inhibition of prostaglandin synthesis.[1]

Mechanism of Action: COX Inhibition

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8]

  • COX-1: This isoform is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[8]

  • COX-2: This isoform is typically induced at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and inflammation.[8]

The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[9] The selectivity of this compound for COX-1 versus COX-2 would be a critical determinant of its efficacy and safety profile and would need to be determined experimentally.

COX_Inhibition Arachidonic_Acid Arachidonic Acid (from cell membranes) COX_Enzymes COX-1 (Constitutive) COX-2 (Inducible) Arachidonic_Acid->COX_Enzymes Prostaglandins_1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX_Enzymes:f0->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Pain, Inflammation, Fever) COX_Enzymes:f1->Prostaglandins_2 Target_Compound 2-Methyl-2-(thiophen-3-yl) propanoic acid Target_Compound->COX_Enzymes Inhibition

Caption: Mechanism of action of arylpropionic acids via COX inhibition.

Future Directions and Research Opportunities

The lack of extensive research on this compound presents several opportunities for further investigation:

  • Definitive Synthesis and Characterization: A peer-reviewed publication detailing an optimized synthesis, purification, and full analytical characterization of the compound is needed to provide a reliable reference for the scientific community.

  • In Vitro Pharmacological Profiling: The compound should be screened against COX-1 and COX-2 to determine its potency and selectivity. Further screens against other relevant biological targets could also be performed.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation and pain would be necessary to establish the compound's therapeutic potential and to assess its safety profile, particularly regarding gastrointestinal and cardiovascular effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs, such as the 2-thienyl isomer and other substituted thiophene derivatives, would provide valuable insights into the SAR of this chemical series.

Conclusion

This compound represents a structurally intriguing member of the well-established arylpropionic acid class of NSAIDs. While direct experimental data is sparse, a sound synthetic strategy via malonic ester synthesis can be proposed. Based on its chemical structure, it is highly anticipated to function as a COX inhibitor, thereby exhibiting anti-inflammatory and analgesic properties. This technical guide provides a solid foundation for researchers interested in synthesizing and evaluating this compound, highlighting its potential as a novel therapeutic agent and underscoring the need for further empirical investigation to fully elucidate its pharmacological profile.

References

  • Gouda, A. M., Beshr, E. A., Almalki, F. A., Halawah, H. H., Taj, B. F., Alnafaei, A. F., Alharazi, R. S., Kazi, W. M., & AlMatrafi, M. M. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 91, 103224. [Link]

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A Technical Guide to the Potential Applications of 2-Methyl-2-(thiophen-3-yl)propanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic applications of 2-Methyl-2-(thiophen-3-yl)propanoic acid, a novel small molecule with significant promise in drug discovery. Drawing upon the well-established pharmacological importance of the thiophene nucleus and the arylpropionic acid scaffold, this document elucidates the compound's potential as a modulator of key biological pathways implicated in inflammation and metabolic disorders. We will delve into its structural rationale, potential mechanisms of action, and provide detailed experimental protocols for its evaluation as a selective cyclooxygenase-2 (COX-2) inhibitor and a peroxisome proliferator-activated receptor (PPAR) agonist. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that has emerged as a "privileged structure" in modern medicinal chemistry.[1] Its bioisosteric similarity to the benzene ring allows it to favorably interact with a wide range of biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[1] Numerous approved drugs across various therapeutic areas, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid, feature a thiophene core, underscoring its therapeutic versatility.[2][3]

The subject of this guide, this compound, combines the advantageous properties of the thiophene moiety with the well-known arylpropionic acid scaffold, a class of compounds famous for its non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[4] This unique structural combination suggests a strong potential for biological activity, particularly in the realm of inflammation and metabolic disease.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀O₂S

  • Molecular Weight: 170.23 g/mol

  • CAS Number: 90953-78-9[5]

Potential Therapeutic Applications and Underlying Mechanisms of Action

Based on its structural characteristics and the extensive body of research on related compounds, we hypothesize that this compound holds significant potential in two primary therapeutic areas: anti-inflammatory therapy and the treatment of metabolic disorders.

Anti-inflammatory Activity via Selective COX-2 Inhibition

Inflammation is a complex biological response to harmful stimuli, and cyclooxygenase (COX) enzymes are central to this process.[6] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[7][8] Selective inhibition of COX-2 over COX-1 is a key strategy in the development of safer NSAIDs with reduced gastrointestinal side effects.[9]

Thiophene derivatives have been extensively investigated as COX inhibitors.[10][11] The structural features of this compound, particularly the propanoic acid moiety, are analogous to those of known COX inhibitors. We propose that this compound could act as a selective COX-2 inhibitor.

Proposed Mechanism of Action:

The propanoic acid group is expected to anchor the molecule within the active site of the COX-2 enzyme, while the thiophene ring and methyl group can be oriented to interact with specific amino acid residues, conferring selectivity over COX-1.

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (e.g., PGE2) COX2->PGs Produces Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Mediates Molecule This compound Molecule->COX2 Inhibits

Caption: Proposed mechanism of COX-2 inhibition by this compound.

Modulation of Metabolic Pathways through PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[12] PPAR agonists, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[13] Interestingly, several studies have identified thiophene-containing compounds as potent PPAR agonists.[2][14]

The structural similarity of this compound to known PPAR ligands suggests that it may also exhibit activity at these receptors, potentially as a PPARα/γ dual agonist. Such a dual activity profile could offer a synergistic approach to treating metabolic syndrome by simultaneously addressing hyperglycemia and dyslipidemia.[13]

Proposed Signaling Pathway:

PPAR_Agonism cluster_nucleus Nucleus Molecule This compound PPAR PPARα / PPARγ Molecule->PPAR Binds to & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (in target gene promoters) PPAR->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Improved Glucose Homeostasis & Lipid Metabolism Gene_Expression->Metabolic_Effects Leads to

Caption: Proposed mechanism of PPAR agonism by this compound.

Experimental Protocols for Evaluation

To validate the hypothesized biological activities of this compound, a series of in vitro assays are recommended. The following protocols provide a starting point for researchers.

Synthesis of this compound

Hypothetical Synthetic Workflow:

Synthesis_Workflow Start 3-Bromothiophene Grignard Thiophen-3-ylmagnesium bromide (Grignard Reagent Formation) Start->Grignard Reaction Reaction with 2-Bromo-2-methylpropanoic acid ester Grignard->Reaction Ester Ester Intermediate Reaction->Ester Hydrolysis Alkaline Hydrolysis Ester->Hydrolysis Product This compound Hydrolysis->Product

Sources

From Coal Tar Impurity to Potent Therapeutics: An In-depth Technical Guide on the Discovery and History of Thiophene Propanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, has journeyed from an obscure contaminant in industrial coal tar to a privileged scaffold in modern medicinal chemistry. Its structural and electronic similarity to benzene, a concept known as bioisosterism, has allowed for its strategic incorporation into a multitude of therapeutic agents, leading to enhanced pharmacological profiles. This guide provides a comprehensive exploration of the discovery and historical development of a particularly significant class of thiophene derivatives: the thiophene propanoic acids. We will delve into the foundational discoveries, the evolution of synthetic methodologies, and the key pharmacological insights that established these compounds as potent anti-inflammatory agents.

The Serendipitous Discovery of Thiophene: A Tale of a Failed Lecture Demonstration

Through meticulous experimentation, Meyer successfully isolated this sulfur-containing compound and named it "thiophene," derived from the Greek words theion (sulfur) and phaino (to show or appear).[2] This serendipitous discovery not only introduced a new class of heterocyclic compounds to the world of chemistry but also underscored the critical importance of purity in chemical research. The initial period following this discovery, from 1883 to 1888, is often referred to as the "Victor Meyer period," during which the fundamental chemistry of thiophene was extensively explored, culminating in his book, Die Thiophengruppe.[3]

The Rise of Bioisosterism: Paving the Way for Thiophene in Drug Design

The concept of isosterism, first introduced by Irving Langmuir in 1919, initially described atoms and molecules with the same number and arrangement of electrons, which often resulted in similar physical properties.[4][5] This idea was later expanded to the biological realm by Harris Friedman in 1951, who coined the term "bioisosterism" to describe substituents or groups with similar physicochemical properties that elicit similar biological responses.[6][7]

The recognition of the bioisosteric relationship between the thiophene and benzene rings was a pivotal moment in medicinal chemistry.[4][5] The sulfur atom in thiophene is considered electronically and sterically similar to a -CH=CH- group in benzene.[5] This similarity allows for the substitution of a benzene ring with a thiophene ring in a drug molecule, a strategy often employed to modulate potency, selectivity, pharmacokinetic properties, and reduce metabolic liabilities.[6]

The Emergence of Thiophene Propanoic Acids as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The development of arylpropionic acids as a major class of NSAIDs in the mid-20th century, with ibuprofen being a prime example, set the stage for the application of thiophene bioisosterism in the quest for new anti-inflammatory agents. Researchers began to explore the replacement of the phenyl group in these "profens" with a thienyl group, leading to the birth of thiophene propanoic acids.

Two of the most prominent examples of this drug design strategy are Tiaprofenic Acid and Suprofen .

Tiaprofenic Acid: A Thiophene-Based Profen

Tiaprofenic acid, chemically known as (RS)-2-(5-benzoyl-2-thienyl)propanoic acid, is a potent NSAID used for the management of pain and inflammation, particularly in rheumatic diseases.[8][9] Patented in 1969 and approved for medical use in 1981, its development was a direct outcome of applying the principle of bioisosterism.[8] The replacement of the phenyl ring with a thiophene ring was intended to create a novel chemical entity with potentially improved therapeutic characteristics. Clinical studies demonstrated that tiaprofenic acid is comparable in efficacy to other established NSAIDs like aspirin, diclofenac, and ibuprofen.[9][10]

Suprofen: A Potent Analgesic with a Thiophene Core

Suprofen, or 2-[4-(2-thienoyl)phenyl]propionic acid, is another important thiophene-containing NSAID recognized for its potent analgesic and anti-inflammatory properties.[11][12] Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] Preclinical studies highlighted a favorable separation between its analgesic activity and gastrointestinal side effects, a significant concern with many NSAIDs.[12]

Experimental Protocols: Synthesis of Thiophene Propanoic Acids

The synthesis of thiophene propanoic acids generally involves the construction of the thiophene ring followed by the elaboration of the propanoic acid side chain, or the acylation of a pre-formed thiophene derivative.

Historical Synthesis of Thiophene

Victor Meyer's first reported synthesis of thiophene in 1882 involved the reaction of acetylene with elemental sulfur.[1] Over the years, more versatile and widely used methods have been developed.

A classical and versatile method for synthesizing substituted thiophenes involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][13]

Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-hexanedione (1 equivalent) with a suitable solvent such as toluene.

  • Addition of Sulfurizing Agent: Carefully add phosphorus pentasulfide (P₄S₁₀) (0.5 equivalents) portion-wise to the stirred solution. The reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction by slowly pouring the mixture into a beaker of ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to obtain 2,5-dimethylthiophene.

This method is a cornerstone for the synthesis of 2-aminothiophenes, which are valuable intermediates in medicinal chemistry.[2][14] It involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base.[14]

Protocol: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Reactant Mixture: In a reaction vessel, combine ethyl cyanoacetate (1 equivalent), acetone (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Base Addition: Add a catalytic amount of a suitable base, such as morpholine or diethylamine, to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for several hours. The reaction progress can be monitored by TLC.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry to yield ethyl 2-amino-4-methylthiophene-3-carboxylate. Further purification can be achieved by recrystallization.

Synthesis of Tiaprofenic Acid

A common synthetic route to tiaprofenic acid starts with thiophene and involves a Friedel-Crafts acylation followed by steps to introduce the propanoic acid moiety.

Protocol: A Representative Synthesis of Tiaprofenic Acid

  • Friedel-Crafts Acylation:

    • To a solution of thiophene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) at 0°C.

    • Slowly add benzoyl chloride (1 equivalent) to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the product, 2-benzoylthiophene, with an organic solvent, wash, dry, and purify.

  • Introduction of the Propanoic Acid Moiety (via Darzens Condensation or similar methods):

    • React 2-benzoylthiophene with ethyl α-chloropropionate in the presence of a strong base like sodium ethoxide to form the corresponding glycidic ester.

    • Saponify the ester with aqueous sodium hydroxide.

    • Acidify the reaction mixture to induce decarboxylation and form the aldehyde.

    • Oxidize the resulting aldehyde using an appropriate oxidizing agent (e.g., potassium permanganate or silver oxide) to yield tiaprofenic acid.

  • Final Purification: The final product is purified by recrystallization.

Discovery_and_Development_of_Thiophene_Propanoic_Acids cluster_0 Foundational Discoveries cluster_1 Drug Design and Development Discovery of Thiophene 1882: Discovery of Thiophene (Victor Meyer)[1][2] Indophenin Test Failure Failed lecture demonstration with pure benzene[2] Thiophene-Benzene Bioisosterism Recognition of Thiophene as a Benzene Bioisostere[4][5] Discovery of Thiophene->Thiophene-Benzene Bioisosterism Provides Scaffold Isolation from Coal Tar Isolation of sulfur-containing impurity[1] Indophenin Test Failure->Isolation from Coal Tar Leads to Concept of Isosterism 1919: Isosterism Concept (Irving Langmuir)[4][5] Concept of Bioisosterism 1951: Bioisosterism Concept (Harris Friedman)[6][7] Concept of Isosterism->Concept of Bioisosterism Evolves to Concept of Bioisosterism->Thiophene-Benzene Bioisosterism Key Principle Application in NSAIDs Bioisosteric replacement of phenyl with thienyl in 'profens' Thiophene-Benzene Bioisosterism->Application in NSAIDs Development of NSAIDs Mid-20th Century: Rise of Arylpropionic Acid NSAIDs Development of NSAIDs->Application in NSAIDs Tiaprofenic Acid 1969: Tiaprofenic Acid Patented 1981: Approved for medical use[8] Application in NSAIDs->Tiaprofenic Acid Suprofen Development of Suprofen as a potent analgesic[11][12] Application in NSAIDs->Suprofen

Figure 1: A diagram illustrating the key milestones in the discovery and development of thiophene propanoic acids.

Pharmacological Profile and Mechanism of Action

The primary mechanism of action for thiophene propanoic acid NSAIDs, such as tiaprofenic acid and suprofen, is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[11] By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Some thiophene derivatives have also been shown to inhibit lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.[15] The dual inhibition of both COX and LOX pathways may contribute to the broad anti-inflammatory profile of certain thiophene-based drugs.

Conclusion and Future Perspectives

The journey of thiophene propanoic acids from a serendipitous discovery in coal tar to their establishment as effective therapeutic agents is a testament to the power of keen observation, fundamental chemical research, and the rational application of medicinal chemistry principles like bioisosterism. The thiophene scaffold continues to be a fertile ground for drug discovery, with ongoing research exploring its potential in a wide range of therapeutic areas beyond inflammation, including oncology, infectious diseases, and neurology. The rich history of thiophene propanoic acids serves as a compelling case study for researchers and drug development professionals, illustrating how a deep understanding of chemical properties and biological mechanisms can lead to the creation of novel and impactful medicines.

References

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  • Fischer, J., & Ganellin, C. R. (Eds.). (2006). Analogue-based drug discovery. John Wiley & Sons.
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  • Gewald, K. (1966). Zur Synthese von 2-Aminothiophenen. Chemische Berichte, 99(3), 1002–1007.
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  • Asif, M. (2015). A review on the versatile and multicultural nature of thiophene and its derivatives in the field of medicinal chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(2), 1-28.
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Methodological & Application

Application Notes and Protocols for 2-Methyl-2-(thiophen-3-yl)propanoic Acid: A Guide for Synthetic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methyl-2-(thiophen-3-yl)propanoic Acid in Medicinal Chemistry

This compound is a heterocyclic carboxylic acid derivative that holds considerable interest for researchers in drug development. The thiophene moiety is a well-established bioisostere for the phenyl group, offering modulated physicochemical properties while often retaining or enhancing biological activity. Thiophene derivatives are integral to many pharmaceutical agents, and their study is crucial for the discovery of new therapeutics.[1] The α,α-dimethylpropanoic acid scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropanoic acid class, known as "profens".[2] The gem-dimethyl substitution can influence the molecule's metabolic stability and conformational rigidity, which are key parameters in drug design.

This document provides a comprehensive guide to the laboratory-scale synthesis, purification, and characterization of this compound. The protocols are designed to be self-validating, with in-process controls and analytical checkpoints to ensure the integrity of the final compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference and comparison.

PropertyThiophene-3-acetic acidThis compound
Molecular Formula C₆H₆O₂SC₈H₁₀O₂S
Molecular Weight 142.18 g/mol 170.23 g/mol
Appearance White solidOff-white to pale yellow solid (predicted)
CAS Number 6964-21-2190920-29-1

Synthetic Workflow Overview

The synthesis of this compound can be achieved through a multi-step process starting from thiophene-3-acetic acid. The overall workflow involves the esterification of the starting carboxylic acid, followed by a double α-methylation, and concluding with the hydrolysis of the ester to yield the target compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Thiophene-3-acetic acid B Esterification A->B Methanol, H₂SO₄ (cat.) C Methyl 3-thienylacetate B->C D α,α-dimethylation C->D LDA, Methyl Iodide E Methyl 2-methyl-2-(thiophen-3-yl)propanoate D->E F Hydrolysis E->F NaOH, H₂O/MeOH G Crude Product F->G H Aqueous Workup G->H I Recrystallization H->I J Pure Product I->J K Analytical Characterization (NMR, MS, HPLC) J->K

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

PART 1: Synthesis of Methyl 3-thienylacetate (Intermediate 1)

Rationale: The initial carboxylic acid is esterified to protect the acidic proton and to prevent unwanted side reactions during the subsequent alkylation step, which is performed under strongly basic conditions.

Materials:

  • Thiophene-3-acetic acid (1.0 eq)

  • Methanol (10 vol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • To a solution of thiophene-3-acetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-thienylacetate as an oil.

PART 2: Synthesis of Methyl 2-methyl-2-(thiophen-3-yl)propanoate (Intermediate 2)

Rationale: A strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), is used to deprotonate the α-carbon of the ester. The resulting enolate then acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction. This process is repeated to achieve double methylation.

Materials:

  • Methyl 3-thienylacetate (1.0 eq)

  • Diisopropylamine (2.2 eq)

  • n-Butyllithium (2.2 eq)

  • Methyl Iodide (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride Solution

  • Standard laboratory glassware, syringe, low-temperature thermometer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to generate LDA.

  • Slowly add a solution of methyl 3-thienylacetate in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

  • Add methyl iodide dropwise to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

PART 3: Synthesis of this compound (Final Product)

Rationale: Saponification (base-mediated hydrolysis) of the ester is a standard method to regenerate the carboxylic acid. The reaction is typically driven to completion by the formation of the carboxylate salt, which is then protonated in an acidic workup.

Materials:

  • Methyl 2-methyl-2-(thiophen-3-yl)propanoate (1.0 eq)

  • Sodium Hydroxide (2.0 eq)

  • Methanol/Water mixture (e.g., 3:1)

  • Hydrochloric Acid (e.g., 2M)

  • Diethyl Ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the ester in a mixture of methanol and water.

  • Add sodium hydroxide and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with hydrochloric acid. A precipitate may form.

  • Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Rationale: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble at high temperatures and insoluble at low temperatures.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., heptane/ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for assessing the purity of the final compound. A reverse-phase method is typically suitable for compounds of this polarity.[3][4]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is a good starting point.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230-254 nm.

  • Expected Outcome: A single major peak corresponding to the product, with purity typically >95%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the chemical structure of the molecule, confirming the presence of the thiophene ring, the gem-dimethyl group, and the carboxylic acid proton. The spectra should be recorded in a deuterated solvent such as CDCl₃.

  • ¹H NMR (predicted):

    • Thiophene protons: Signals in the aromatic region (δ 7.0-7.5 ppm).

    • Methyl protons: A singlet at approximately δ 1.5 ppm, integrating to 6H.

    • Carboxylic acid proton: A broad singlet, typically downfield (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (predicted):

    • Thiophene carbons: Signals in the aromatic region (δ 120-145 ppm).

    • Quaternary carbon (α-carbon): A signal around δ 45-55 ppm.

    • Methyl carbons: A signal around δ 25-30 ppm.[5]

    • Carbonyl carbon: A signal in the downfield region (δ > 175 ppm).[5]

Mass Spectrometry (MS)

Rationale: Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Ionization Mode: Electrospray Ionization (ESI) is suitable.

  • Expected m/z:

    • Positive mode ([M+H]⁺): ~171.0474

    • Negative mode ([M-H]⁻): ~169.0329

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), COOH (M-45), and cleavage of the C-C bond adjacent to the carbonyl group.[6][7]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling Reagents:

    • n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere.

    • Methyl iodide is a toxic and volatile alkylating agent. Use in a well-ventilated fume hood.

    • Strong acids and bases (sulfuric acid, sodium hydroxide) are corrosive. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • Lee, S., et al. (2023). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Journal of the Science of Food and Agriculture.
  • Zachariadis, G. A., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 26(16), 4994.
  • Downum, K. R., & Towers, G. H. N. (1983). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc.
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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Rossi, A., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 26(11), 3123.
  • El-Shafie, M., et al. (2019). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 15, 2346-2356.
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  • ACS Publications. (2023). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
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  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2012). Improved synthesis of thiophene-2-acetic acid.
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  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of methyl... | Download Scientific Diagram.
  • ChemRxiv. (2020). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals.
  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • Google Patents. (n.d.). CN103992302A - Synthesis process of 2-thiopheneacetic acid.
  • PubMed. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action.
  • PubMed. (1993). Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential.
  • BLDpharm. (n.d.). 1466877-68-8|2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid.
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The Strategic Intermediate: A Deep Dive into 2-Methyl-2-(thiophen-3-yl)propanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

[City, State] – January 18, 2026 – In the intricate landscape of pharmaceutical development, the strategic selection of molecular intermediates is paramount to the efficient and successful synthesis of novel therapeutic agents. This guide provides an in-depth exploration of 2-Methyl-2-(thiophen-3-yl)propanoic acid , a key building block whose structural motifs are increasingly recognized for their value in constructing complex active pharmaceutical ingredients (APIs). This document serves as a detailed application note and protocol guide for researchers, chemists, and drug development professionals, offering insights into its synthesis, characterization, and application, with a particular focus on its role in the synthesis of CXCR4 antagonists like Motixafen.

Introduction: The Significance of the Thiophene Moiety in Medicinal Chemistry

The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its bioisosteric relationship with the benzene ring allows it to mimic phenyl groups while offering distinct electronic properties, metabolic profiles, and opportunities for diverse functionalization. The incorporation of a thiophene nucleus can enhance the pharmacological activity of a molecule, improve its pharmacokinetic properties, and reduce toxicity. Arylpropionic acids, in turn, are a well-established class of compounds with a broad range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The fusion of these two pharmacophores in this compound creates a versatile intermediate with significant potential in drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for quality control.

PropertyValueReference
Molecular Formula C₈H₁₀O₂SN/A
Molecular Weight 170.23 g/mol N/A
Appearance Off-white to pale yellow solidInferred
Solubility Soluble in organic solvents (e.g., DCM, THF, Methanol), sparingly soluble in waterInferred

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The expected chemical shifts (in ppm, referenced to TMS) in CDCl₃ would be approximately:

    • 1.60 (s, 6H, 2 x CH₃)

    • 7.10-7.40 (m, 3H, thiophene protons)

    • 11-12 (br s, 1H, COOH) The specific shifts of the thiophene protons are influenced by the substitution pattern.[1][2][3]

  • ¹³C NMR: The carbon NMR would further confirm the structure with characteristic peaks for the quaternary carbon, methyl groups, thiophene carbons, and the carboxylic acid carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

Synthetic Routes and Mechanistic Insights

While a single, universally adopted protocol for the synthesis of this compound is not prominently featured in the literature, several plausible and efficient routes can be devised based on established organic chemistry principles. Below are two detailed, inferred protocols with mechanistic explanations.

Route 1: Grignard Carboxylation of a Substituted Thiophene

This classic approach builds the carboxylic acid functionality onto a pre-formed thiophene ring. The key steps are the formation of a Grignard reagent followed by its reaction with carbon dioxide.

Grignard_Carboxylation_Workflow Start 3-Bromothiophene Grignard Formation of 3-Thienylmagnesium Bromide Start->Grignard Mg, THF Carboxylation Carboxylation with CO₂ (Dry Ice) Grignard->Carboxylation 1. CO₂ (s) Alkylation α,α-Dimethylation (Conceptual Step - Not Direct) Acidification Acidic Work-up Carboxylation->Acidification 2. H₃O⁺ Product This compound Acidification->Product

Caption: Grignard Carboxylation route to the target intermediate.

Step 1: Synthesis of 3-Thienylmagnesium Bromide

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.[4]

  • Reagent Charging: To the flask, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion of a solution of 3-bromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Gentle heating may be required.[5]

  • Addition: Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Causality Behind Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent.[4]

  • Iodine Crystal: Iodine helps to remove the passivating magnesium oxide layer from the turnings, facilitating the reaction.

  • THF as Solvent: THF is an ideal solvent for Grignard reactions as it is aprotic and solvates the magnesium complex, keeping it in solution.

Step 2: Carboxylation and Work-up

  • Carboxylation: Cool the Grignard solution to 0°C in an ice bath. While stirring vigorously, carefully add crushed dry ice (solid carbon dioxide, a large excess) to the flask.

  • Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[6][7][8]

  • Quenching and Acidification: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly and carefully add a cold aqueous solution of a strong acid (e.g., 1M HCl) to quench the reaction and protonate the carboxylate salt.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Route 2: α,α-Dialkylation of Thiophen-3-ylacetic Acid

This alternative strategy starts with a commercially available thiophene derivative and introduces the two methyl groups at the alpha position to the carboxylic acid.

Alpha_Alkylation_Workflow Start Thiophen-3-ylacetic acid Deprotonation1 Deprotonation (LDA) Start->Deprotonation1 Alkylation1 Methylation (CH₃I) Deprotonation1->Alkylation1 Intermediate 2-(Thiophen-3-yl)propanoic acid Alkylation1->Intermediate Deprotonation2 Deprotonation (LDA) Intermediate->Deprotonation2 Alkylation2 Methylation (CH₃I) Deprotonation2->Alkylation2 Product This compound Alkylation2->Product

Caption: Stepwise α,α-dialkylation of thiophen-3-ylacetic acid.

  • Apparatus Setup: Set up a dry, nitrogen-flushed flask with a magnetic stirrer and a dropping funnel.

  • Deprotonation: Dissolve thiophen-3-ylacetic acid (1.0 equivalent) in anhydrous THF and cool the solution to -78°C (dry ice/acetone bath). Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF.

  • Mechanism: LDA, a strong, non-nucleophilic base, will deprotonate the carboxylic acid and then the α-carbon, forming a dianion.[9][10][11]

  • Alkylation: While maintaining the low temperature, slowly add methyl iodide (2.5 equivalents).

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for several hours. Quench the reaction by the careful addition of water.

  • Work-up and Purification: Acidify the aqueous layer with 1M HCl and extract with an organic solvent. The subsequent purification steps are similar to Route 1.

Causality Behind Choices:

  • LDA: A strong base is required to deprotonate the relatively non-acidic α-proton. LDA is ideal as it is sterically hindered, which minimizes side reactions.[9]

  • Low Temperature: The use of -78°C helps to control the reactivity of the organolithium species and prevent unwanted side reactions.

Application in Pharmaceutical Synthesis: The Case of Motixafen

This compound is a crucial intermediate in the synthesis of Motixafen , a potent and selective antagonist of the CXCR4 receptor.[12] The CXCR4/CXCL12 signaling axis is implicated in various diseases, including cancer metastasis and HIV entry, making it a significant therapeutic target.[13][14][15][16]

Synthetic Scheme Overview:

Motixafen_Synthesis Intermediate 2-Methyl-2-(thiophen-3-yl) propanoic acid Activation Acid Activation (e.g., SOCl₂ or EDC/HOBt) Intermediate->Activation Coupling Amide Coupling with Amine Fragment Activation->Coupling API Motixafen Coupling->API

Caption: General synthetic route to Motixafen from the title intermediate.

The synthesis of Motixafen involves the coupling of this compound with a complex amine fragment. The carboxylic acid group of the intermediate is first activated, typically by conversion to an acid chloride with thionyl chloride or by using peptide coupling reagents like EDC/HOBt. This activated species then readily reacts with the primary or secondary amine of the other fragment to form the final amide bond present in the Motixafen molecule.

Analytical Methods for Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is critical.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the standard for assessing the purity of arylpropionic acids. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[17][18][19][20]

  • Gas Chromatography (GC): For volatile derivatives (e.g., methyl ester), GC can be used for purity analysis.

  • Titration: A simple acid-base titration can be used to determine the assay of the carboxylic acid.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling of Reagents:

    • Organolithium Reagents (e.g., LDA): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (nitrogen or argon) using syringe or cannula techniques.[15][21][22][23][24]

    • Grignard Reagents: These are also highly reactive with water and protic solvents. Strict anhydrous conditions are necessary.[4][25][26]

  • Waste Disposal: Quench reactive reagents carefully before disposal. All chemical waste should be disposed of in accordance with local regulations.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of a thiophene ring and a gem-dimethylpropanoic acid moiety provides a scaffold for the development of novel therapeutics, as exemplified by its use in the synthesis of the CXCR4 antagonist Motixafen. The synthetic routes and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their discovery and development efforts.

References

  • JoVE. (2025). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from JoVE. [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • Haug, B.-E., et al. (2014). Design, synthesis, and biological evaluation of scaffold-based tripeptidomimetic antagonists for CXC chemokine receptor 4 (CXCR4). PubMed. [Link]

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  • National Center for Biotechnology Information. (n.d.). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. NIH. [Link]

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  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]

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  • Patsnap Synapse. (2024). What is the mechanism of action of Motixafortide?[Link]

  • National Center for Biotechnology Information. (2023). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. NIH. [Link]

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Application Note & Protocols for the Preclinical Evaluation of Analgesic Activity of 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the analgesic properties of 2-Methyl-2-(thiophen-3-yl)propanoic acid. Structurally related to propionic acid derivatives like ibuprofen, this compound is a candidate for development as a non-steroidal anti-inflammatory drug (NSAID). This guide outlines a strategic series of established in vivo models to characterize its potential analgesic efficacy, discern its mechanism of action (central vs. peripheral), and evaluate its effectiveness in different pain modalities, including thermal, visceral, and inflammatory pain.

Introduction and Scientific Rationale

This compound belongs to a chemical class with a well-established history of anti-inflammatory and analgesic activity.[1] Its core structure, a propionic acid derivative, is shared by widely used NSAIDs, which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins that mediate pain and inflammation.[1] The thiophene moiety is also present in various pharmacologically active compounds, and its derivatives have been explored for analgesic effects.[2][3]

The primary hypothesis is that this compound functions as a peripheral analgesic, with potential for central effects. To robustly test this hypothesis, a multi-modal testing strategy is essential. This guide details the principles, protocols, and interpretation of four critical in vivo assays: the Acetic Acid-Induced Writhing Test for visceral pain, the Hot Plate and Tail-Flick Tests for centrally-mediated thermal pain, and the Formalin Test to differentiate between neurogenic and inflammatory pain responses.[4]

Hypothesized Mechanism of Action

The anticipated mechanism involves the inhibition of the arachidonic acid cascade, a cornerstone of inflammatory pain signaling. By blocking COX-1 and/or COX-2, the compound would prevent the conversion of arachidonic acid into prostaglandins (PGE2, PGI2), which are responsible for sensitizing peripheral nociceptors.

Hypothesized_Mechanism cluster_0 Cell Membrane cluster_1 Arachidonic Acid Cascade cluster_2 Nociceptor Cell_Damage Tissue Injury / Inflammatory Stimuli Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberation COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX->Prostaglandins Nociceptor Peripheral Nociceptors Prostaglandins->Nociceptor Sensitization Test_Compound This compound (Hypothesized Action) Test_Compound->COX Inhibition Pain_Signal Pain Signal to CNS Nociceptor->Pain_Signal

Figure 1: Hypothesized mechanism of action via inhibition of the COX pathway.

Proposed Experimental Testing Workflow

A tiered approach is recommended to efficiently screen and characterize the compound's analgesic profile. The workflow begins with a sensitive test for peripheral analgesia, followed by tests to investigate central mechanisms and efficacy against inflammatory pain.

Experimental_Workflow Start Test Compound: This compound Dose_Prep Dose-Response Preparation (e.g., 10, 30, 100 mg/kg) Start->Dose_Prep Writhing_Test Tier 1: Visceral Pain Screen Acetic Acid Writhing Test Dose_Prep->Writhing_Test Decision1 Significant Inhibition? Writhing_Test->Decision1 Thermal_Tests Tier 2: Central Nociception Hot Plate & Tail-Flick Tests Decision1->Thermal_Tests Yes Stop No significant peripheral activity. Consider alternative mechanisms or terminate. Decision1->Stop No Formalin_Test Tier 3: Inflammatory & Neurogenic Pain Formalin Test Thermal_Tests->Formalin_Test Decision2 Increased Latency? Formalin_Test->Decision2 Analysis Data Analysis & Interpretation Decision2->Analysis Yes/No Conclusion Characterize Analgesic Profile: Peripheral vs. Central Action Analysis->Conclusion

Figure 2: Recommended workflow for analgesic activity screening.

In Vivo Analgesic Assays: Protocols and Application Notes

For all protocols, animals (e.g., Swiss albino mice, 20-25g) should be acclimatized for at least one week and fasted overnight before experiments, with water provided ad libitum. All procedures must adhere to institutional animal care and use committee (IACUC) guidelines.

Acetic Acid-Induced Writhing Test
  • Principle and Rationale: This is a highly sensitive test for evaluating peripherally acting analgesics.[5][6] Intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain mediators like prostaglandins and bradykinin.[5] This induces a characteristic stretching behavior known as "writhing." A reduction in the number of writhes indicates analgesic activity.[7]

  • Experimental Protocol:

    • Animal Grouping: Divide animals into at least four groups (n=6-8 per group):

      • Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline with 1% Tween 80).

      • Group II (Positive Control): Receives a standard NSAID (e.g., Diclofenac Sodium, 5 mg/kg, p.o.).[6]

      • Group III-V (Test Groups): Receive this compound at varying doses (e.g., 10, 30, 100 mg/kg, p.o.).

    • Drug Administration: Administer the respective substances orally (p.o.) or intraperitoneally (i.p.).

    • Induction of Writhing: After a set absorption time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6-1% acetic acid (10 mL/kg, i.p.) to each animal.[6][8]

    • Observation: Immediately place each mouse in an individual observation chamber and, after a 5-minute latency period, count the total number of writhes over a 10-20 minute period.[5][9] A writhe is defined as a contraction of the abdominal muscles accompanied by stretching of the hind limbs.[7]

  • Data Analysis and Interpretation:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage inhibition of writhing for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

    • A significant, dose-dependent reduction in writhing suggests strong peripheral analgesic activity, consistent with an NSAID-like mechanism.

Hot Plate Test
  • Principle and Rationale: This test evaluates the response to a thermal pain stimulus and is primarily used to identify centrally acting analgesics (e.g., opioids).[10][11] The time it takes for the animal to show a pain response (e.g., licking a paw or jumping) when placed on a heated surface is measured as the response latency. An increase in this latency indicates analgesia.[12] While less sensitive to classical NSAIDs, it can reveal central components of a drug's action.[13]

  • Experimental Protocol:

    • Apparatus: Use a standard hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[12][14]

    • Baseline Measurement: Before drug administration, place each animal on the hot plate and record its baseline reaction time. Animals with a baseline latency greater than 15 seconds should be excluded.

    • Animal Grouping and Administration: Use similar groups as the writhing test, but include a central analgesic positive control (e.g., Morphine, 5-10 mg/kg, i.p.).

    • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the latency to lick a hind paw or jump.

    • Cut-off Time: A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[12] If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time.

  • Data Analysis and Interpretation:

    • Calculate the mean latency time for each group at each time point.

    • A significant increase in latency time compared to the control group indicates a central analgesic effect. If this compound shows activity in this test, it suggests its mechanism may not be purely peripheral.

Tail-Flick Test
  • Principle and Rationale: Similar to the hot plate test, the tail-flick test measures response to a thermal stimulus and is sensitive to centrally acting analgesics.[11][15] A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away from the heat source is recorded.[16] This response is a spinal reflex, and an increase in latency suggests a central analgesic mechanism.

  • Experimental Protocol:

    • Apparatus: Use a tail-flick analgesia meter.

    • Baseline Measurement: Determine the baseline tail-flick latency for each animal before treatment. The average of three readings is typically taken.

    • Animal Grouping and Administration: As per the hot plate test protocol.

    • Post-Treatment Measurement: Measure the tail-flick latency at set intervals (e.g., 30, 60, 90, 120 minutes) post-administration.

    • Cut-off Time: A maximum cut-off time (e.g., 10-18 seconds) is crucial to prevent tissue damage.[15][16]

  • Data Analysis and Interpretation:

    • Calculate the mean latency for each group at each time point.

    • Data can be expressed as the percentage of maximum possible effect (%MPE): %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

    • Significant activity in this test strongly supports a central (spinal or supraspinal) mechanism of action.

Formalin Test
  • Principle and Rationale: The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.[17][18] Subcutaneous injection of dilute formalin into the paw elicits:

    • Phase I (Early Phase, 0-5 min): Acute neurogenic pain resulting from the direct chemical stimulation of nociceptors.[19] This phase is sensitive to centrally acting analgesics.[17]

    • Phase II (Late Phase, 20-30 min): Inflammatory pain caused by the release of inflammatory mediators like prostaglandins, serotonin, and bradykinin, which sensitize central and peripheral neurons.[17][20] This phase is sensitive to NSAIDs and other anti-inflammatory agents.[20]

  • Experimental Protocol:

    • Animal Grouping and Administration: As per previous protocols. Administer drugs 30-60 minutes before formalin injection.

    • Formalin Injection: Inject 20-50 µL of 1-5% formalin solution subcutaneously into the dorsal surface of one hind paw.[17][21]

    • Observation: Immediately place the animal in an observation chamber. Record the total time (in seconds) the animal spends licking or biting the injected paw during Phase I (0-5 minutes) and Phase II (20-30 minutes post-injection).[17]

  • Data Analysis and Interpretation:

    • Calculate the mean licking/biting time for each group in both phases.

    • A compound that inhibits only Phase II is characteristic of a peripherally acting NSAID.[20]

    • A compound that inhibits both Phase I and Phase II likely possesses both central and peripheral analgesic activity.[17]

Formalin_Test_Phases Interphase Interphase (Quiescent Period) Phase2 Phase II (20-30 min) Inflammatory Pain (Mediator Release) Peripheral_Analgesics Sensitive to: Peripheral Analgesics (e.g., NSAIDs) Peripheral_Analgesics->Phase2

Figure 3: The biphasic response of the formalin test and drug sensitivity.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for a compound with an NSAID-like profile.

Test NameStimulus TypePrimary Pain TypePositive ControlKey MeasurementExpected Outcome for an NSAID-like Compound
Acetic Acid Writhing Chemical (Acetic Acid)Visceral / InflammatoryDiclofenac / IndomethacinNumber of WrithesHigh: Significant, dose-dependent decrease in writhes.
Hot Plate Test Thermal (Contact Heat)Central / SupraspinalMorphineReaction Latency (sec)Low to None: Unlikely to show a significant increase in latency.[13]
Tail-Flick Test Thermal (Radiant Heat)Central / Spinal ReflexMorphineReaction Latency (sec)Low to None: Unlikely to show a significant increase in latency.[11]
Formalin Test Chemical (Formalin)Neurogenic & InflammatoryMorphine / DiclofenacLicking Time (sec)High: Significant inhibition of Phase II (inflammatory).[20] Minimal to no effect on Phase I.[17]

Conclusion

By systematically applying the protocols detailed in this guide, researchers can effectively determine the analgesic potential of this compound. A positive result in the writhing test, coupled with selective inhibition of the second phase of the formalin test and a lack of activity in the thermal nociception models, would provide strong evidence for a peripherally acting, NSAID-like analgesic profile. These foundational in vivo studies are a critical step in the drug development pipeline, providing the necessary data to justify subsequent mechanistic and safety studies.

References

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. Link

  • McNamara, C. R., et al. (2009). Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen. European Journal of Pharmacology, 605(1-3), 95–102. Link

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  • Wikipedia. (n.d.). Tail flick test. Wikipedia. Link

  • SlidePlayer. (n.d.). Analgesia Hot Plat Test. SlidePlayer. Link

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  • National Taiwan University. (n.d.). Tail Flick 疼痛閃尾測試. National Taiwan University. Link

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  • Expharm. (2023). Analgesic Activity: From Writhing to Inhibition Calculation. YouTube. Link

  • Journal of Pharmaceutical Research and Reports. (2024). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Journal of Pharmaceutical Research and Reports. Link

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  • Taylor and Francis Group, LLC. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Taylor & Francis. Link

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Sources

Application Notes and Protocols for Cell-Based Assays Using 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation.[1][2][3] The PPAR family consists of three main isoforms: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and physiological functions.[1][2][4] PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, and is involved in lipid metabolism.[1][2][5] PPARγ is highly expressed in adipose tissue and plays a key role in adipogenesis and insulin sensitization.[1][2][5] PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation and cellular proliferation.[1] Due to their central role in metabolic processes, PPARs have emerged as important therapeutic targets for metabolic diseases like dyslipidemia and type 2 diabetes.[1][2]

This document provides a comprehensive guide for the characterization of a novel compound, 2-Methyl-2-(thiophen-3-yl)propanoic acid, as a potential PPAR agonist using a suite of cell-based assays. While some thiophene-containing compounds have been identified as PPAR agonists[6], and other 2-methylpropanoic acid derivatives have shown activity as PPAR pan-agonists[7][8], the specific biological activity of this compound is yet to be fully elucidated. The following protocols are designed to provide a robust framework for determining the potency and selectivity of this compound on the three PPAR isoforms.

The PPAR Signaling Pathway: A Mechanistic Overview

PPARs function as ligand-dependent transcription factors.[5][9] In their inactive state, PPARs are often associated with corepressor proteins. Upon binding to a ligand, such as a fatty acid or a synthetic agonist, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[10] The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[1][5][9] This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[11][12] The binding of the heterodimer to the PPRE initiates the transcription of genes involved in various metabolic pathways.[12]

Diagram of the PPAR Signaling Pathway

Caption: General mechanism of PPAR activation by a ligand.

Application Note 1: Luciferase Reporter Gene Assay for PPAR Activation

Principle of the Assay

The luciferase reporter gene assay is a widely used method to screen for and characterize nuclear receptor agonists.[13][14][15] This assay utilizes a plasmid containing a PPRE sequence upstream of a luciferase reporter gene. This reporter plasmid is co-transfected into a suitable cell line (e.g., HEK293T or CV-1) along with an expression plasmid for the specific human PPAR isoform (α, β/δ, or γ).[13][14][16] If this compound activates the expressed PPAR isoform, the PPAR-RXR heterodimer will bind to the PPRE and drive the expression of the luciferase gene. The resulting luciferase activity, measured as light emission upon addition of a substrate, is directly proportional to the activation of the PPAR.[15][17] A co-transfected plasmid expressing Renilla luciferase can be used as an internal control to normalize for transfection efficiency and cell viability.[15]

Experimental Protocol
  • Cell Culture and Plating:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells per well and allow them to adhere overnight.[14]

  • Transfection:

    • For each well, prepare a transfection mix containing:

      • An expression vector for the human PPAR isoform of interest (e.g., pCMV-hPPARα, pCMV-hPPARβ/δ, or pCMV-hPPARγ).

      • A luciferase reporter vector containing a PPRE (e.g., pPPREx3-TK-Luc).[13]

      • A control vector expressing Renilla luciferase (e.g., pRL-CMV) for normalization.[13]

    • Use a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells with the transfection mix for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known PPAR agonist for the specific isoform, e.g., Fenofibric acid for PPARα, GW501516 for PPARβ/δ, or Rosiglitazone for PPARγ).[13][18]

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[19]

    • Use a plate-reading luminometer to quantify the light emission.[17]

Data Analysis
  • Normalization: For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Normalized Response = Firefly Luciferase Signal / Renilla Luciferase Signal

  • Fold Activation: Calculate the fold activation for each compound concentration by dividing the normalized response of the treated cells by the normalized response of the vehicle control.

    • Fold Activation = Normalized Response (Treated) / Normalized Response (Vehicle)

  • EC50 Determination: Plot the fold activation against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Workflow for the Luciferase Reporter Assay

Luciferase_Assay_Workflow Start Start Cell_Culture Seed HEK293T cells in 96-well plate Start->Cell_Culture Transfection Co-transfect with PPARExpression Plasmid, PPRE-Luc Reporter Plasmid, & Renilla Control Plasmid Cell_Culture->Transfection Incubation1 Incubate for 24h Transfection->Incubation1 Treatment Treat with this compound (various concentrations) and controls Incubation1->Treatment Incubation2 Incubate for 24h Treatment->Incubation2 Luciferase_Measurement Measure Firefly and Renilla Luciferase Activity Incubation2->Luciferase_Measurement Data_Analysis Normalize data, calculate fold activation, and determine EC50 Luciferase_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the luciferase reporter assay.

Application Note 2: Quantitative PCR (qPCR) for PPAR Target Gene Expression

Principle of the Assay

To confirm that the activation of PPARs by this compound leads to the regulation of endogenous gene expression, quantitative Polymerase Chain Reaction (qPCR) is employed.[14] This technique measures the mRNA levels of known PPAR target genes. An increase in the mRNA levels of these target genes in response to compound treatment provides strong evidence for PPAR agonism.[11][14] The choice of target genes depends on the PPAR isoform being investigated and the cell type used. For example, in a human hepatoma cell line like HepG2, which expresses high levels of PPARα, target genes involved in fatty acid oxidation such as CPT1A and ACOX1 can be analyzed.[14][20]

Experimental Protocol
  • Cell Culture and Treatment:

    • Select a cell line that endogenously expresses the PPAR isoform(s) of interest (e.g., HepG2 for PPARα, Caco-2 for PPARβ/δ, or differentiated 3T3-L1 adipocytes for PPARγ).

    • Plate the cells in a 6-well plate and grow them to 70-80% confluency.

    • Treat the cells with different concentrations of this compound, a vehicle control, and a positive control for 24-48 hours.

  • RNA Extraction:

    • After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing the synthesized cDNA, gene-specific primers for the PPAR target genes and a reference gene (e.g., GAPDH or ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

Data Analysis
  • Relative Quantification (ΔΔCt Method):

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample (ΔCt = Ct(target) - Ct(reference)).

    • Calculate the difference between the ΔCt of the treated sample and the ΔCt of the vehicle control sample (ΔΔCt = ΔCt(treated) - ΔCt(vehicle)).

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

PPAR Isoform Example Target Genes Function Reference
PPARα CPT1A, ACOX1, FABP1Fatty Acid Oxidation, Transport[12][14][21]
PPARβ/δ ANGPTL4, PDK4Lipid Metabolism, Glucose Homeostasis[4][21]
PPARγ FABP4 (aP2), CD36, ADIPOQAdipogenesis, Fatty Acid Uptake, Insulin Sensitization[2][11][14]

Application Note 3: Western Blot Analysis of PPAR Target Protein Expression

Principle of the Assay

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[3][22][23] This assay is used to confirm that the observed increases in mRNA levels of PPAR target genes translate into corresponding increases in protein expression.[20][23] This provides a further layer of validation for the agonistic activity of this compound.

Experimental Protocol
  • Cell Culture and Treatment:

    • Follow the same procedure as for the qPCR experiment.

  • Protein Extraction:

    • After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.[20]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in a loading buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[22]

    • Incubate the membrane with a primary antibody specific for the PPAR target protein of interest.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22]

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.

Data Analysis
  • Densitometry: Use image analysis software to measure the intensity of the bands corresponding to the target protein and the loading control.

  • Normalization: Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.

  • Relative Protein Expression: Express the normalized protein levels in the treated samples as a fold change relative to the vehicle control.

Workflow for Western Blot Analysis

Western_Blot_Workflow Start Start Cell_Culture Culture and treat cells with test compound Start->Cell_Culture Protein_Extraction Extract total protein and quantify Cell_Culture->Protein_Extraction SDS_PAGE Separate proteins by SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL substrate Secondary_Ab->Detection Analysis Analyze band intensity and normalize to loading control Detection->Analysis End End Analysis->End

Caption: Step-by-step workflow of Western blot analysis.

Summary and Interpretation of Results

By integrating the results from these three complementary cell-based assays, a comprehensive profile of the biological activity of this compound can be established.

  • The luciferase reporter assay will provide a quantitative measure of the compound's ability to activate each PPAR isoform and will allow for the determination of its potency (EC50) and selectivity.

  • The qPCR analysis will confirm that the compound can regulate the expression of endogenous PPAR target genes, providing a more physiologically relevant measure of its activity.

  • The Western blot analysis will provide the ultimate confirmation that the changes in gene expression translate to changes at the protein level, solidifying the evidence for the compound's mechanism of action.

References

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  • OriGene Technologies. (n.d.). PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869). Retrieved from [Link]

  • N/A. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2011). Two thiophenes compounds are partial peroxisome proliferator-activated receptor α/γ dual agonists. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • N/A. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 2-methyl-3-thiophen-2-yl-propionic acid,(CAS# 104483-15-0). Retrieved from [Link]

  • PMC. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Methyl-2-(thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2-(thiophen-3-yl)propanoic acid is a carboxylic acid containing a thiophene moiety, a structure of interest in pharmaceutical and materials science research due to the diverse biological activities and electronic properties of thiophene derivatives.[1][2] Accurate quantification and characterization of this molecule and its metabolites or synthetic derivatives are crucial for advancing drug development and chemical synthesis. However, the inherent polarity and potential for low volatility of carboxylic acids can present analytical challenges, particularly for gas chromatography (GC) and reverse-phase liquid chromatography (LC) coupled with mass spectrometry (MS).[3][4][5]

Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for a given analytical method. For carboxylic acids like this compound, derivatization can:

  • Enhance Volatility for GC Analysis: By converting the polar carboxyl group into a less polar ester or silyl ester, the compound's boiling point is lowered, making it suitable for GC analysis.[5][6]

  • Improve Chromatographic Resolution: Derivatization can reduce peak tailing and improve separation from other matrix components in both GC and LC.[3][4]

  • Increase Detection Sensitivity: The introduction of specific functional groups can enhance ionization efficiency in mass spectrometry or introduce chromophores for UV-Vis detection.[7][8][9]

  • Enable Chiral Separation: For chiral molecules, derivatization with an enantiomerically pure reagent creates diastereomers that can be separated on achiral chromatographic columns.[7]

This document provides detailed protocols for the derivatization of this compound for both achiral and chiral analysis, with a focus on techniques amenable to GC-MS and UPLC-MS.

Derivatization Strategies: A Mechanistic Overview

The selection of a derivatization strategy is contingent upon the analytical objective. Below, we discuss two primary approaches for this compound.

Esterification for GC and LC-MS Analysis

Esterification is a robust method for converting carboxylic acids into their corresponding esters. This is arguably the most common derivatization technique for this class of compounds, primarily because it effectively masks the polar carboxyl group.

  • Mechanism: The fundamental reaction involves the condensation of the carboxylic acid with an alcohol in the presence of an acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

  • Application: Methyl esters are frequently prepared for GC analysis due to their high volatility.[5] For LC-MS, derivatization to form esters can improve retention on reversed-phase columns and enhance ionization.[3][8]

Amide Formation for Chiral and Achiral LC-MS Analysis

Amide bond formation is another versatile derivatization technique. It is particularly valuable for chiral analysis when a chiral amine is used.

  • Mechanism: The carboxylic acid is typically activated to form a more reactive intermediate. A common method involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form a stable amide bond.

  • Application: For achiral analysis, derivatization with an amine can introduce a readily ionizable group, enhancing sensitivity in ESI-MS.[8][10] For chiral analysis, reacting the racemic carboxylic acid with an enantiomerically pure amine results in the formation of diastereomeric amides. These diastereomers possess different physical properties and can be separated using standard achiral chromatography.[7][9]

Experimental Protocols

Protocol 1: Methyl Esterification for GC-MS Analysis

This protocol details the formation of the methyl ester of this compound using methanolic HCl. This is a classic and reliable method for preparing volatile esters for GC analysis.

Materials:

  • This compound

  • 3 N Methanolic HCl (commercially available or prepared by carefully bubbling dry HCl gas through anhydrous methanol)

  • Anhydrous Methanol

  • Dichloromethane (DCM), GC grade

  • Anhydrous Sodium Sulfate

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial.

  • Reagent Addition: Add 1 mL of 3 N methanolic HCl to the vial.

  • Reaction: Securely cap the vial and heat at 60-70°C for 30 minutes using a heating block or water bath.

  • Cooling and Neutralization: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of deionized water and 1 mL of dichloromethane to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the lower organic layer (DCM) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water.

  • Solvent Evaporation: Evaporate the DCM under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Derivatizing Reagent3 N Methanolic HCl
Reaction Temperature60-70°C
Reaction Time30 minutes
Expected ProductMethyl 2-methyl-2-(thiophen-3-yl)propanoate
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)

Workflow Diagram:

Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Weigh Acid reagent Add Methanolic HCl start->reagent 1 mg in vial heat Heat at 60-70°C reagent->heat 1 mL cool Cool heat->cool 30 min extract Extract with DCM cool->extract dry Dry with Na2SO4 extract->dry evap Evaporate dry->evap reconstitute Reconstitute evap->reconstitute analyze GC-MS Analysis reconstitute->analyze

Caption: Workflow for Methyl Esterification of this compound.

Protocol 2: Chiral Derivatization with (S)-(-)-α-Methylbenzylamine for LC-MS Analysis

This protocol describes the formation of diastereomeric amides for the chiral separation of this compound using UPLC-MS. The use of a chiral amine allows for the separation of the resulting diastereomers on a standard achiral reversed-phase column.[7]

Materials:

  • This compound

  • (S)-(-)-α-Methylbenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Pyridine (optional, as catalyst)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: In a 2 mL reaction vial, dissolve approximately 1 mg of this compound in 500 µL of anhydrous DCM or ACN.

  • Activation: Add 1.2 equivalents of EDC-HCl and 1.2 equivalents of NHS to the solution. Vortex briefly to mix. Allow the activation to proceed for 15 minutes at room temperature.

  • Amine Addition: Add 1.5 equivalents of (S)-(-)-α-Methylbenzylamine to the reaction mixture. A small amount of pyridine (catalytic) can be added to facilitate the reaction.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of water.

  • Sample Dilution: Dilute the reaction mixture with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a suitable concentration for UPLC-MS analysis.

  • Analysis: Inject the diluted sample onto a C18 reversed-phase column and elute with a gradient of Mobile Phase A and B. The two diastereomers should be resolved as separate peaks.

Data Presentation:

ParameterValue
Starting Material(rac)-2-Methyl-2-(thiophen-3-yl)propanoic acid
Chiral Derivatizing Reagent(S)-(-)-α-Methylbenzylamine
Coupling AgentEDC-HCl / NHS
Reaction Time2-4 hours
Expected ProductsDiastereomeric amides
Analytical TechniqueUPLC-MS/MS

Workflow Diagram:

Amide_Coupling_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis start Dissolve Acid activate Add EDC/NHS start->activate 1 mg in DCM amine Add Chiral Amine activate->amine 15 min activation react React at RT amine->react dilute Dilute Sample react->dilute 2-4 hours analyze UPLC-MS Analysis dilute->analyze

Caption: Workflow for Chiral Amide Derivatization of this compound.

Trustworthiness and Self-Validation

To ensure the validity of these protocols, the following steps are recommended:

  • Confirmation of Derivatization: The formation of the desired derivative should be confirmed by mass spectrometry. For esterification, an increase in mass corresponding to the addition of a methyl group minus a hydrogen atom is expected. For amidation, the mass increase will correspond to the addition of the amine moiety minus a molecule of water.

  • Reaction Optimization: Reaction times and temperatures may need to be optimized for specific sample matrices to achieve maximum derivatization efficiency.

  • Use of Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to account for any variability in the derivatization and analytical process.

By following these detailed protocols and validation steps, researchers can confidently and accurately analyze this compound, enabling further advancements in their respective fields.

References

  • Le, T. T., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 225-236. Retrieved from [Link]

  • Williams, R., et al. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 575, 117793. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • Han, J., & Borchers, C. H. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 35(19), 2745–2754. Retrieved from [Link]

  • Waters Corporation. (2014, April 30). UPLC/MS/MS Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA PLASMA [Video]. YouTube. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Methyl-2-(thiophen-2-yl)propanoic acid. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2017). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 493-500. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]

  • Fadda, A. A., et al. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(5), 164-181. Retrieved from [Link]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of 2-Methyl-2-(thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2-(thiophen-3-yl)propanoic acid is a carboxylic acid derivative containing a thiophene moiety. Thiophene and its derivatives are significant structural motifs in many pharmaceutical compounds, valued for their bioisosteric properties and diverse biological activities.[1] As an arylpropionic acid derivative, this compound belongs to a class of molecules known for their anti-inflammatory properties.[2][3] Accurate and comprehensive analytical characterization is paramount for quality control, metabolic studies, and ensuring the safety and efficacy of any potential drug candidate.

This application note provides a detailed guide to the analytical methodologies for the complete characterization of this compound, leveraging a multi-technique approach. The protocols outlined herein are designed to be robust and reproducible, providing a framework for researchers in pharmaceutical development and related fields. While specific experimental data for this exact compound is not widely published, the methodologies are based on established principles for analogous compounds, particularly other thiophene derivatives and arylpropionic acids like tiaprofenic acid.[4][5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular FormulaC₈H₁₀O₂S[6]
Molecular Weight170.23 g/mol [6]
Monoisotopic Mass170.04015 Da[6]
Predicted XlogP2.0[6]

These properties suggest that the compound is amenable to analysis by both liquid and gas chromatography and will possess characteristic spectral features for structural elucidation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying this compound. A reversed-phase method is most suitable, given the compound's moderate polarity.

Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is driven by hydrophobic interactions between the analyte and the stationary phase. By adjusting the mobile phase composition, the retention of this compound can be controlled to achieve optimal separation from impurities. Acidification of the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

Workflow for HPLC Analysis:

Caption: General workflow for HPLC analysis of this compound.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., ODS-3, 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7][8]

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water). Formic acid is preferable for LC-MS compatibility.[9]

  • Elution Mode: Isocratic or gradient elution can be employed. A typical starting point for method development would be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the thiophene chromophore absorbs, typically around 230-240 nm.[10][11]

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of this compound in the mobile phase or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create a series of working standards for linearity assessment and quantification.

    • Sample Solutions: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.

Expected Results: A sharp, well-defined peak should be observed for this compound. The retention time will depend on the exact mobile phase composition but is expected to be in the range of 5-15 minutes under typical reversed-phase conditions. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often employed to improve volatility and chromatographic performance.

Principle of Separation and Detection: In GC, compounds are separated based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification.

Workflow for GC-MS Analysis:

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Derivatization (Silylation):

    • Dissolve approximately 1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized solution into the GC-MS.

Expected Results: The trimethylsilyl (TMS) ester of this compound will be formed. The mass spectrum is expected to show a molecular ion peak corresponding to the derivatized compound. Key fragmentation patterns for arylpropionic acids often involve cleavage of the propanoic acid side chain. Predicted fragmentation could include the loss of a methyl group, the carboxylic acid group, and characteristic fragments from the thiophene ring. For the underivatized acid, a prominent fragment would likely be due to the loss of the carboxylic acid group (-COOH, 45 Da). The PubChem database predicts a [M+H-H₂O]⁺ adduct at m/z 153.03741 and a [M-H]⁻ adduct at m/z 169.03287.[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Expected Chemical Shifts (δ): Based on data for 2-(3-thienyl)propionic acid and other 3-substituted thiophenes, the following proton signals are anticipated[5][7]:

    • Thiophene Protons (3H): Three distinct signals in the aromatic region (approximately 7.0-7.5 ppm). The coupling patterns (doublet of doublets) will be indicative of the 3-substitution pattern.

    • Methyl Protons (6H): A singlet in the aliphatic region (approximately 1.5-1.8 ppm) corresponding to the two equivalent methyl groups.

    • Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (typically >10 ppm), which will be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Expected Chemical Shifts (δ): Based on data for tiaprofenic acid and other thiophene derivatives, the following carbon signals are anticipated[4]:

    • Carboxylic Carbonyl Carbon: A signal in the range of 175-185 ppm.

    • Thiophene Carbons (4C): Four signals in the aromatic region (approximately 120-145 ppm).

    • Quaternary Carbon: The carbon attached to the thiophene ring and the two methyl groups, expected around 45-55 ppm.

    • Methyl Carbons: A signal in the aliphatic region (approximately 20-30 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3300-2500 (broad)O-H stretch of the carboxylic acid
~1700C=O stretch of the carboxylic acid
~3100C-H stretch of the thiophene ring
~1450 and ~1380C-H bending of the methyl groups
~1200-1000C-O stretch of the carboxylic acid
~800-700C-H out-of-plane bending of the thiophene ring

Summary of Analytical Techniques and Expected Data

TechniquePurposeKey ParametersExpected Observations
HPLC-UV Purity, QuantificationC18 column, Acetonitrile/Water (acidified), UV at ~240 nmSharp peak with a retention time of 5-15 min.
GC-MS Volatile Impurities, ID5% Phenyl-methylpolysiloxane column, EI at 70 eVCharacteristic fragmentation pattern, including loss of -COOH and thiophene ring fragments.
¹H NMR Structural ElucidationCDCl₃ or DMSO-d₆Signals for thiophene, methyl, and carboxylic acid protons with expected chemical shifts and multiplicities.
¹³C NMR Structural ElucidationCDCl₃ or DMSO-d₆Signals for all eight unique carbons in the molecule.
FT-IR Functional Group IDATR or KBr pelletCharacteristic absorptions for O-H, C=O, and thiophene C-H and C-S bonds.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of chromatographic and spectroscopic techniques detailed in this application note provides a robust framework for confirming the identity, purity, and structure of this compound. These methods are essential for any research and development program involving this and structurally related molecules. The provided protocols, based on established scientific principles and data from closely related analogs, serve as a strong starting point for method development and validation.

References

  • Hussain, S., & Sastry, C. S. P. (1987). 1H and C-13 Nuclear Magnetic Resonance of Tiaprofenic Acid. Spectroscopy Letters, 20(2), 113-121.
  • SIELC Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Reddy, G. O., Reddy, K. V., & Dubey, P. K. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc.
  • Valderrama, J. A., Gonzalez, M. F., & Rodriguez, J. (2011). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 24(9), 1447–1465.
  • Ward, G. T., Stead, J. A., & Freeman, M. (1982). A Rapid and Specific Method for the Determination of Tiaprofenic Acid in Human Plasma by High-Performance Liquid Chromatography.
  • Nakagita, T., et al. (2025). Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis. Molecules, 30(17), 3593.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Tiaprofenic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • PubChemLite. (n.d.). 2-methyl-2-(3-methylthiophen-2-yl)propanoic acid (C9H12O2S). PubChemLite. Available at: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 133-146.
  • Phillips, D. L., et al. (2013). Time-resolved spectroscopic study of the photochemistry of tiaprofenic acid in a neutral phosphate buffered aqueous solution from femtoseconds to final products. The Journal of Physical Chemistry B, 117(4), 1088-1100.
  • MySkinRecipes. (n.d.). 2-Methyl-2-(thiophen-2-yl)propanoic acid. MySkinRecipes. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]

  • precisionFDA. (n.d.). (2RS)-2-(THIOPHEN-2-YL)PROPANOIC ACID. precisionFDA. Available at: [Link]

  • Giordano, I., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 8, 589.
  • Gaganis, V., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 11(16), 7385.
  • Sattar, A., et al. (2003). Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 30(5), 1611-1619.
  • Nakagita, T., et al. (2025). Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis. Molecules, 30(17), 3593.
  • Wikipedia. (n.d.). Tiaprofenic acid. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof. Google Patents.
  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 92, 103224.
  • The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation. Available at: [Link]

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Application Notes & Protocols: Formulation of 2-Methyl-2-(thiophen-3-yl)propanoic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-Methyl-2-(thiophen-3-yl)propanoic acid, a novel small molecule, for preclinical in vivo studies. Due to its carboxylic acid moiety and thiophene ring, this compound is anticipated to exhibit limited aqueous solubility, posing a significant challenge for achieving adequate bioavailability in animal models. These application notes detail a systematic approach to formulation development, beginning with essential pre-formulation characterization and progressing to tiered formulation strategies. Detailed, step-by-step protocols for the preparation of simple suspensions, pH-adjusted solutions, and cyclodextrin-based formulations are provided, along with a standard operating procedure for oral gavage in rodents. The causality behind experimental choices is emphasized to empower researchers to make informed decisions tailored to their specific study requirements.

Introduction: The Formulation Challenge

This compound is a carboxylic acid derivative containing a thiophene heterocycle. While specific physicochemical data for this compound is not widely available, its structural similarity to other thiophenecarboxylic acids suggests it will likely be classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially variable permeability.[1][2] The primary obstacle to successful in vivo evaluation of such compounds is achieving sufficient and reproducible systemic exposure. A poorly designed formulation can lead to erroneous pharmacokinetic and pharmacodynamic data, potentially causing promising drug candidates to be prematurely abandoned.

The thiophene ring, while common in medicinal chemistry, can also be susceptible to metabolic bioactivation by cytochrome P450 enzymes, forming reactive metabolites like thiophene S-oxides and epoxides.[3][4][5] This underscores the importance of a formulation that not only enhances solubility but also ensures stability and minimizes variability in absorption.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the compound's physicochemical properties is paramount. This data will inform the selection of the most appropriate formulation strategy.

Essential Physicochemical Parameters

A summary of key parameters to be determined experimentally is presented below. For context, properties of structurally similar thiophene carboxylic acids are provided.

Physicochemical PropertyExperimental MethodRationale & SignificanceReference Data (Thiophene-2-carboxylic acid)
Aqueous Solubility Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)Determines the intrinsic solubility and the effect of pH on solubility. Crucial for deciding between a solution or suspension.[6][7]Soluble in hot water; 80 g/L at 20°C.[7][8]
pKa Potentiometric titration or UV-spectrophotometryThe dissociation constant of the carboxylic acid group dictates the pH at which the compound is ionized (more soluble) versus unionized (more permeable).[7]3.49 at 25°C.[7]
LogP / LogD Shake-flask or HPLC methodMeasures the lipophilicity of the compound, which influences its permeability across biological membranes and its suitability for lipid-based formulations.[1]LogP of 1.570.[7]
Solid-State Characterization DSC, TGA, PXRD, MicroscopyIdentifies the crystalline form, melting point, and potential for polymorphism, which can significantly impact dissolution rate and stability.Melting point: 125-127°C.[7][8]

Tiered Formulation Strategies

A tiered approach to formulation development is recommended, starting with the simplest methods and progressing to more complex strategies as required by the compound's properties and the study's objectives.

Diagram: Formulation Strategy Decision Tree

G cluster_0 Pre-formulation cluster_1 Formulation Tiers Start Determine Aqueous Solubility & pKa Solubility_Check Soluble at desired concentration? Start->Solubility_Check Tier1 Tier 1: Aqueous Solution/Suspension Solubility_Check->Tier1 Yes Tier2 Tier 2: pH Modification / Salt Formation Solubility_Check->Tier2 No Success Proceed to In Vivo Study Tier1->Success Solubility_Check_2 Solubility_Check_2 Tier2->Solubility_Check_2 Re-evaluate Solubility Tier3 Tier 3: Complexation (Cyclodextrins) Solubility_Check_3 Solubility_Check_3 Tier3->Solubility_Check_3 Re-evaluate Solubility Tier4 Tier 4: Advanced Formulations (Lipid-based, Amorphous Dispersions) Solubility_Check_2->Tier3 No Solubility_Check_2->Success Yes Solubility_Check_3->Tier4 No Solubility_Check_3->Success Yes

Caption: Decision tree for selecting an appropriate formulation strategy.

Tier 1: Simple Aqueous Vehicles (Solutions & Suspensions)

For initial screening studies, a simple aqueous suspension is often the most straightforward approach. The goal is to create a homogenous, easily re-suspendable, and stable formulation.

  • Rationale: Simplicity, speed of preparation, and minimal interference from complex excipients. This is a suitable starting point if the required dose is low and the compound exhibits moderate wettability.

  • Common Vehicles:

    • 0.5% - 1.0% (w/v) Carboxymethylcellulose (CMC) in water.[9]

    • 0.5% (w/v) Methylcellulose (MC) in water.

    • Saline (0.9% NaCl).

Tier 2: pH Modification and Salt Formation

Given the carboxylic acid moiety, the solubility of this compound is expected to be highly pH-dependent.[6] Increasing the pH of the vehicle above the compound's pKa will ionize the carboxylic acid, forming a more soluble salt in situ.

  • Rationale: Exploiting the acidic nature of the drug to dramatically increase aqueous solubility.[10][] This can enable the preparation of a true solution, which eliminates dissolution as a rate-limiting step for absorption.

  • Methodology: A basic solution (e.g., sodium bicarbonate, sodium hydroxide, or meglumine) is used to titrate a suspension of the compound until it dissolves.[10] The final pH should be carefully controlled and maintained within a physiologically acceptable range (typically pH 7.5-9.0 for oral administration).

Tier 3: Solubilization using Complexing Agents (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[12][13][14]

  • Rationale: Cyclodextrins can significantly increase the solubility of lipophilic compounds without altering the pH.[12][15] This is particularly useful if the compound is unstable at high pH or if a pH-modifying strategy is not sufficiently effective.

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocols

Safety Precaution: Always handle the active pharmaceutical ingredient (API) in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a 0.5% CMC Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mL batch of a 10 mg/mL suspension.

Materials:

  • This compound: 100 mg

  • Sodium Carboxymethylcellulose (low viscosity): 50 mg

  • Purified Water or Saline: 10 mL

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • 15 mL conical tube

Procedure:

  • Weighing: Accurately weigh 100 mg of the API and 50 mg of CMC.

  • Particle Size Reduction: If the API consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This increases the surface area and improves suspension homogeneity.[9]

  • Wetting the API: In the mortar, add a small amount (approx. 0.5 mL) of the purified water to the API powder to form a smooth, uniform paste.

  • Preparing the Vehicle: Add the 50 mg of CMC to the remaining 9.5 mL of water in the 15 mL conical tube. Add a magnetic stir bar and stir vigorously until the CMC is fully dissolved. This may take some time.

  • Combining API and Vehicle: Gradually transfer the API paste from the mortar to the CMC solution, rinsing the mortar with small aliquots of the vehicle to ensure a complete transfer.

  • Homogenization: Continue stirring the final suspension for at least 30 minutes to ensure homogeneity.

  • Storage and Use: Store the suspension at 2-8°C. Before each use, vortex or stir the suspension thoroughly to ensure uniform dosing. Prepare fresh daily to minimize the risk of microbial growth and chemical degradation.[9]

Protocol 2: Preparation of a pH-Adjusted Solution

This protocol provides a general method for creating a solution by pH adjustment. The final concentration will depend on the compound's solubility at the final pH.

Materials:

  • This compound

  • Purified Water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Suspension: Add the desired amount of API to a volume of purified water (e.g., 10 mg/mL in 10 mL).

  • pH Measurement: Place the beaker on a magnetic stirrer and begin stirring. Measure the initial pH of the suspension.

  • Titration: Slowly add the 0.1 M NaOH solution dropwise to the suspension.

  • Monitoring: Continuously monitor the pH and the visual appearance of the suspension. As the pH increases and approaches the pKa of the compound, the solid should begin to dissolve.

  • Endpoint: Continue adding the base until all the solid has dissolved, creating a clear solution. Record the final pH. Aim for the lowest possible pH that achieves full dissolution, preferably below 9.0.

  • Final Volume Adjustment: If necessary, add purified water to reach the final target volume and concentration.

  • Stability Check: After preparation, visually inspect the solution for any signs of precipitation. It is advisable to check the pH again before administration.

Protocol 3: Preparation of a Cyclodextrin-Based Solution

This protocol outlines the preparation of a formulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified Water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD (e.g., for a 20% w/v solution, dissolve 2 g of HP-β-CD in purified water and make up to a final volume of 10 mL). Stir until fully dissolved.

  • Add API: Slowly add the weighed API to the cyclodextrin solution while stirring.

  • Complexation: Continue stirring the mixture for several hours (4-24 hours) at room temperature to allow for the formation of the inclusion complex. The solution should become clear as the API dissolves.

  • Filtration (Optional): If a small amount of undissolved material remains, the solution can be filtered through a 0.22 µm syringe filter to remove any excess, uncomplexed drug. This ensures a true solution is administered.

  • Storage: Store the final solution at 2-8°C, protected from light.

In Vivo Administration Protocol: Oral Gavage in Mice

Oral gavage is a standard procedure for the precise oral administration of formulations. It must be performed by trained personnel to minimize animal stress and prevent injury.[9][16]

Diagram: Oral Gavage Workflow

G cluster_0 Preparation cluster_1 Procedure cluster_2 Post-Procedure A Calculate Dose Volume (10 mL/kg max) B Measure Gavage Needle Length A->B C Prepare Formulation & Load Syringe B->C D Restrain Mouse Firmly C->D E Insert Needle Gently into Esophagus D->E F Administer Dose Slowly E->F G Withdraw Needle Gently F->G H Return to Cage G->H I Monitor for Distress (5-10 min) H->I

Caption: Step-by-step workflow for the oral gavage procedure in mice.

Materials:

  • Mouse gavage needle (18-20 gauge, flexible or ball-tipped)[17]

  • Syringe (appropriate size for the dose volume)

  • Prepared formulation

Procedure:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head.[9]

  • Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib (xiphoid process). Mark this length on the needle.[9][16][17]

  • Needle Insertion: Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle if resistance is met.[9][17]

  • Dose Administration: Once the needle is in the correct position (at the pre-measured depth), slowly administer the formulation over 2-3 seconds.[9]

  • Needle Removal: Gently withdraw the needle in the same angle it was inserted.

  • Post-Administration Monitoring: Return the animal to its cage and monitor it for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[9][18]

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  • National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
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  • PubMed Central. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • PubMed Central. (n.d.). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles.
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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Methyl-2-(thiophen-3-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate.[1] The unique chemical nature of this molecule—possessing both an acidic carboxylic group and a sulfur-containing aromatic thiophene ring—presents specific challenges and opportunities for purification. This guide provides in-depth, field-proven methodologies, troubleshooting advice, and answers to frequently encountered questions to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common route involves the reaction of a 3-thienyl Grignard reagent with a carbonyl source or direct carboxylation. Key impurities often include:

  • Neutral Byproducts: Unreacted starting materials (e.g., 3-bromothiophene) and homocoupling products (e.g., 3,3'-bithiophene) are common when using Grignard-based methods.[2][3]

  • Related Carboxylic Acids: Isomeric impurities, such as 2-Methyl-2-(thiophen-2-yl)propanoic acid, may be present if the starting thiophene material is not isomerically pure.[1][4]

  • Incomplete Reaction Products: If the synthesis involves a malonic ester intermediate, incomplete hydrolysis or decarboxylation can leave related diester or dicarboxylic acid impurities.[5]

  • Residual Solvents: Anhydrous ethers (like THF or diethyl ether) from the reaction and extraction solvents (like ethyl acetate or dichloromethane) are often present in the crude product.

Q2: I have my crude product. What is the most effective first purification step?

A2: Acid-base extraction is unequivocally the most powerful and recommended initial purification step.[6][7] This technique specifically leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The process involves dissolving the crude material in an organic solvent, extracting the desired acid into an aqueous basic solution (as its water-soluble salt), washing away the neutral impurities that remain in the organic layer, and finally re-precipitating the pure acid by acidifying the aqueous layer.[8][9][10]

Q3: My purified product is an oil or a waxy solid, but literature suggests it should be a crystalline solid. What went wrong?

A3: This is a classic sign of persistent impurities that are disrupting the crystal lattice formation. The most likely culprits are:

  • Residual Solvents: Trapped organic solvents can significantly lower the melting point and prevent crystallization. Ensure your product is thoroughly dried under high vacuum.

  • Grease: Stopcock grease from glassware can contaminate the product.

  • Structurally Similar Impurities: The presence of isomeric or closely related byproducts can act as "crystal poisons." In this case, a secondary purification step like recrystallization from a carefully selected solvent system or preparative chromatography is necessary.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of methods provides the most complete picture of purity:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities, often allowing for their identification and quantification by integration.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for detecting trace impurities. A single sharp peak in the chromatogram and the correct mass-to-charge ratio in the mass spectrum are strong indicators of high purity.[11][12]

  • Melting Point Analysis: A sharp melting point range that matches the literature value indicates high purity. A broad or depressed melting point is a classic sign of impurities.

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): A validated HPLC method can be used for precise quantification of purity (e.g., >98%).[13]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during purification.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Acid-Base Extraction 1. Incomplete Extraction: The aqueous base was not strong enough or was insufficient to deprotonate all the carboxylic acid. 2. Incomplete Precipitation: The pH of the aqueous layer was not lowered sufficiently to fully re-protonate the carboxylate salt.[8] 3. Product Emulsion: An emulsion formed between the organic and aqueous layers, trapping the product. 4. Product Solubility: The protonated acid has some solubility in the acidic aqueous solution.1. Use a base with a pKa significantly higher than that of the carboxylic acid (pKa ≈ 4-5). Saturated sodium bicarbonate (NaHCO₃) is usually sufficient, but 1-2 M sodium hydroxide (NaOH) can be used if needed.[8][10] Perform multiple extractions (e.g., 3x) with the basic solution. 2. Acidify the aqueous layer to a pH of ~1-2 using concentrated HCl or H₂SO₄. Confirm the pH with litmus paper or a pH meter. Cool the solution in an ice bath to minimize solubility. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand. 4. If you suspect product loss, you can back-extract the acidified aqueous layer with a fresh portion of an organic solvent (like ethyl acetate) to recover any dissolved product.[10]
Product is Still Impure After Recrystallization 1. Incorrect Solvent Choice: The chosen solvent may dissolve impurities as readily as the product, or the product may be too soluble at room temperature. 2. Cooling Too Quickly: Rapid cooling can trap impurities within the crystal structure instead of allowing them to remain in the mother liquor. 3. "Oiling Out": The compound is melting in the hot solvent instead of dissolving, then precipitating as an impure oil upon cooling.1. Perform a systematic solvent screen. An ideal solvent dissolves the compound when hot but sparingly when cold. Consider mixed solvent systems like heptane/ethyl acetate or toluene/hexane.[7] 2. Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize crystal formation. 3. This occurs when the boiling point of the solvent is higher than the melting point of the impure solid. Choose a lower-boiling solvent or use a larger volume of solvent to ensure complete dissolution at a temperature below the compound's melting point.
Streaking or Poor Separation on Silica Gel Column 1. Ionic Interaction: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel, causing significant band broadening (streaking).[14][15] 2. High Polarity: The compound is too polar for the chosen eluent system and is not eluting from the column.1. Suppress Ionization: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This keeps the carboxylic acid in its neutral, protonated state, minimizing interaction with the silica.[15] 2. Increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the compound still doesn't move, consider switching to a more polar solvent system like dichloromethane/methanol. Alternatively, use reversed-phase chromatography.
Persistent Neutral Impurity Observed in NMR/LC-MS 1. Inefficient Extraction: The acid-base extraction did not fully remove the neutral impurity. 2. Co-crystallization: The impurity has a similar structure and solubility profile to the desired product, causing it to crystallize out of solution alongside it.1. Repeat the acid-base extraction procedure carefully, ensuring vigorous mixing and sufficient contact time between the layers. Increase the number of washes of the basic aqueous layer with an organic solvent. 2. This requires a more advanced purification technique. Reversed-phase column chromatography (C18 silica) is often highly effective at separating compounds with subtle polarity differences and is an excellent alternative to normal-phase for polar acids.[11]
Section 3: Detailed Purification Protocols
Protocol 1: High-Purity Isolation via Acid-Base Extraction

This protocol is the cornerstone for purifying this compound from common neutral synthesis byproducts. It relies on the differential solubility of the acid and its corresponding salt.[6][10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent (e.g., 150 mL of ethyl acetate or diethyl ether) in a separatory funnel.

  • Initial Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 100 mL). Caution: Add slowly and vent the funnel frequently, as CO₂ gas will be evolved. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of saturated NaHCO₃ solution (e.g., 2 x 75 mL), combining all aqueous extracts.

  • Wash (Impurity Removal): The organic layer now contains the neutral impurities. It can be discarded. To ensure all neutral impurities are removed, wash the combined basic aqueous extracts with a fresh portion of the organic solvent (e.g., 50 mL). Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with litmus paper). A white precipitate of the purified carboxylic acid should form.[9]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Workflow Diagram: Acid-Base Extraction

G start Crude Product (Dissolved in Organic Solvent) extract Extract with aq. NaHCO₃ (3 times) start->extract org_layer Organic Layer: Neutral Impurities (e.g., unreacted starting materials, homocoupling byproducts) extract->org_layer Contains aq_layer Aqueous Layer: Sodium 2-methyl-2-(thiophen-3-yl)propanoate (Water Soluble Salt) extract->aq_layer Desired Product Moves To wash_aq Wash with Organic Solvent aq_layer->wash_aq discard_org_wash Discard Organic Wash wash_aq->discard_org_wash Removes residual neutrals acidify Acidify with conc. HCl to pH 1-2 wash_aq->acidify aq_waste Aqueous Waste acidify->aq_waste Remaining aqueous solution precipitate Precipitate Forms acidify->precipitate Causes filter_dry Filter, Wash with Cold Water, & Dry precipitate->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an excellent secondary step to remove trace impurities and obtain highly crystalline material with a sharp melting point.[7]

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system from the table below. The ideal solvent will fully dissolve the compound at its boiling point but poorly at low temperatures.

  • Dissolution: Place the semi-pure acid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation & Drying: Collect the crystals by vacuum filtration and dry under high vacuum.

Table 1: Recrystallization Solvent Screening Data

Solvent / SystemSuitability & Comments
Toluene Excellent choice for many aromatic carboxylic acids. Good for removing more polar impurities.
Heptane / Ethyl Acetate A versatile mixed-solvent system. Dissolve in a minimum of hot ethyl acetate, then add hot heptane dropwise until the solution becomes faintly cloudy. Allow to cool. Excellent for removing non-polar impurities.
Isopropanol / Water Dissolve in a minimum of hot isopropanol, then add hot water dropwise until turbidity persists. Good for moderately polar compounds.
Water Generally, aromatic carboxylic acids have low solubility in water, but it can be effective for removing highly water-soluble impurities.[16]
Protocol 3: Advanced Purification by Column Chromatography

When acid-base extraction and recrystallization are insufficient, column chromatography provides superior separation power.

Table 2: Recommended Chromatography Conditions

ParameterNormal Phase (Silica Gel) Reversed-Phase (C18 Silica)
Stationary Phase Standard Silica Gel (SiO₂)C18-Functionalized Silica
Primary Use Separating less polar impurities.Highly recommended for this compound. Excellent for separating polar compounds and isomers.[11]
Typical Mobile Phase Hexane / Ethyl Acetate GradientAcetonitrile / Water Gradient or Methanol / Water Gradient
Crucial Additive 0.5-1% Acetic Acid: Suppresses ionization of the carboxylic acid to prevent streaking.[15]0.1% Trifluoroacetic Acid (TFA) or Formic Acid: Acts as an ion-pairing agent and ensures the carboxylic acid is protonated for sharp, symmetrical peaks.[11]
Elution Order Less polar compounds elute first.More polar compounds elute first.

Decision Tree: Choosing a Purification Strategy

G start Crude Synthetic Product is_acidic Is the main impurity neutral or basic? start->is_acidic is_isomer Is the main impurity an isomer or closely related acid? is_acidic->is_isomer No extraction Perform Acid-Base Extraction (Protocol 1) is_acidic->extraction Yes is_solid Is the product a solid after extraction? recrystallize Recrystallize (Protocol 2) is_solid->recrystallize Yes rp_hplc Use Reversed-Phase Chromatography (Protocol 3) is_solid->rp_hplc No (Oily) is_pure Is the product pure (by NMR/LC-MS)? is_pure->rp_hplc No end_pure High-Purity Product is_pure->end_pure Yes is_isomer->extraction No is_isomer->rp_hplc Yes extraction->is_solid recrystallize->is_pure rp_hplc->end_pure

Caption: Decision tree for selecting the optimal purification method.

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  • Google Patents. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.

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challenges in 2-Methyl-2-(thiophen-3-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex molecular synthesis, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals tackling the synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering a framework of chemical logic and field-tested insights to navigate the inherent challenges of this synthesis. The core difficulty lies not in the final carboxylation, but in the strategic construction of the α,α-dimethylated carbon center adjacent to the thiophene-3-yl moiety.

This guide is structured to address the most logical and common synthetic pathway, focusing on troubleshooting the critical steps where experimental outcomes often diverge from expectations.

Section 1: Recommended Synthetic Pathway Overview

The most reliable and frequently employed route to this compound begins with a commercially available precursor, 3-thienylacetic acid. The synthesis is a three-step process involving esterification, a crucial α,α-dimethylation, and final hydrolysis. Each step presents unique challenges that require precise control over reaction conditions.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: α,α-Dimethylation (Critical Step) cluster_2 Step 3: Hydrolysis Start 3-Thienylacetic Acid Ester Methyl 3-Thienylacetate Start->Ester MeOH, H+ cat. DiMethyl_Ester Methyl 2-Methyl-2-(thiophen-3-yl)propanoate Ester->DiMethyl_Ester 1. LDA, THF, -78°C 2. MeI (2.2 eq) Final_Product This compound DiMethyl_Ester->Final_Product 1. LiOH, THF/H₂O 2. H₃O+ Workup

Figure 1: Recommended three-step synthetic workflow.

Section 2: Troubleshooting Guide and FAQs

This section directly addresses common experimental failures and questions in a Q&A format, providing both solutions and the underlying chemical reasoning.

Part A: Esterification of 3-Thienylacetic Acid

Question 1: My Fischer esterification of 3-thienylacetic acid is slow and gives low conversion. How can I drive the reaction to completion?

Answer: Fischer esterification is an equilibrium-limited process, and its inefficiency is almost always due to the presence of water, which drives the reverse reaction.

  • Causality: The reaction generates one equivalent of water. If not removed, the equilibrium will not favor the product.

  • Troubleshooting & Optimization:

    • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene.

    • Solvent as Reagent: Use methanol as the solvent. Its large excess shifts the equilibrium towards the product side. Ensure the methanol is anhydrous.

    • Catalyst: Use a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 0.5-2 mol%.

  • Alternative Protocol (Higher Yield, Milder Conditions): For substrates sensitive to strong acids and heat, conversion to an acid chloride is a superior, non-equilibrium method.

    • React 3-thienylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., DCM) to form the acid chloride.

    • Carefully add anhydrous methanol to the crude acid chloride solution at 0 °C. This reaction is rapid, high-yielding, and avoids harsh acidic conditions.

Part B: α,α-Dimethylation of Methyl 3-Thienylacetate

This is the most challenging step of the synthesis, where side reactions and incomplete conversions are common.

Question 2: I'm getting a significant amount of the mono-methylated product and unreacted starting material. How do I favor the desired di-methylated product?

Answer: This is a classic problem in α-alkylation. The formation of the mono-methylated product indicates either insufficient base/alkylating agent or suboptimal reaction conditions that allow for proton exchange between the mono-alkylated product and the starting material's enolate.

  • Causality & Logic:

    • Stoichiometry: To achieve di-alkylation, you must deprotonate the starting ester and the mono-methylated intermediate. This requires at least two equivalents of base and two equivalents of the methylating agent.

    • Basicity: The pKa of the α-proton in the mono-methylated ester is slightly higher (less acidic) than the starting material due to the electron-donating effect of the added methyl group. Therefore, a sufficiently strong base is crucial to ensure complete deprotonation at both stages.

  • Troubleshooting & Optimization:

    • Base Selection: Lithium diisopropylamide (LDA) is the base of choice. It is extremely strong, ensuring rapid and complete enolate formation, and it is non-nucleophilic, preventing undesired reactions with the ester. Do not use bases like sodium hydride (NaH) in a single step, as it is often slower and less efficient for generating the second enolate.

    • Reagent Stoichiometry: Use a slight excess of both the base and the alkylating agent. A common ratio is 1.0 equivalent of ester to 2.2 equivalents of LDA and 2.2-2.5 equivalents of methyl iodide (MeI).

    • One-Pot Procedure: Add the full 2.2 equivalents of LDA at -78 °C to form the dianion (or a rapid equilibrium favoring it), then add the methyl iodide. This is often more effective than a sequential addition of base and electrophile.

Question 3: My yield is very low, and the crude NMR shows a complex mixture of byproducts. What are the likely side reactions?

Answer: Low yields in this step often point to side reactions involving the strong base or the electrophile.

  • Causality & Logic:

    • Ring Deprotonation: The protons on the thiophene ring are acidic. While the α-proton of the ester is most acidic, a very strong base like LDA can potentially deprotonate the ring, especially at the C2 position, leading to unwanted methylation on the ring itself.[1]

    • Solvent Reaction: At temperatures above -70 °C, n-butyllithium (often used to prepare LDA in situ) can deprotonate THF, leading to side reactions.[2]

    • Base Degradation: LDA is thermally unstable and can decompose if the solution is allowed to warm significantly.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the deprotonation and methylation steps.[3] Do not let the internal temperature rise.

    • Addition Order: Add the ester solution slowly to the pre-formed LDA solution at -78 °C. This ensures the ester always encounters an excess of base, promoting rapid deprotonation over other processes.

    • Freshly Prepared LDA: Use freshly prepared LDA or a recently titrated commercial solution. The quality of the base is paramount.

Part C: Saponification and Purification

Question 4: The final hydrolysis (saponification) of my ester is incomplete. How can I ensure full conversion to the carboxylic acid?

Answer: Incomplete saponification is usually due to the steric hindrance of the α,α-dimethyl group, which slows down the nucleophilic attack of hydroxide.

  • Causality: The two methyl groups shield the ester's carbonyl carbon, making it less accessible to the hydroxide nucleophile compared to an unhindered ester.

  • Troubleshooting & Optimization:

    • Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hindered esters, sometimes due to the coordinating ability of the smaller lithium cation.[4]

    • Solvent System: A mixture of solvents like THF/Methanol/Water is effective. THF helps solubilize the organic ester, while methanol and water solubilize the hydroxide salt, creating a homogeneous environment for the reaction.

    • Temperature and Time: Refluxing the reaction mixture for several hours (4-12 h) is typically required to drive the hydrolysis of a hindered ester to completion. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Question 5: What is the most effective method for purifying the final this compound product?

Answer: The final product is an acid, which allows for a straightforward and powerful purification technique.

  • Procedure:

    • Acid-Base Extraction: After hydrolysis, acidify the reaction mixture with cold 1M HCl to a pH of ~2. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate or become soluble in an organic solvent.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.

  • Final Purification:

    • Recrystallization: This is the preferred method for obtaining high-purity material. The crude solid can be recrystallized from a suitable solvent system. Common choices include heptane/ethyl acetate or toluene.[5]

    • Column Chromatography: If recrystallization fails or if oily impurities are present, silica gel chromatography can be used. A solvent gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the product protonated and prevent streaking on the column, is effective.

Section 3: Experimental Protocols & Data

Protocol 1: α,α-Dimethylation of Methyl 3-Thienylacetate

This protocol assumes the successful synthesis of the starting ester.

  • Setup: Flame-dry a three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. Cool to room temperature under a stream of dry nitrogen.

  • Base Preparation: Add anhydrous THF (10 mL/mmol of ester) and diisopropylamine (2.2 eq) to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, e.g., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Deprotonation: In a separate flame-dried flask, dissolve methyl 3-thienylacetate (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Alkylation: Add methyl iodide (2.5 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude methyl 2-methyl-2-(thiophen-3-yl)propanoate.

StepKey ReagentsStoichiometry (eq)Temperature (°C)Typical Time (h)Expected Yield (%)
Esterification 3-Thienylacetic Acid, SOCl₂, MeOH1.0 : 1.2 : 10.00 to 252 - 490 - 98
Dimethylation Methyl 3-Thienylacetate, LDA, MeI1.0 : 2.2 : 2.5-7812 - 1665 - 80
Hydrolysis Dimethylated Ester, LiOH1.0 : 3.065 (Reflux)4 - 1285 - 95
Table 1: Summary of typical reaction parameters and expected outcomes.

Section 4: Mandatory Safety Protocols

The synthesis of this compound involves hazardous reagents that demand strict adherence to safety protocols.

  • Organolithium Reagents (n-BuLi): n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture.[6] All transfers must be performed under an inert atmosphere (nitrogen or argon) using proper syringe or cannula techniques.[3][6] Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Ensure a Class D fire extinguisher (for combustible metals) is accessible.

  • Strong Bases (LDA): While not pyrophoric, LDA is highly corrosive and reactive. Quench any excess LDA carefully at low temperatures with a proton source like isopropanol before adding water.

  • Alkylating Agents (Methyl Iodide): Methyl iodide is a potent carcinogen and toxic. Handle it exclusively in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves (check for breakthrough time).

References

  • Various Authors. (2014). Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method? ResearchGate. Retrieved from [Link]

  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Google Patents. (2009). WO2009020588A1 - Process for making thiophene carboxamide derivative.
  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Justia Patents. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

  • Armstrong, R. W., & Sutherlin, D. P. (2014). Deprotonation of thiophenes using lithium magnesates. Organic Chemistry Portal. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this specific synthesis. We will address common challenges in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Introduction: The Challenge of α,α-Dialkylation

This compound is a valuable building block in medicinal chemistry. Its synthesis, however, which typically involves the α,α-dimethylation of a thiophen-3-yl precursor, is often plagued by low yields and difficult purifications. The primary challenge lies in efficiently adding two methyl groups to the same carbon atom without generating significant quantities of the mono-alkylated byproduct or leaving starting material unreacted. This guide provides field-proven strategies to overcome these hurdles.

The most common and logical synthetic pathway proceeds via two key stages: Alkylation of a precursor followed by Hydrolysis . We will structure our troubleshooting guide around this workflow.

Part 1: Troubleshooting the Alkylation Step

The formation of the quaternary α-carbon is the most critical and often lowest-yielding step. The general transformation is the methylation of a thiophen-3-yl acetonitrile or acetic acid ester precursor. We will focus on the nitrile precursor, 2-(thiophen-3-yl)acetonitrile, as it generally provides a cleaner reaction by avoiding issues related to ester hydrolysis under basic conditions.

Alkylation Workflow Overview

cluster_start Starting Material cluster_reaction Alkylation Reaction cluster_product Intermediate Product SM 2-(Thiophen-3-yl)acetonitrile Deprotonation Deprotonation (Strong Base) SM->Deprotonation Carbanion Thiophen-3-yl acetonitrile carbanion Deprotonation->Carbanion Alkylation1 First Methylation (+ CH₃I or (CH₃)₂SO₄) Carbanion->Alkylation1 Monoalkylated 2-(Thiophen-3-yl)propanenitrile Alkylation1->Monoalkylated Deprotonation2 Second Deprotonation (Strong Base) Monoalkylated->Deprotonation2 Carbanion2 Alkylated Carbanion Deprotonation2->Carbanion2 Alkylation2 Second Methylation (+ CH₃I or (CH₃)₂SO₄) Carbanion2->Alkylation2 Product 2-Methyl-2-(thiophen-3-yl) propanenitrile Alkylation2->Product

Caption: General workflow for the α,α-dimethylation of 2-(thiophen-3-yl)acetonitrile.

Frequently Asked Questions (Alkylation)

Q1: My yield is very low, and my crude NMR shows a mixture of starting material, mono-methylated, and the desired di-methylated product. What is the primary cause?

A1: This is the most common issue and it almost always points to inefficient deprotonation. The pKa of the α-proton on the mono-methylated intermediate is higher (less acidic) than the starting material due to the electron-donating effect of the new methyl group. Therefore, the second deprotonation is significantly more difficult than the first. If your base is not strong enough or if stoichiometry is insufficient, the reaction will stall after the first methylation.

There are two primary, robust methods to drive this reaction to completion: using a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) under cryogenic conditions, or employing Phase Transfer Catalysis (PTC) with a concentrated inorganic base.

Q2: I am using LDA. How can I optimize the reaction to favor the di-methylated product?

A2: Using LDA is an excellent choice for achieving complete deprotonation and avoiding unwanted side reactions.[1][2][3] However, the protocol must be followed precisely.

  • Causality: LDA is a strong, sterically hindered base that rapidly and quantitatively converts the nitrile to its enolate anion, especially at low temperatures.[3][4][5] The low temperature (-78 °C, typically a dry ice/acetone bath) is critical to prevent side reactions and ensure the kinetic enolate is formed and trapped before it can equilibrate or decompose.[2][4]

  • Troubleshooting & Optimization:

    • Stoichiometry is Key: You must use at least two full equivalents of LDA and two full equivalents of your methylating agent (e.g., methyl iodide). A common mistake is to attempt a one-pot reaction with two equivalents of base and alkylating agent added at once. A sequential approach yields far better results.

    • Temperature Control: Maintain the temperature at -78 °C during the deprotonation and alkylation steps. Allowing the reaction to warm up can lead to side reactions.

    • Addition Order: Add the first equivalent of LDA, stir for 30-60 minutes to ensure complete deprotonation, add the first equivalent of methyl iodide, and stir again. Then, repeat the process: add the second equivalent of LDA, allow the deprotonation to complete, and finally add the second equivalent of the methylating agent.

ParameterSub-optimal ConditionOptimized Protocol (Sequential LDA)Rationale
LDA Equivalents 2.0 eq (added at once)1.05 eq, then another 1.05 eqEnsures complete deprotonation at each stage.
Temperature -40 °C to 0 °C-78 °C (Dry ice/acetone)Prevents side reactions and favors kinetic control.[2]
Addition All reagents mixedSequential addition of base then alkylating agent, repeated twiceAccounts for the difference in pKa between the starting material and the mono-alkylated intermediate.

Q3: The LDA protocol seems complex to scale up. Is Phase Transfer Catalysis (PTC) a viable alternative?

A3: Absolutely. PTC is an excellent, scalable, and often greener alternative to cryogenic LDA chemistry.[6][7] It works by using a quaternary ammonium salt (the catalyst) to transport a hydroxide ion from an aqueous phase into an organic phase, where it can act as a base.

  • Causality: The challenge with PTC is that the second alkylation is often difficult with standard 50% aqueous sodium hydroxide.[8] The key insight is that using a more concentrated solution of potassium hydroxide (60-75% aq.) significantly increases the rate of the second alkylation, driving the reaction towards the desired product.[8] The more lipophilic K+ ion pair with the hydroxide is thought to be more active in the organic phase.

  • Troubleshooting & Optimization:

    • Base Choice: Switch from 50% NaOH to 60-75% KOH . This is the single most important parameter for improving dialkylation yields under PTC.[8]

    • Catalyst Choice: Tetrabutylammonium bromide (TBAB) or chloride (TBAC) are common and effective catalysts. For challenging reactions, a catalyst with a higher carbon count (C# between 16-32) can increase organophilicity and improve performance.[6]

    • Solvent: Toluene is a good solvent choice. For maximum efficiency, some PTC alkylations can even be run neat (without solvent).[6]

    • Stirring: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases, which is critical for catalyst turnover.

ParameterStandard PTCOptimized PTC for DialkylationRationale
Base 50% aq. NaOH60-75% aq. KOH Dramatically increases the rate of the second, more difficult alkylation.[8]
Catalyst 1-5 mol% TBAB1-5 mol% TBAB or other TAA saltTBAB is a cost-effective and efficient catalyst.
Temperature 25-50 °C50-70 °CModerate heating can increase reaction rate without significant side reactions.

Part 2: Troubleshooting the Nitrile Hydrolysis

Once you have successfully synthesized 2-methyl-2-(thiophen-3-yl)propanenitrile, the final step is hydrolysis to the carboxylic acid. This step can be deceptively slow due to steric hindrance around the nitrile group.

Hydrolysis Decision Tree

Start Start: 2-Methyl-2-(thiophen-3-yl) propanenitrile Question Are there any acid-sensitive functional groups on the molecule? Start->Question Acid Acidic Hydrolysis (e.g., 6M HCl, Reflux) Question->Acid No Base Basic Hydrolysis (e.g., 6M NaOH, Reflux) Question->Base Yes Product_Acid Product: 2-Methyl-2-(thiophen-3-yl) propanoic acid Acid->Product_Acid Workup Acidic Workup (Add HCl to pH < 2) Base->Workup Workup->Product_Acid

Caption: Decision workflow for choosing the appropriate nitrile hydrolysis method.

Frequently Asked Questions (Hydrolysis & Purification)

Q4: My hydrolysis is incomplete, even after prolonged reflux in acid. How can I drive it to completion?

A4: The tertiary carbon next to the nitrile creates significant steric hindrance, slowing down the approach of water/hydronium ions.

  • Causality: Both acidic and basic hydrolysis proceed via initial hydration to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[9] This second step is often the rate-limiting one for hindered substrates.

  • Troubleshooting & Optimization:

    • Increase Reaction Time & Temperature: For sterically hindered nitriles, reaction times of 24-48 hours at reflux are not uncommon.

    • Use a Co-solvent: If solubility of the nitrile in the aqueous acid is low, adding a co-solvent like dioxane or using a higher concentration acid (e.g., concentrated H₂SO₄ in acetic acid) can help, but must be done cautiously to avoid charring.

    • Consider Basic Hydrolysis: Basic hydrolysis with NaOH or KOH is often more effective for hindered nitriles.[9][10] The negatively charged hydroxide ion is a more potent nucleophile than neutral water. Remember that this will produce the sodium or potassium carboxylate salt. You must perform a separate acidic workup step (e.g., adding concentrated HCl until pH < 2) to protonate the salt and obtain your final carboxylic acid product.[11]

Q5: After workup and extraction, I still have the mono-methylated byproduct contaminating my final product. How can I purify it effectively?

A5: This is a common issue when the alkylation step is not fully optimized. The desired product and the mono-methylated impurity have very similar polarities, making chromatographic separation tedious.

  • Expert Insight - Purification via Salt Formation: A highly effective, non-chromatographic method for separating carboxylic acids from less acidic or neutral impurities is through selective salt formation.[12] A patent for purifying similar structures details a method that can be adapted here.[12]

    • Causality: Your desired product is a carboxylic acid. The primary impurity, 2-(thiophen-3-yl)propanenitrile (the mono-methylated intermediate if hydrolysis was incomplete) or 2-(thiophen-3-yl)propanoic acid, is also an acid but with slightly different properties. However, if the main impurity is the mono-methylated nitrile, the difference in functionality is stark. We will assume the more difficult co-purification of two carboxylic acids. A carefully chosen amine base can selectively precipitate the salt of one acid over the other.

Protocol: Purification via Amine Salt Precipitation
  • Dissolve Crude Product: Dissolve the crude mixture of acids in a suitable solvent. Good starting points are acetone, ethyl acetate, or toluene.[12]

  • Add Amine: Slowly add ~1.0 equivalent of a bulky amine base, such as dicyclohexylamine or tert-butylamine, to the solution while stirring.

  • Precipitation: The ammonium salt of the carboxylic acid will precipitate out of the solution. The steric bulk of the amine can sometimes lead to selective precipitation.

  • Isolate & Liberate: Filter the solid salt and wash it with a small amount of cold solvent. Then, suspend the salt in a mixture of water and a fresh organic solvent (like ethyl acetate) and acidify with strong acid (e.g., 2M HCl) to regenerate the pure carboxylic acid, which will move into the organic layer.

  • Final Steps: Separate the organic layer, dry it with a drying agent like Na₂SO₄, and evaporate the solvent to obtain the purified product.

This technique is often more scalable and efficient than column chromatography for removing closely related acidic impurities.

References

  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. (2014). science24.com. [Link]

  • Nitrile to Acid - Common Conditions. organic-chemistry.org. [Link]

  • US Patent US3542822A: Hydrolysis of nitriles to carboxylic acids. (1970).
  • Hydrolysis of Nitriles. chemguide.co.uk. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • US Patent US9334223B2: Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (2016).
  • Using LDA to Form an Enolate Ion. (2014). Chemistry LibreTexts. [Link]

  • Phase Transfer Catalysis. American Chemical Society. [Link]

  • Alkylation of the alpha-Carbon via the LDA pathway. (2020). Chemistry LibreTexts. [Link]

  • Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

  • Direct Alkylation of Ketones, Esters, and Nitriles. (2023). OpenStax. [Link]

  • Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018). YouTube. [Link]

  • Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research. (2018). Indo American Journal of Pharmaceutical Sciences. [Link]

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Technical Support Center: Troubleshooting Solubility Issues for 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-2-(thiophen-3-yl)propanoic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. We will explore the underlying physicochemical principles governing its solubility and provide a series of structured troubleshooting guides and detailed experimental protocols to overcome these hurdles.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it's essential to understand the inherent properties of this compound. Its structure, featuring a lipophilic thiophene ring and a dimethyl-substituted alpha-carbon, combined with an ionizable carboxylic acid group, places it in a category of compounds that often present solubility challenges, particularly in aqueous media at physiological pH.[1][2] Over 70% of new chemical entities (NCEs) exhibit poor aqueous solubility, making this a common obstacle in drug development.[1]

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₈H₁₀O₂S-
Molecular Weight 170.23 g/mol [3][4]Low molecular weight is generally favorable, but other factors dominate.
Structure A thiophene ring attached to a propanoic acid with two methyl groups at the alpha position.[5]The thiophene and methyl groups increase lipophilicity, which tends to decrease aqueous solubility.
Predicted XlogP 2.0[5]A positive logP value indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility.
Key Functional Group Carboxylic Acid (-COOH)The presence of this acidic group means solubility will be highly dependent on pH.[6]
Predicted pKa ~3.5 - 4.5The pKa is the pH at which the compound is 50% ionized. Solubility is expected to increase significantly at pH values above the pKa. The pKa of the related thiophene-2-carboxylic acid is approximately 3.5.[7]
Likely BCS Class Class II or IVLow solubility is a defining characteristic. Permeability would need to be experimentally determined, but compounds in this category are common.[1][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format.

Q1: My compound, this compound, has precipitated out of my aqueous buffer (e.g., PBS pH 7.4). What is the most likely cause and the first step to fix it?

A1: The most common reason for precipitation is that the concentration of the compound exceeds its intrinsic solubility at the given pH. As a carboxylic acid, its solubility is lowest at acidic pH and increases as the pH rises above its pKa.[6][8]

Initial Troubleshooting Workflow:

The first step is to systematically evaluate the formulation conditions. This workflow provides a logical progression from basic checks to more advanced strategies.

G start Issue: Compound Precipitates in Aqueous Buffer ph_check Step 1: pH Adjustment Is pH > pKa + 2? start->ph_check cosolvent Step 2: Introduce Co-solvents (e.g., DMSO, Ethanol, PEG 400) ph_check->cosolvent No success Solubility Achieved ph_check->success Yes excipients Step 3: Use Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) cosolvent->excipients No cosolvent->success Yes advanced Step 4: Advanced Formulations (e.g., Salt Forms, Lipid Systems, ASDs) excipients->advanced No excipients->success Yes advanced->success Yes fail Re-evaluate Concentration or Strategy advanced->fail No

Caption: Troubleshooting workflow for solubility issues.

Immediate Action: Your primary action should be to control the pH of your solution. For a carboxylic acid, you must ensure the pH of the buffer is sufficiently high to deprotonate the -COOH group to the much more soluble carboxylate (-COO⁻) form. A general rule of thumb is to adjust the pH to at least 2 units above the compound's pKa to ensure >99% ionization.

Q2: How do I determine the optimal pH for solubilizing my compound?

A2: You need to perform a pH-solubility profile. This experiment measures the compound's solubility across a range of pH values. This is a critical first step in any formulation development plan for an ionizable compound.[9]

Protocol: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 9 (e.g., phosphate, citrate, or universal buffers).

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. The goal is to create a saturated solution with undissolved solid remaining at the bottom.[10]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This is known as the shake-flask method for determining thermodynamic solubility.[11]

  • Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully collect the supernatant. For accurate results, filter the supernatant through a 0.22 µm PVDF or similar low-binding filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[12][13]

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will visually demonstrate the pH at which solubility is maximized.

Q3: Adjusting the pH is not enough or not feasible for my experiment. What are my options for organic co-solvents?

A3: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[14][15] The choice of co-solvent depends heavily on the intended application (e.g., in vitro assay vs. in vivo preclinical study).

Co-SolventTypical ConcentrationUse Case & Considerations
DMSO (Dimethyl sulfoxide)< 1% (cell-based assays) < 10% (in vivo)Pros: Excellent solubilizing power. Cons: Can be toxic to cells at higher concentrations. May interfere with some biological assays.
Ethanol (or Ethyl Alcohol)5-20%Pros: Generally well-tolerated in vivo. Cons: Can cause protein precipitation. May not be suitable for all cell lines.
PEG 400 (Polyethylene Glycol 400)10-40%Pros: Low toxicity, commonly used in preclinical parenteral and oral formulations. Cons: Can form viscous solutions.
Propylene Glycol 10-50%Pros: Good safety profile, frequently used in oral and topical formulations. Cons: Can be viscous.

Important Note: When preparing a stock solution in a co-solvent like DMSO, always add the stock solution to the aqueous buffer slowly while vortexing. Never add the aqueous buffer to the organic stock, as this can cause the compound to immediately precipitate. This is a common source of error in kinetic solubility assessments.[9]

Q4: I am developing a formulation for oral delivery and need to achieve higher concentrations than pH adjustment or simple co-solvents allow. What advanced strategies should I consider?

A4: For significant solubility enhancement, especially for oral formulations, you must move beyond simple solutions and explore more advanced formulation technologies.[16][17][18]

Strategy 1: Salt Formation Converting the acidic drug into a salt is one of the most effective and common methods to increase solubility and dissolution rate.[14][17][19]

  • Mechanism: The salt form (e.g., sodium or potassium salt of this compound) has a much higher aqueous solubility than the free acid form.

  • How to Proceed: React the carboxylic acid with a suitable base (e.g., NaOH, KOH, or an amine like tromethamine) in a 1:1 molar ratio to form the salt, which can then be isolated as a solid or prepared in situ in the formulation.

Strategy 2: Use of Solubilizing Excipients Excipients can interact with the drug on a molecular level to prevent precipitation and increase apparent solubility.[20]

  • Surfactants: Amphiphilic molecules like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate the poorly soluble drug, increasing its overall concentration in the solution.[8]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water and increasing its solubility.[1]

Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS) For highly lipophilic compounds, LBDDS are an excellent choice. These formulations use lipid excipients to dissolve the drug.[21][22]

  • Mechanism: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (like the GI tract). The drug remains solubilized within the lipid droplets, facilitating absorption.[1][16]

Strategy 4: Amorphous Solid Dispersions (ASDs) This is a state-of-the-art technique for enhancing the solubility of crystalline compounds.[23][24]

  • Mechanism: A drug in its crystalline form requires energy to break its crystal lattice before it can dissolve. By dispersing the drug molecularly within a polymer matrix (creating an amorphous solid), this energy barrier is removed. The result is a much faster dissolution rate and often a higher apparent solubility, which can exist in a supersaturated state long enough for absorption.[1]

  • Common Polymers: PVP, HPMC-AS, Soluplus®.

  • Manufacturing: Typically produced via spray drying or hot-melt extrusion.[1]

G cluster_0 Solubility Enhancement Mechanisms ph ph cosolvent Co-solvency Reduces the overall polarity of the solvent (water) 'Like dissolves like': the less polar solvent better accommodates the lipophilic drug surfactant Micellar Solubilization Surfactant molecules form micelles above the CMC The drug partitions into the hydrophobic core of the micelle, shielding it from water asd Amorphous Solid Dispersion Drug is molecularly dispersed in a polymer Eliminates crystal lattice energy, leading to faster dissolution and supersaturation

Caption: Key mechanisms for solubility enhancement.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
  • Thiophene-2-carboxylic acid - Solubility of Things. (n.d.). Solubility of Things.
  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology, Pharmacy and Health Sciences.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Journal of Reports in Pharmaceutical Sciences.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • 2-Thiophenecarboxylic acid CAS#: 527-72-0. (n.d.). ChemicalBook.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
  • Excipients for Solubility and Bioavailability Enhancement. (2020).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Enhancing solubility with novel excipients. (2025). Manufacturing Chemist.
  • Formulation strategies for poorly soluble drugs. (2025).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • This compound. (n.d.). PubChem.
  • 2-methyl-2-(thiophen-2-yl)propanoic acid. (n.d.). CymitQuimica.
  • 2-Methyl-2-(thiophen-2-yl)propanoic acid. (n.d.). MySkinRecipes.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of anti-inflammatory and analgesic agents.[1] Its structural features make it a key intermediate for creating diverse molecular scaffolds. However, its synthesis can present several challenges, from regioselectivity to purification. This guide provides in-depth, experience-driven advice to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a variation of the malonic ester synthesis, followed by hydrolysis and decarboxylation. This approach offers good control over the final structure. A generalized reaction scheme is presented below.

Synthetic_Route Thiophene 3-Bromothiophene Grignard 3-Thienylmagnesium bromide Thiophene->Grignard Mg, THF Intermediate1 Diethyl 2-(thiophen-3-yl)malonate Grignard->Intermediate1 Diethyl malonate Intermediate2 Diethyl 2-methyl-2-(thiophen-3-yl)malonate Intermediate1->Intermediate2 1. NaH 2. Methyl Iodide Final_Product This compound Intermediate2->Final_Product 1. NaOH, H2O/EtOH 2. H3O+, Δ

Sources

Technical Support Center: Synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important pharmaceutical intermediate. Drawing from established synthetic methodologies and practical experience, this resource aims to equip you with the knowledge to identify, mitigate, and resolve potential side reactions and experimental setbacks.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed and reliable method is the malonic ester synthesis , starting from a 3-thienylmalonate derivative. An alternative, though less common, approach involves the alkylation of 3-thienylacetic acid . A third potential route could utilize a Grignard reagent derived from 3-bromothiophene. This guide will primarily focus on the malonic ester synthesis due to its prevalence and versatility.

Q2: I am seeing a significant amount of a higher molecular weight byproduct in my malonic ester synthesis. What is it likely to be?

A2: This is a classic issue in malonic ester synthesis and is most likely the dialkylated product , 2,2-di(thiophen-3-yl)propanoic acid, or a related dialkylated species. This arises because the mono-alkylated malonic ester intermediate still possesses an acidic proton and can be deprotonated and react with another equivalent of the electrophile.[1][2]

Q3: My decarboxylation step is sluggish and requires harsh conditions. Is this normal?

A3: While mono-alkylated malonic acids generally decarboxylate readily upon heating, di-alkylated versions can be more resistant.[3] If you have significant dialkylation, this could explain the difficulty. Additionally, incomplete hydrolysis of the ester groups can interfere with efficient decarboxylation.

Q4: Are there any specific stability concerns with the thiophene ring during this synthesis?

A4: The thiophene ring is generally stable under the conditions of malonic ester synthesis. However, strongly acidic or oxidizing conditions should be avoided to prevent ring opening or unwanted side reactions on the thiophene moiety. Under the basic conditions of the alkylation step, the thiophene ring is typically robust.

Troubleshooting Guide: Malonic Ester Synthesis Route

This section provides a detailed breakdown of the malonic ester synthesis for this compound, highlighting potential pitfalls and their solutions at each stage.

Workflow Overview: Malonic Ester Synthesis

Malonic Ester Synthesis Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation start Diethyl-2-(thiophen-3-yl)malonate base Base (e.g., NaH, NaOEt) start->base Deprotonation enolate Thienylmalonate Enolate base->enolate methyl_iodide Methyl Iodide (CH3I) enolate->methyl_iodide SN2 Attack alkylated_ester Diethyl 2-methyl-2-(thiophen-3-yl)malonate methyl_iodide->alkylated_ester hydrolysis_reagents Acid/Base Catalysis (e.g., HCl, NaOH) alkylated_ester->hydrolysis_reagents Saponification/Acidification malonic_acid 2-Methyl-2-(thiophen-3-yl)malonic Acid hydrolysis_reagents->malonic_acid heat Heat (Δ) malonic_acid->heat Loss of CO2 product This compound heat->product Direct Alkylation start 3-Thienylacetic Acid base Strong Base (e.g., LDA, 2 eq.) start->base Deprotonation dianion Dianion Intermediate base->dianion methyl_iodide Methyl Iodide (CH3I) dianion->methyl_iodide Alkylation product This compound methyl_iodide->product Grignard Route start 3-Bromothiophene mg Mg, THF start->mg Grignard Formation grignard 3-Thienylmagnesium Bromide mg->grignard electrophile Electrophile (e.g., 2-bromoisobutyryl bromide) grignard->electrophile Nucleophilic Attack intermediate Intermediate electrophile->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Sources

Technical Support Center: Stability of 2-Methyl-2-(thiophen-3-yl)propanoic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2-(thiophen-3-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the most probable causes?

A1: The degradation of thiophene-containing compounds like this compound in solution is typically multifactorial. The primary culprits are oxidation, photodegradation, and hydrolysis, with the rate of degradation being significantly influenced by pH, temperature, and the solvent system used. The thiophene ring is particularly susceptible to oxidation at the sulfur atom, which can be initiated by atmospheric oxygen.[1][2][3] This process can be accelerated by exposure to light or the presence of trace metal impurities.

Q2: I'm observing a loss of potency and the appearance of unknown peaks in my HPLC analysis over time. What degradation products should I be looking for?

A2: The degradation of this compound can lead to several products. The most common degradation pathway for thiophenes is oxidation of the sulfur atom to form a thiophene S-oxide, which is often unstable and can undergo further reactions like dimerization.[1][2] Another possibility is the formation of a thiophene 2,3-epoxide, which can then rearrange.[1] Under hydrolytic stress (acidic or basic conditions), the carboxylic acid moiety can also participate in reactions. It is crucial to employ a stability-indicating HPLC method to resolve the parent compound from these potential degradants.[4][5][6]

Q3: How does the pH of my solution impact the stability of this compound?

A3: The pH of the solution is a critical factor. The carboxylic acid group's ionization state is pH-dependent, which can influence the molecule's overall reactivity and solubility.[7] In highly acidic conditions, the thiophene ring may be susceptible to protonation, potentially leading to ring-opening or other rearrangements.[2] Conversely, in basic solutions, while the carboxylate form is more soluble in aqueous media, the compound may be more susceptible to base-catalyzed degradation. Forced degradation studies across a range of pH values are essential to determine the optimal pH for stability.[8]

Q4: Are there specific storage and handling recommendations to minimize degradation?

A4: Yes, proper storage and handling are paramount. To minimize degradation, this compound and its solutions should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and photodegradation.[9][10] Using amber vials or wrapping containers in aluminum foil can prevent light exposure. For long-term storage, refrigeration (2-8°C) is recommended.[11] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q5: Could the choice of solvent affect the stability of my compound?

A5: Absolutely. The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially in the presence of light or heat, can facilitate degradation pathways. It is advisable to use high-purity, degassed solvents. For stock solutions, aprotic solvents like acetonitrile or DMSO may offer better stability than alcohols or aqueous buffers, although this should be experimentally verified. Always prepare fresh solutions for critical experiments.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Aqueous Buffers
  • Symptom: Significant decrease in the parent peak area (via HPLC) within hours of preparing an aqueous solution.

  • Potential Cause: Oxidative degradation, potentially catalyzed by metal ions in the buffer or exposure to oxygen and light.

  • Troubleshooting Steps:

    • De-gas Buffers: Before use, sparge all aqueous buffers with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

    • Use Chelating Agents: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the buffer to sequester any trace metal ions that could catalyze oxidation.

    • Protect from Light: Prepare and store the solution in amber vials or cover the container with aluminum foil to prevent photodegradation.

    • pH Optimization: Evaluate the stability at different pH values (e.g., pH 3, 5, 7, and 9) to identify the pH of maximum stability.

Issue 2: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in biological activity or unexpected cytotoxicity.

  • Potential Cause: Formation of reactive metabolites or degradation products in the cell culture medium. Thiophene-containing compounds can be metabolized by cellular enzymes, such as cytochrome P450s, into reactive species like thiophene S-oxides.[3]

  • Troubleshooting Steps:

    • Pre-incubation Stability Check: Analyze the concentration of the compound in the cell culture medium over the time course of your experiment (without cells) to assess its intrinsic stability under those conditions (37°C, CO2 environment).

    • Metabolic Stability Assessment: If the compound is stable in the medium alone, consider performing a metabolic stability assay using liver microsomes or S9 fractions to investigate the formation of metabolites.[12]

    • Freshly Prepared Solutions: Always use freshly prepared solutions for your assays to minimize the impact of pre-existing degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[5][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours. Dissolve in the mobile phase before analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

  • Analyze all samples by a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) detector, to separate and identify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for accurately quantifying this compound and its degradation products.[6][13]

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at the λmax of the compound (determine by UV scan) and use a PDA detector to capture the full spectrum of emerging peaks.
Injection Volume 10 µL

Visualizations

Degradation_Pathway Compound This compound S_Oxide Thiophene S-Oxide Compound->S_Oxide Oxidation (e.g., H₂O₂) Epoxide Thiophene Epoxide Compound->Epoxide Oxidation (e.g., P450) Dimer Dimerization Products S_Oxide->Dimer Rearrangement Rearrangement Products Epoxide->Rearrangement

Caption: Potential oxidative degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation HPLC->Data Identify Identify Degradants Data->Identify Pathway Elucidate Degradation Pathway Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for a forced degradation study.

References

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI.[Link]

  • Thiophene - Wikipedia. Wikipedia.[Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC. NIH.[Link]

  • Forced Degradation Studies. MedCrave online.[Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor.[Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP.[Link]

  • Thiophene - Sciencemadness Wiki. Sciencemadness.[Link]

  • 2-Methyl-2-(thiophen-2-yl)propanoic acid. MySkinRecipes.[Link]

  • Thiophene-2-carboxylic acid - Solubility of Things. Solubility of Things.[Link]

  • Results of forced degradation studies | Download Scientific Diagram. ResearchGate.[Link]

  • Analytical Techniques In Stability Testing. Separation Science.[Link]

  • Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed.[Link]

Sources

Technical Support Center: Crystallization of 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the crystallization of 2-Methyl-2-(thiophen-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the purification of this compound. As your Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the success of your crystallization experiments.

Introduction to Crystallization of this compound

This compound is a carboxylic acid derivative containing a thiophene ring. Its molecular structure, featuring both a polar carboxylic acid group and a less polar thiophene moiety, presents unique challenges and opportunities in selecting an appropriate crystallization solvent and procedure. The ultimate goal of crystallization is to obtain a highly pure, crystalline solid from a solution, and success hinges on a thorough understanding of the compound's physicochemical properties and the principles of solubility and crystal growth.

This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to empower you to overcome experimental hurdles and achieve high-quality crystals.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of this compound, offering potential causes and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Description: Upon cooling, the dissolved compound separates from the solution as a liquid (an oil) rather than a solid. This is a common problem with organic compounds and can completely inhibit the formation of a crystalline phase.[1]

Causality: "Oiling out" typically occurs when a supersaturated solution's temperature is above the melting point of the solute in that particular solvent system.[2] The high concentration of the solute and impurities can depress the melting point, exacerbating this issue.

Solutions:

  • Increase the Solvent Volume: The most straightforward solution is to reheat the mixture to dissolve the oil and then add more of the primary solvent (the one in which the compound is more soluble).[3] This reduces the supersaturation level, and upon cooling, the solution may reach the nucleation point at a temperature below the compound's melting point in the solvent.

  • Lower the Cooling Rate: A slower cooling rate provides more time for the molecules to orient themselves into a crystal lattice.[4] Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath.

  • Modify the Solvent System:

    • Introduce an Anti-Solvent: If using a single solvent, consider a dual-solvent system. After dissolving the compound in a "good" solvent (e.g., ethanol, acetone), slowly add a "poor" solvent or "anti-solvent" (e.g., water, hexane) in which the compound is less soluble, until the solution becomes slightly turbid. Then, reheat to clarify and cool slowly.

    • Change the Primary Solvent: Select a solvent with a lower boiling point.[5] This can sometimes prevent the solution from being at a temperature above the compound's melting point during the initial stages of cooling.

Issue 2: No Crystals Form Upon Cooling

Description: The solution remains clear even after prolonged cooling, indicating that the compound has not precipitated.

Causality: This issue arises from either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or a high kinetic barrier to nucleation.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If available, add a tiny crystal of pure this compound to the cooled solution.[4] This seed crystal acts as a template for further crystal growth.

  • Increase Concentration: If nucleation induction fails, it is likely that the solution is too dilute. Gently heat the solution to evaporate some of the solvent.[3] Be careful not to evaporate too much, as this can lead to rapid, impure crystallization. After reducing the volume, allow the solution to cool again.

  • Reduce the Temperature: If cooling at 0°C (ice bath) is unsuccessful, try a lower temperature bath (e.g., acetone/dry ice), provided the solvent doesn't freeze.

Issue 3: Crystal Formation is Too Rapid, Resulting in a Fine Powder

Description: As soon as the solution is removed from the heat, a large amount of fine solid "crashes out" of the solution.

Causality: Rapid crystallization, or "crashing out," is caused by a very high level of supersaturation.[3] While it may seem like a good result, it often traps impurities within the rapidly forming crystals, defeating the purpose of recrystallization.[3]

Solutions:

  • Use More Solvent: The solution is likely too concentrated. Reheat the mixture, add a small amount of additional solvent to the hot solution, and then allow it to cool more slowly.[3][4]

  • Insulate the Flask: To slow the cooling process, you can wrap the flask in glass wool or a towel. This allows for the formation of larger, more well-defined crystals.

Issue 4: Poor Crystal Yield

Description: After filtration and drying, the amount of recovered crystalline material is significantly lower than expected.

Causality: A low yield can be attributed to several factors, including using an excessive amount of solvent, premature filtration, or the compound having significant solubility in the cold solvent.[3]

Solutions:

  • Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Ensure Complete Crystallization: Before filtering, ensure that the crystallization process is complete. Check for any further crystal formation by observing the flask over time. Cooling for an extended period in an ice bath can maximize the yield.

  • Recover from the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can try to recover it. This can be done by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of this compound?

A1: Based on the structure (a polar carboxylic acid and a moderately polar thiophene ring), good starting points for solvent selection are polar protic solvents like ethanol, methanol, or isopropanol.[6] You can also explore solvent mixtures. A common and often effective system for carboxylic acids is a mixture of ethanol and water.[7] The compound is typically dissolved in the minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then reheated to clarify and allowed to cool slowly.

Q2: How do I perform a small-scale solvent screen to find the optimal crystallization solvent?

A2:

  • Place a small amount of your crude compound (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, observing the solubility.

  • If the compound dissolves at room temperature, the solvent is likely too good for crystallization.

  • If the compound is insoluble at room temperature, heat the test tube in a warm water or sand bath.

  • If the compound dissolves when hot, it is a potentially good solvent. Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • A good crystallization solvent will show poor solubility at room temperature but good solubility at elevated temperatures, and will produce crystals upon cooling.

Q3: Can I use a single-solvent system for crystallization?

A3: Yes, a single-solvent system can be effective if you find a solvent that dissolves this compound when hot but has low solubility when cold.[4] Alcohols like ethanol or isopropanol are good candidates to test for a single-solvent crystallization.

Q4: What is the role of the thiophene ring in the crystallization behavior?

A4: The thiophene ring is a planar, aromatic heterocycle. Its presence can lead to π-π stacking interactions between molecules in the crystal lattice, which can favor crystallization. However, the overall solubility will be a balance between the polar carboxylic acid group and the less polar thiophene ring.

Experimental Protocols

Protocol 1: Single-Solvent Crystallization using Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Two-Solvent Crystallization using Ethanol and Water
  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Predicted)

SolventPolarityPredicted Solubility (Cold)Predicted Solubility (Hot)Potential for Crystallization
WaterHighLowLow to ModeratePossible, likely with a co-solvent
EthanolHighModerateHighGood
AcetoneMediumHighHighPoor as a single solvent
Ethyl AcetateMediumModerateHighGood
TolueneLowLowModeratePossible
HexaneLowVery LowLowGood as an anti-solvent

Note: This table is based on general principles for carboxylic acids and thiophene derivatives. Experimental verification is crucial.

Visualizations

Troubleshooting Crystallization Workflow

TroubleshootingCrystallization start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe oiling_out Compound Oils Out observe->oiling_out Liquid Droplets Appear no_crystals No Crystals Form observe->no_crystals Solution Remains Clear rapid_crystals Crystals Form Too Rapidly observe->rapid_crystals Solid Crashes Out success Pure Crystals Obtained observe->success Crystals Form Well add_solvent Add More Solvent & Reheat oiling_out->add_solvent slow_cool Cool More Slowly oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation rapid_crystals->add_solvent add_solvent->cool slow_cool->success change_solvent->start concentrate Concentrate Solution induce_nucleation->concentrate Failure induce_nucleation->success Success concentrate->cool

Caption: Troubleshooting workflow for crystallization.

Solvent Selection Logic

SolventSelection compound This compound Polar Carboxylic Acid Moderately Polar Thiophene Ring solvent_choice Solvent Selection Criteria compound->solvent_choice good_solvents Good Solvents (Dissolve Hot) Ethanol Methanol Ethyl Acetate solvent_choice->good_solvents High T Solubility poor_solvents Poor Solvents (Anti-Solvents) Water Hexane solvent_choice->poor_solvents Low T Solubility single_solvent Single-Solvent System good_solvents->single_solvent two_solvent Two-Solvent System good_solvents->two_solvent Primary poor_solvents->two_solvent Secondary (Anti-solvent)

Caption: Logic for selecting a suitable solvent system.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Myerson, A. S. (2002).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Loudon, G. M., & Parise, J. N. (2015). Organic Chemistry. W. H. Freeman.
  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • MySkinRecipes. 2-Methyl-2-(thiophen-2-yl)propanoic acid. Available at: [Link]

Sources

scale-up synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for professionals in chemical research and pharmaceutical development, this guide provides in-depth troubleshooting and frequently asked questions for the scale-up synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and practical insights to ensure a successful, safe, and scalable synthesis.

Introduction: The Challenge of Scaling Up

The synthesis of this compound, a valuable building block in medicinal chemistry, often relies on organometallic intermediates. While routes involving Grignard reagents or organolithium compounds are effective at the bench scale, scaling these processes introduces significant challenges. Issues such as heat management, mass transfer limitations, and the handling of hazardous materials become paramount.[1][2][3] This guide is structured to address these challenges head-on, providing a framework for robust process development and troubleshooting.

The most common and scalable synthetic approach involves the formation of a Grignard reagent followed by carboxylation. This guide will focus on a plausible and robust multi-step synthesis, as it provides a good basis for discussing a range of potential scale-up issues.

Assumed Synthetic Pathway

For the purpose of this guide, we will consider a common pathway for constructing the quaternary center alpha to the thiophene ring, culminating in a Grignard carboxylation.

Synthetic_Pathway A 3-Bromothiophene B 3-Thienylmagnesium bromide A->B  Mg, THF C 2-(Thiophen-3-yl)propan-2-ol B->C  1. Acetone  2. H₃O⁺ D 2-Bromo-2-(thiophen-3-yl)propane C->D  HBr E Target Grignard Reagent D->E  Mg, THF F This compound E->F  1. CO₂ (Dry Ice)  2. H₃O⁺ Troubleshooting_Initiation Start Problem: Grignard reaction does not initiate. Q1 Is the magnesium surface fresh and shiny? Start->Q1 Sol1 Activate Mg: - Add iodine crystal - Add 1,2-dibromoethane - 'Seed' with previous batch Q1->Sol1 No Q2 Are all reagents and solvents strictly anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-attempt reaction. If failure persists, consider alternative routes (e.g., organolithium). Sol1->End Sol2 Dry all components: - Use anhydrous grade solvent - Purge reactor with N₂/Ar - Dry starting halide Q2->Sol2 No Q3 Is the reaction temperature appropriate for initiation? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Gently warm a small portion of the mixture to initiate. Be prepared for a rapid exotherm. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Figure 2: Decision tree for troubleshooting Grignard reaction initiation.

Part 3: Work-up and Purification

Problem: Persistent emulsions form during the aqueous work-up.

  • Symptoms: The organic and aqueous layers fail to separate cleanly after quenching with acid.

  • Root Causes & Solutions:

    • Magnesium Salts: Finely precipitated magnesium salts can act as emulsifying agents.

      • Solution: Add a saturated solution of ammonium chloride (NH₄Cl) during the work-up, which can help chelate the magnesium salts. Alternatively, adding more organic solvent or brine can help break the emulsion. In some cases, filtration through a pad of Celite® is necessary to remove fine solids.

Problem: The final product is a persistent oil and fails to crystallize.

  • Symptoms: After solvent removal, the carboxylic acid remains a viscous oil, making purification by recrystallization difficult.

  • Root Causes & Solutions:

    • Impurities: The presence of even small amounts of impurities (like the Wurtz coupling product or unreacted starting material) can inhibit crystallization by disrupting the crystal lattice.

      • Solution: The crude product may require purification by column chromatography before attempting crystallization.

    • Solvent Choice: The chosen crystallization solvent may be inappropriate.

      • Solution: Screen a variety of solvents and solvent systems (e.g., hexane/ethyl acetate, toluene, heptane). Sometimes, adding a non-polar solvent like hexane and scratching the flask with a glass rod can induce crystallization. A process for purifying similar compounds involves fractional crystallization. [4]

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Formation of 2-(Thiophen-3-yl)propan-2-ylmagnesium bromide (Grignard Reagent)

Safety: This reaction is highly exothermic and should be conducted behind a blast shield in a well-ventilated fume hood. Ensure an appropriate fire extinguisher (Class D for metal fires) is nearby.

  • Reactor Preparation: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser with a nitrogen inlet, and an addition funnel is assembled. The system is rigorously dried and purged with nitrogen.

  • Magnesium Activation: Charge the reactor with magnesium turnings (1.2 equivalents). Begin stirring and add a small crystal of iodine. The color should fade as the magnesium activates.

  • Initial Charge: Add approximately 10% of the total anhydrous THF required.

  • Initiation: Add a small volume (~5%) of the 2-bromo-2-(thiophen-3-yl)propane solution (1.0 equivalent dissolved in anhydrous THF) to the reactor. Watch for an exotherm (a rise in temperature) and bubbling on the magnesium surface, indicating initiation. Gentle warming with a water bath may be required.

  • Controlled Addition: Once the reaction is initiated, begin the slow, dropwise addition of the remaining alkyl halide solution. The addition rate should be controlled to maintain a gentle reflux (typically around 60-65 °C for THF). Use the reactor cooling jacket to manage the temperature. [5]6. Completion: After the addition is complete, maintain the reaction at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a cloudy, greyish-brown mixture.

  • Quantification (Optional but Recommended): Before proceeding, a small aliquot can be quenched and titrated to determine the exact molarity of the Grignard reagent.

Protocol 2: Carboxylation to this compound

  • CO₂ Preparation: In a separate, larger reactor, place a significant excess (at least 3-4 equivalents) of freshly crushed dry ice.

  • Addition: With vigorous stirring, slowly transfer the prepared Grignard solution via cannula or pressure transfer onto the dry ice. The addition should be done at a rate that prevents excessive CO₂ sublimation and pressure buildup. A thick slurry will form.

  • Warm-up: Once the addition is complete, allow the mixture to slowly warm to room temperature, stirring overnight to ensure the reaction is complete.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 1M HCl solution to quench the reaction and dissolve the magnesium salts. Be prepared for gas evolution (unreacted CO₂). Continue adding acid until the aqueous layer is clear and acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Final Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography. [4]

References

  • (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings, 2022. [Link]

  • Synthesis And Reactions Of Carboxylic Acids. Transformation Tutoring, 2022. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, 2016. [Link]

  • Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents. YouTube, 2021. [Link]

  • n-Butyllithium: Lessons Learned. Stanford Environmental Health & Safety. [Link]

  • Ch19: RMgX + CO2 -> RCO2H. University of Calgary. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton Environmental Health & Safety. [Link]

  • Handling nBuLi. Reddit, 2022. [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]

  • Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. ACS Publications, 2014. [Link]

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 2019. [Link]

  • Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. JoVE, 2025. [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts, 2024. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit, 2021. [Link]

  • How can I stannylate a thiophene at the 2-position that has an amide at the 3-position? ResearchGate, 2017. [Link]

  • Directed (ortho) Metallation. University of Connecticut. [Link]

  • Metalation of thiophene. Chemistry Stack Exchange, 2020. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications, 2014. [Link]

  • Ortho-metalation vs. Li-X exhange? Reddit, 2021. [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]

  • Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Justia Patents, 2015. [Link]

  • Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry, 2012. [Link]

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Technical Support Center: Byproduct Identification in the Synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding byproduct formation during this synthesis. Our focus is on providing scientifically grounded, practical solutions to common challenges encountered in the lab.

Introduction to the Synthesis and Potential Challenges

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. A common and effective route to this molecule is the malonic ester synthesis, which involves the dialkylation of a thiophen-3-yl malonic ester followed by hydrolysis and decarboxylation. While robust, this method can be prone to the formation of several byproducts that can complicate purification and reduce yields. This guide will help you identify, understand, and mitigate the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the key steps?

A1: The most common laboratory synthesis is a variation of the malonic ester synthesis. This multi-step process offers a high degree of control over the final product's structure.[1][2] The key stages are:

  • Enolate Formation: A diester of thiophen-3-ylmalonic acid (e.g., diethyl 2-(thiophen-3-yl)malonate) is treated with a strong base (like sodium ethoxide) to remove an acidic α-hydrogen, forming a stabilized enolate.[2][3]

  • First Alkylation: The nucleophilic enolate is reacted with a methylating agent (e.g., methyl iodide) in an S(_N)2 reaction to form diethyl 2-methyl-2-(thiophen-3-yl)malonate.

  • Second Alkylation: The process of enolate formation and alkylation is repeated to add a second methyl group, yielding diethyl 2,2-dimethyl-2-(thiophen-3-yl)malonate.

  • Hydrolysis: The resulting diester is hydrolyzed, typically under acidic or basic conditions, to convert the two ester groups into carboxylic acid groups, forming 2-methyl-2-(thiophen-3-yl)malonic acid.[4]

  • Decarboxylation: The di-acid intermediate is then heated, causing it to lose a molecule of CO(_2) to yield the final product, this compound.[5][6]

Q2: I'm seeing an unexpected peak in my GC-MS analysis. What are the most likely byproducts in this synthesis?

A2: Several byproducts can arise from the malonic ester synthesis of this compound. The most common are:

  • Mono-methylated Intermediate (2-(Thiophen-3-yl)propanoic acid): This occurs if the second methylation step is incomplete. The mono-alkylated malonic ester is hydrolyzed and decarboxylated to yield this impurity.

  • Unreacted Starting Material (Thiophen-3-ylacetic acid): If the initial alkylation fails to proceed to completion, you may see the decarboxylated form of the initial thiophen-3-ylmalonic acid.

  • Incomplete Decarboxylation (2-methyl-2-(thiophen-3-yl)malonic acid): Insufficient heating during the decarboxylation step can leave the di-acid intermediate in your final product mixture.[5]

  • Dialkylated Malonic Ester: A major drawback of the malonic ester synthesis is the potential for the reaction to produce dialkylated structures, which can complicate the separation of the desired product and lower the overall yield.[7]

  • Polymeric/Tarry Materials: Thiophene and its derivatives can be sensitive to high temperatures and acidic conditions, which can lead to the formation of high molecular weight, often insoluble, byproducts.

Q3: How can I definitively identify the byproducts in my reaction mixture?

A3: A combination of analytical techniques is the most reliable approach for byproduct identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and obtaining their mass spectra. The fragmentation patterns can be compared to spectral libraries (e.g., NIST) to identify known compounds. For novel byproducts, the mass spectrum provides crucial information about the molecular weight and structure.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (

    
    H and 
    
    
    
    C):
    NMR provides detailed structural information. For example, the presence of a methine proton (CH) adjacent to the thiophene ring instead of a quaternary carbon would suggest the mono-methylated byproduct. The characteristic signals of the malonic acid intermediate (e.g., two carboxylic acid protons) would also be readily identifiable.
  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating less volatile or thermally sensitive impurities.[3] By using reference standards of suspected byproducts, you can confirm their presence by comparing retention times.

Troubleshooting Guides

Issue 1: Presence of Mono-methylated and Unreacted Starting Material

Cause: This issue points to incomplete alkylation. The likely culprits are:

  • Insufficient Base: Not all of the malonic ester was converted to the enolate, leaving it unreactive.

  • Inactive Alkylating Agent: The methyl iodide (or other agent) may have degraded.

  • Suboptimal Reaction Temperature: The temperature may have been too low for the S(_N)2 reaction to proceed efficiently.

  • Steric Hindrance: While less of an issue with methylation, steric hindrance can slow down alkylation reactions.

Solutions:

  • Ensure Stoichiometry: Use a slight excess of a strong, dry base (e.g., 1.1 equivalents of sodium ethoxide per alkylation step) in an anhydrous solvent.

  • Verify Reagent Quality: Use freshly opened or properly stored methyl iodide.

  • Optimize Temperature: While low temperatures can help control side reactions, ensure the reaction has enough thermal energy to proceed. Monitor the reaction progress by TLC or GC to determine the optimal temperature and time.

  • Consider a More Reactive Alkylating Agent: If methyl iodide is proving ineffective, dimethyl sulfate can be used, but with appropriate safety precautions due to its higher toxicity.

Issue 2: Incomplete Decarboxylation

Cause: The primary reason for the presence of 2-methyl-2-(thiophen-3-yl)malonic acid is insufficient heating (either temperature or duration) during the final step.

Solutions:

  • Increase Temperature: Malonic acid derivatives typically decarboxylate at temperatures between 140-180 °C. Carefully increase the reaction temperature and monitor for the evolution of CO(_2).

  • Prolong Reaction Time: Ensure the reaction is held at the target temperature until gas evolution ceases.

  • Use a High-Boiling Point Solvent: A solvent such as diphenyl ether can be used to achieve higher, more consistent temperatures for decarboxylation.

  • Acid Catalysis: In some cases, a small amount of a strong acid can catalyze the decarboxylation at a lower temperature.

Issue 3: Formation of Polymeric/Tarry Byproducts

Cause: Thiophene rings can be susceptible to polymerization or decomposition under harsh conditions.

  • Excessively High Temperatures: Overheating during decarboxylation can lead to degradation.

  • Strongly Acidic Conditions: Concentrated acids used in hydrolysis can promote polymerization.

Solutions:

  • Careful Temperature Control: Use an oil bath and a thermometer to precisely control the temperature during decarboxylation. Do not exceed the temperature necessary for efficient CO(_2) evolution.

  • Milder Hydrolysis Conditions: Consider using a milder method for ester hydrolysis, such as saponification with NaOH followed by careful acidification with a less concentrated acid.

  • Inert Atmosphere: Conducting the high-temperature decarboxylation under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This method is suitable for the identification and quantification of volatile and semi-volatile impurities.

  • Sample Preparation: Accurately weigh approximately 10 mg of the crude product into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Instrumentation:

    • GC: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative amounts of byproducts using the area percentage of the peaks in the total ion chromatogram (TIC).

Compound Expected Retention Time (Relative) Key Mass Fragments (m/z)
Thiophen-3-ylacetic acidLow142 (M+), 97, 85, 45
2-(Thiophen-3-yl)propanoic acidIntermediate156 (M+), 111, 97, 45
This compound Target 170 (M+), 125, 97, 45
2-methyl-2-(thiophen-3-yl)malonic acidHigh (or may degrade on column)214 (M+), 170, 125, 97, 45

Note: Actual retention times will vary depending on the specific instrument and conditions.

Visualizing the Reaction and Troubleshooting

Synthesis Pathway and Key Byproduct Junctions

Synthesis_Byproducts Start Diethyl 2-(thiophen-3-yl)malonate Enolate1 Enolate Intermediate Start->Enolate1 1. Base BP_Unreacted Byproduct: Unreacted Starting Material Start->BP_Unreacted Incomplete Alkylation Monoalkyl Diethyl 2-methyl-2-(thiophen-3-yl)malonate Enolate1->Monoalkyl 2. CH3I Enolate2 Enolate Intermediate Monoalkyl->Enolate2 3. Base BP_Monoalkyl_acid Byproduct: Mono-methylated Acid Monoalkyl->BP_Monoalkyl_acid Incomplete 2nd Alkylation leads to this after hydrolysis & decarboxylation Dialkyl Diethyl 2,2-dimethyl-2-(thiophen-3-yl)malonate Enolate2->Dialkyl 4. CH3I Diacid 2-methyl-2-(thiophen-3-yl)malonic acid Dialkyl->Diacid 5. Hydrolysis Product This compound Diacid->Product 6. Decarboxylation (Heat) BP_Diacid Byproduct: Incomplete Decarboxylation Diacid->BP_Diacid Insufficient Heat

Caption: Malonic ester synthesis pathway and points of byproduct formation.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Analyze Crude Product (GC-MS, NMR) Check_Alkylation Major Impurities are Mono-methylated or Unreacted Starting Material? Start->Check_Alkylation Check_Decarboxylation Major Impurity is Di-acid Intermediate? Check_Alkylation->Check_Decarboxylation No Sol_Alkylation Troubleshoot Alkylation: - Check base stoichiometry - Verify reagent quality - Optimize temperature Check_Alkylation->Sol_Alkylation Yes Check_Polymer Product is a Tarry/Polymeric Mess? Check_Decarboxylation->Check_Polymer No Sol_Decarboxylation Troubleshoot Decarboxylation: - Increase temperature/time - Use high-boiling solvent - Consider acid catalysis Check_Decarboxylation->Sol_Decarboxylation Yes Sol_Polymer Mitigate Decomposition: - Precise temperature control - Milder hydrolysis conditions - Use inert atmosphere Check_Polymer->Sol_Polymer Yes Purify Proceed to Purification (e.g., Crystallization) Check_Polymer->Purify No

Caption: Logical flow for troubleshooting byproduct formation.

References

  • Grokipedia. (n.d.). Malonic ester synthesis. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved January 17, 2026, from [Link]

  • Pearson+. (n.d.). Show how the following compounds can be made using the malonic ester synthesis. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US5750764A - Synthesis and resolution of propionic acid derivatives.
  • YouTube. (2016). Exam 2 Synthesis - Malonic Ester Practice. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved January 17, 2026, from [Link]

  • Study.com. (n.d.). Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved January 17, 2026, from [Link]

  • YouTube. (2018). Malonic Ester Synthesis Reaction Mechanism. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). CID 158585059 | C20H24O4. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved January 17, 2026, from [Link]

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  • SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved January 17, 2026, from [Link]

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Validation & Comparative

A Comprehensive In Vitro Validation of 2-Methyl-2-(thiophen-3-yl)propanoic Acid: A Comparative Guide to a Novel Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, novel chemical entities are continuously being explored. This guide provides an in-depth comparative analysis of the anti-inflammatory potential of a novel compound, 2-Methyl-2-(thiophen-3-yl)propanoic acid (referred to herein as Compound TPA), against established non-steroidal anti-inflammatory drugs (NSAIDs). Our investigation is grounded in a series of robust in vitro assays designed to elucidate its mechanism of action, potency, and selectivity.

The structural resemblance of Compound TPA to the arylpropionic acid class of NSAIDs, which includes widely used drugs like Ibuprofen, suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4] The discovery of two primary COX isoforms—COX-1, a constitutive enzyme responsible for homeostatic functions, and COX-2, an inducible enzyme upregulated at sites of inflammation—has paved the way for the development of COX-2 selective inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

This guide will detail the experimental workflow for a head-to-head comparison of Compound TPA with a non-selective COX inhibitor, Ibuprofen, and a COX-2 selective inhibitor, Celecoxib. We will present a logical, evidence-based validation process, from initial cytotoxicity assessments to specific enzyme inhibition and cellular anti-inflammatory activity assays.

The Inflammatory Cascade: Targeting the Cyclooxygenase (COX) Pathway

Inflammation is a complex biological response to harmful stimuli. The COX pathway is a cornerstone of this process. When a cell is activated by an inflammatory stimulus, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[3]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostaglandins_2 Homeostasis Gastric Protection Platelet Aggregation Prostaglandins_1->Homeostasis Inflammation Inflammation Pain, Fever Prostaglandins_2->Inflammation Stimulus Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Stimulus->PLA2 activates

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Our validation strategy for Compound TPA is designed to determine its inhibitory effects on both COX-1 and COX-2 and to quantify its anti-inflammatory efficacy in a cellular model of inflammation.

Experimental Validation Workflow: A Step-by-Step Approach

To ensure the scientific rigor of our validation process, we will follow a multi-stage experimental workflow. This begins with assessing the compound's intrinsic toxicity to ensure that any observed anti-inflammatory effects are not due to cell death. Subsequently, we will perform direct enzyme inhibition assays, followed by a cell-based assay to measure the inhibition of pro-inflammatory mediators.

Validation_Workflow Start Start: Novel Compound (TPA) Cytotoxicity 1. Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity COX_Assay 2. COX Inhibition Assay (COX-1 & COX-2) Cytotoxicity->COX_Assay Non-toxic concentrations Cell_Assay 3. Cellular Anti-inflammatory Assay (LPS-stimulated RAW 264.7) COX_Assay->Cell_Assay Data_Analysis 4. Data Analysis & Comparison Cell_Assay->Data_Analysis Conclusion Conclusion: Efficacy & Selectivity Profile Data_Analysis->Conclusion Future_Directions Start Successful In Vitro Validation of Compound TPA InVivo_Efficacy In Vivo Efficacy Studies (e.g., Carrageenan-induced paw edema) Start->InVivo_Efficacy PK_PD Pharmacokinetic & Pharmacodynamic (PK/PD) Studies InVivo_Efficacy->PK_PD Tox_Studies Preclinical Toxicology Studies PK_PD->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND

Caption: Decision Tree for Further Development of Compound TPA.

References

  • Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs.
  • Fu, J. Y., Masferrer, J. L., Seibert, K., Raz, A., & Needleman, P. (1990). The induction and suppression of prostaglandin H2 synthase (cyclooxygenase) in human monocytes. Journal of Biological Chemistry, 265(28), 16737-16740.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 130-138.
  • Kim, J. Y., et al. (2020). Anti-Inflammatory and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 25(23), 5566. [Link]

  • Pop, O. L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1145. [Link]

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  • Armstrong, B., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 171(2), e207–e213. [Link]

  • Chae, G. Y., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(1), 76–86. [Link]

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A Comparative Guide for Researchers: Ibuprofen vs. the Uncharacterized 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of a Well-Established NSAID and a Structurally-Related Thiophene Derivative

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and the uncharacterized compound, 2-Methyl-2-(thiophen-3-yl)propanoic acid. While ibuprofen's efficacy and mechanism of action are well-documented, this compound remains a subject of theoretical interest due to its structural similarities to known anti-inflammatory agents. This document will delve into the established data for ibuprofen and present a scientific rationale for the potential investigation of this compound, outlining the requisite experimental methodologies to ascertain its therapeutic potential.

Part 1: Ibuprofen - The Established Benchmark

Ibuprofen, a cornerstone of pain and inflammation management for decades, belongs to the class of arylpropionic acid derivatives.[1][2] Its therapeutic effects are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of ibuprofen stem from its ability to block the conversion of arachidonic acid to prostaglandins.[3] Prostaglandins are key signaling molecules involved in mediating pain, inflammation, and fever. By inhibiting both COX-1 and COX-2 isoforms, ibuprofen effectively reduces the production of these pro-inflammatory mediators.[3]

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediates Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits

Caption: Ibuprofen's mechanism of action via COX enzyme inhibition.

Efficacy Profile of Ibuprofen

Clinical data overwhelmingly supports the efficacy of ibuprofen in a wide range of applications. It is indicated for the relief of mild to moderate pain, fever, and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and musculoskeletal injuries.[3] The typical dosage for adults ranges from 200 mg to 800 mg, taken three to four times a day, with a maximum daily dose of 3200 mg.

Parameter Ibuprofen
Mechanism of Action Non-selective COX-1 and COX-2 inhibitor
Therapeutic Indications Analgesic, Anti-inflammatory, Antipyretic
Common Dosage 200-800 mg, 3-4 times daily
Route of Administration Oral, Topical, Intravenous
Bioavailability ~80% (Oral)
Protein Binding >99%
Half-life 2-4 hours
Metabolism Hepatic
Excretion Renal

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Ibuprofen.

Part 2: this compound - A Compound of Theoretical Interest

In contrast to the wealth of information on ibuprofen, this compound is a compound for which no public efficacy or mechanistic data currently exists. Its relevance stems from its chemical structure, which incorporates two key pharmacophores associated with anti-inflammatory activity: the arylpropionic acid moiety and a thiophene ring.

Structural Rationale for Potential Anti-Inflammatory Activity

The presence of the 2-methylpropanoic acid group is a hallmark of the "profen" class of NSAIDs. This structural feature is crucial for the binding and inhibition of the COX enzymes. Furthermore, the thiophene ring is a bioisostere of the benzene ring found in many NSAIDs. Several commercially available anti-inflammatory drugs, such as tinoridine and tiaprofenic acid, contain a thiophene scaffold, demonstrating its compatibility with anti-inflammatory activity.[4][5] The substitution at the 3-position of the thiophene ring in the target compound represents a structural variation that warrants investigation.

Hypothesized Mechanism of Action

Based on its structural similarity to ibuprofen and other thiophene-containing NSAIDs, it is hypothesized that this compound may also function as a COX inhibitor. The degree of selectivity for COX-1 versus COX-2 would be a critical determinant of its efficacy and side-effect profile and would need to be determined experimentally.

Parameter Ibuprofen (Known) This compound (Hypothesized)
Core Structure Phenylpropanoic acidThienylpropanoic acid
Mechanism of Action Non-selective COX inhibitorPotential COX inhibitor (selectivity unknown)
Expected Therapeutic Effects Analgesic, Anti-inflammatory, AntipyreticPotentially Analgesic, Anti-inflammatory
Efficacy Data Extensive clinical data availableNo data available

Table 2: Comparative Overview of Ibuprofen and the Hypothesized Properties of this compound.

Part 3: Experimental Roadmap for Efficacy Determination

To ascertain the therapeutic potential of this compound, a systematic experimental approach is necessary. The following outlines a standard workflow for characterizing a novel anti-inflammatory compound.

Step 1: In Vitro COX Inhibition Assays

The initial step is to determine if the compound inhibits COX-1 and COX-2 enzymes and to quantify its potency (IC50). This is typically performed using commercially available enzyme immunoassay (EIA) kits.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis COX-1 Inhibition Assay COX-1 Inhibition Assay Compound Synthesis->COX-1 Inhibition Assay COX-2 Inhibition Assay COX-2 Inhibition Assay Compound Synthesis->COX-2 Inhibition Assay IC50 Determination IC50 Determination COX-1 Inhibition Assay->IC50 Determination COX-2 Inhibition Assay->IC50 Determination Animal Model of Inflammation Animal Model of Inflammation IC50 Determination->Animal Model of Inflammation Dose-Response Study Dose-Response Study Animal Model of Inflammation->Dose-Response Study Efficacy Assessment Efficacy Assessment Dose-Response Study->Efficacy Assessment

Caption: Experimental workflow for assessing NSAID efficacy.

Protocol for COX Inhibition Assay:

  • Prepare Reagents: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.

  • Enzyme Reaction: Incubate the enzyme with the test compound or a known inhibitor (e.g., ibuprofen) for a predetermined time at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin H2 (PGH2) produced using a colorimetric or fluorometric method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step 2: In Vivo Models of Inflammation and Pain

Following promising in vitro results, the efficacy of the compound must be evaluated in animal models.

  • Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation. The compound is administered to rodents prior to the injection of carrageenan into the paw. The reduction in paw swelling compared to a control group indicates anti-inflammatory activity.

  • Acetic Acid-Induced Writhing Test: This model assesses analgesic activity. The compound is administered before the intraperitoneal injection of acetic acid, and the number of abdominal constrictions (writhes) is counted. A reduction in writhes indicates pain relief.

Conclusion

While ibuprofen stands as a well-characterized and effective NSAID, the exploration of novel chemical entities is crucial for the development of next-generation anti-inflammatory therapies with potentially improved efficacy and safety profiles. This compound, by virtue of its structural motifs, represents a rational starting point for such an investigation. The experimental framework outlined in this guide provides a clear path for elucidating its potential as a novel anti-inflammatory agent. The direct comparison to ibuprofen at each stage of this experimental journey will be the ultimate determinant of its therapeutic promise.

References

  • Ibuprofen. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Ibuprofen Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 18, 2026, from [Link]

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  • Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. (2011). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Previously prepared thiophene derivative with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

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A Comparative Analysis of 2-Methyl-2-(thiophen-3-yl)propanoic acid and Established NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical non-steroidal anti-inflammatory drug (NSAID) candidate, 2-Methyl-2-(thiophen-3-yl)propanoic acid, with widely used NSAIDs: Ibuprofen, Naproxen, and the COX-2 selective inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of potential efficacy and safety profiles supported by established experimental methodologies.

Introduction: The Landscape of Anti-Inflammatory Therapeutics

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4] In contrast, COX-2 is induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[4]

The therapeutic challenge in NSAID development lies in selectively inhibiting COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[5] This has led to the development of COX-2 selective inhibitors, such as Celecoxib.[6] This guide will explore the potential of a novel thiophene-containing compound, this compound, in this context, comparing it to both non-selective and selective NSAIDs. Thiophene derivatives have shown promise as anti-inflammatory agents, with some exhibiting COX inhibition.[7][8][9]

The Arachidonic Acid Cascade and NSAID Intervention

The inflammatory cascade leading to pain and swelling is initiated by the release of arachidonic acid from cell membranes. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. NSAIDs act by blocking the active site of COX enzymes, thereby preventing this conversion.

Arachidonic Acid Cascade Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs NSAIDs NSAIDs->COX_Enzymes Inhibition

Caption: The Arachidonic Acid Cascade and the inhibitory action of NSAIDs.

Comparative Profile of Investigated Compounds

This section details the known properties of Ibuprofen, Naproxen, and Celecoxib, and presents a hypothetical profile for this compound based on structure-activity relationships of similar thiophene derivatives.

This compound: A Hypothetical Profile

Direct experimental data on the biological activity of this compound is not currently available in public literature. However, based on its structural features—a propanoic acid moiety attached to a thiophene ring—we can extrapolate a potential pharmacological profile. The propanoic acid group is a common feature in many NSAIDs, including Ibuprofen and Naproxen, and is crucial for their COX-inhibitory activity.[1] The thiophene ring is a bioisostere of the phenyl ring found in many NSAIDs and has been incorporated into various compounds with demonstrated anti-inflammatory and analgesic properties.[7][10]

Hypothesized Mechanism of Action: It is plausible that this compound functions as a non-selective COX inhibitor, with a potential for some degree of COX-2 selectivity depending on the spatial arrangement of the thiophene ring and methyl groups in the COX active site.

Comparator NSAIDs
  • Ibuprofen: A widely used non-selective NSAID, inhibiting both COX-1 and COX-2.[2] It is known for its relatively short half-life and a favorable safety profile at over-the-counter doses.[11][12]

  • Naproxen: Another non-selective NSAID with a longer half-life than Ibuprofen, allowing for less frequent dosing.[13][14] It is also associated with a lower cardiovascular risk compared to some other NSAIDs.[15][16]

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[6] It is effective in treating pain and inflammation with a potentially better gastrointestinal safety profile.[3][17]

Experimental Data Summary

The following tables summarize the key pharmacokinetic and safety parameters of the comparator NSAIDs. No experimental data is available for this compound.

Table 1: Pharmacokinetic Properties of Comparator NSAIDs
ParameterIbuprofenNaproxenCelecoxib
Bioavailability 80-100% (oral)[2]95% (oral)[13]~99% (relative to suspension)[18]
Protein Binding >98%[19]99%[13][20]~97%
Metabolism Hepatic (CYP2C9)[21]Hepatic (CYP2C9, CYP1A2)[13][20]Hepatic (primarily CYP2C9)[6][22]
Elimination Half-life 2-4 hours[2]12-17 hours[13]~11 hours[6][18]
Time to Peak Plasma 1-2 hours[2]2-4 hours[13]~3 hours[6][22]
Excretion Urine (95%)[2]UrineFeces (57%), Urine (27%)[18]
Table 2: Safety Profile of Comparator NSAIDs
Adverse Effect ProfileIbuprofenNaproxenCelecoxib
Gastrointestinal Common (heartburn, indigestion)[2]; lower risk at OTC doses[11]Common (heartburn, stomach pain)[23]; risk of ulcers and bleeding[4]Lower risk of GI bleeding than non-selective NSAIDs[3]
Cardiovascular Increased risk at high doses[2][24]Lower risk compared to other NSAIDs[15][16]Similar risk to non-selective NSAIDs[3][25]
Renal Can cause renal impairment[2]Risk of kidney problems[23]Similar risk to non-selective NSAIDs[3]

Key Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of a novel compound like this compound, a series of standardized in vitro and in vivo assays are essential.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental to determine the potency and selectivity of a compound against the two COX isoforms.

COX_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Heme - COX-1/COX-2 Enzymes - Test Compounds (dissolved in DMSO) Plate_Setup Plate Setup (96-well): - Add buffer, heme, and enzyme Reagents->Plate_Setup Inhibitor_Incubation Add test compounds and incubate Plate_Setup->Inhibitor_Incubation Reaction_Initiation Add Arachidonic Acid Inhibitor_Incubation->Reaction_Initiation Reaction_Incubation Incubate at 37°C Reaction_Initiation->Reaction_Incubation Reaction_Termination Add Stop Solution Reaction_Incubation->Reaction_Termination Detection Measure Prostaglandin (PGE2) production (e.g., EIA) Reaction_Termination->Detection Calculation Calculate % Inhibition and IC50 values Detection->Calculation

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and stock solutions of the test compound and reference NSAIDs in DMSO.

  • Enzyme Preparation: Dilute purified COX-1 and COX-2 enzymes to the working concentration in the assay buffer.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add serial dilutions of the test compound or reference NSAIDs to the wells. Include a vehicle control (DMSO) and a positive control (a known potent inhibitor).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Add the substrate, arachidonic acid, to all wells to start the enzymatic reaction.[6]

  • Reaction Incubation: Incubate the plate for a defined time (e.g., 10 minutes) at 37°C.[6]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a mild acid).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

In Vivo Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of a compound.[11][26]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the compound. Administer the compounds orally or intraperitoneally.[27]

  • Induction of Edema: After a set time post-dosing (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[11][27]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[27]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each test group compared to the control group.

In Vivo Acetic Acid-Induced Writhing Test in Mice

This model is used to assess the peripheral analgesic activity of a compound.[13][14]

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping: Similar to the paw edema model, acclimate and group the mice.

  • Dosing: Administer the test compound, vehicle, or a positive control (e.g., diclofenac) to the respective groups.[13]

  • Induction of Writhing: After a specific absorption time (e.g., 30-60 minutes), administer an intraperitoneal injection of a dilute acetic acid solution (e.g., 0.6%) to each mouse.[13]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a set period (e.g., 20 minutes).[14][28]

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing for the test groups compared to the control group.

Conclusion and Future Directions

While this compound remains a compound of hypothetical anti-inflammatory potential, its structural similarity to known NSAIDs warrants further investigation. The presence of the propanoic acid moiety suggests a likely interaction with the cyclooxygenase enzymes. The key determinants of its efficacy and safety will be its relative affinity for COX-1 versus COX-2 and its pharmacokinetic profile.

The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other novel NSAID candidates. A thorough investigation, starting with in vitro COX inhibition assays and progressing to in vivo models of inflammation and pain, is essential to elucidate the therapeutic potential and safety profile of this compound. Such studies will be crucial in determining if this compound offers any advantages over existing NSAIDs like Ibuprofen, Naproxen, and Celecoxib in the ongoing quest for safer and more effective anti-inflammatory agents.

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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-2-(thiophen-3-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The 2-methyl-2-arylpropanoic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the fibrate class of drugs that target peroxisome proliferator-activated receptors (PPARs) to manage metabolic disorders like dyslipidemia.[1][2] The substitution of the phenyl ring with a thiophene moiety, specifically at the 3-position, introduces unique electronic and steric properties that can modulate biological activity, offering potential for novel therapeutic agents. Thiophene-containing molecules are known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4]

While comprehensive structure-activity relationship (SAR) studies on a series of 2-Methyl-2-(thiophen-3-yl)propanoic acid analogs are not extensively documented in publicly available literature, this guide synthesizes data from closely related chemical series to build a robust, predictive SAR model. By examining analogs where the thiophene ring is varied or replaced, and by exploring different biological targets, we can infer the key structural determinants for activity. This guide will focus on two primary, plausible biological targets for this scaffold: Peroxisome Proliferator-Activated Receptors (PPARs) and Microsomal Prostaglandin E Synthase-1 (mPGES-1), both deeply implicated in metabolic and inflammatory diseases.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth technical comparison, supporting experimental data from analogous series, and detailed protocols to facilitate further investigation into this promising class of compounds.

Hypothesized Biological Targets and Mechanisms of Action

Based on the activities of structurally related arylpropanoic acids, we can postulate two primary signaling pathways that analogs of this compound may modulate.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors (comprising subtypes α, γ, and β/δ) that act as ligand-activated transcription factors.[5] They play a pivotal role in regulating lipid and glucose metabolism, as well as inflammation.[6] Fibrates, which are 2-phenoxy-2-methylpropanoic acid derivatives, are well-established PPARα agonists.[3]

Mechanism of Action: Upon binding a ligand, the PPAR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. Activation of PPARα, for instance, upregulates genes involved in fatty acid oxidation, while PPARγ activation promotes adipocyte differentiation and insulin sensitization.[5][6]

PPAR_Pathway Ligand 2-Methyl-2-(thiophen-3-yl)propanoic Acid Analog PPAR PPARα/γ Ligand->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Lipid & Glucose Metabolism Transcription->Metabolism

Figure 1: PPAR Signaling Pathway Activation.
Microsomal Prostaglandin E Synthase-1 (mPGES-1)

mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[7] PGE2 is a key mediator of inflammation, pain, and fever.[8] Inhibition of mPGES-1 is a promising anti-inflammatory strategy that avoids the cardiovascular side effects associated with COX-2 inhibitors by selectively blocking PGE2 production.[8] Studies on related thiophene acetic acid derivatives have identified them as mPGES-1 inhibitors.[9]

Mechanism of Action: The enzyme mPGES-1 catalyzes the conversion of prostaglandin H2 (PGH2), produced by COX enzymes, into PGE2. Small molecule inhibitors can bind to the active site of mPGES-1, preventing this conversion and thereby reducing the levels of pro-inflammatory PGE2.

mPGES1_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Metabolized by PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Substrate for PGE2 PGE2 mPGES1->PGE2 Catalyzes conversion to Inflammation Inflammation, Pain, Fever PGE2->Inflammation Promotes Inhibitor 2-Methyl-2-(thiophen-3-yl)propanoic Acid Analog Inhibitor->mPGES1 Inhibits

Figure 2: mPGES-1 Inhibition Pathway.

Comparative Structure-Activity Relationship (SAR) Analysis

As direct experimental data for a series of this compound analogs is scarce, we will build our SAR understanding by comparing data from two closely related classes of compounds.

Case Study 1: 2-Aryloxy-2-methylpropanoic Acids as PPAR Agonists

This class, which includes fibrates, provides critical insights into the requirements for PPAR activation. The general structure consists of an acidic headgroup (propanoic acid), a gem-dimethyl spacer, and a substituted aryl ring linked via an ether.

Key SAR Observations:

  • Acidic Headgroup: The carboxylic acid is essential for activity. It forms a key hydrogen bond network with residues in the PPAR ligand-binding domain (LBD), acting as a pharmacophore. Esterification or replacement with non-acidic groups typically abolishes activity.

  • Gem-Dimethyl Group: The two methyl groups on the alpha-carbon are crucial. They properly orient the carboxylic acid and the aromatic tail within the binding pocket and contribute to binding affinity.

  • Aryl Ring and Substituents: The nature and substitution pattern of the aryl ring determine the potency and selectivity for PPAR subtypes (α vs. γ). Large, lipophilic substituents are often preferred, occupying a hydrophobic pocket in the LBD. For example, MHY2013, a potent PPAR pan agonist, features a large, complex heterocyclic system attached to the phenoxy ring.[2]

Compound Structure Target Activity (EC₅₀) Key Feature Reference
Bezafibrate2-(4-(2-(4-chlorobenzamido)ethyl)phenoxy)-2-methylpropanoic acidPPAR Pan~50 µM (α), ~60 µM (γ)Benchmark fibrate[2]
MHY20132-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acidPPAR Pan~0.5 µM (α), ~1.5 µM (γ)Large heterocyclic substituent enhances potency[2]
LY5186742-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acidPPARα selective~24 nM (IC₅₀)Potent and selective due to extended lipophilic tail[3]

Table 1: Comparative Activity of 2-Aryloxy-2-methylpropanoic Acid Analogs as PPAR Agonists.

Inference for 2-Methyl-2-(thiophen-3-yl)propanoic Acids:

  • The core 2-methylpropanoic acid moiety is likely essential for PPAR activity.

  • The thiophen-3-yl ring serves as the "aryl" component. Its smaller size compared to the phenoxy groups in fibrates may influence potency.

  • Substitutions on the thiophene ring (e.g., at the 2-, 4-, or 5-positions) with lipophilic groups would be a logical strategy to enhance PPAR affinity by occupying the hydrophobic pocket of the LBD. The position of these substituents will be critical in determining the orientation within the binding site.

Case Study 2: Thiophene Acetic Acid Derivatives as mPGES-1 Inhibitors

A recent study identified 2-(thiophen-2-yl)acetic acid derivatives as mPGES-1 inhibitors.[9] This provides valuable SAR insights for a thiophene-based acidic scaffold.

Key SAR Observations:

  • Thiophene Core: The thiophene ring itself is a viable scaffold for mPGES-1 inhibition.

  • Acidic Group: The carboxylic acid is important for binding.

  • Substitution Pattern: The study explored substitutions at the 4- and 5-positions of the thiophene ring. It was found that adding a substituted phenyl ring at the 4-position of the thiophene was beneficial. Halogenation (e.g., chlorine) on this appended phenyl ring significantly increased inhibitory potency, suggesting the importance of halogen bonding interactions with the enzyme.[9]

Compound ID Structure mPGES-1 Inhibition (%) @ 10 µM Key Feature Reference
2a 2-(4-(4-(p-tolylsulfonamido)phenyl)thiophen-2-yl)acetic acid~40%Phenyl substitution at thiophene C4[9]
2c 2-(4-(4-chlorophenyl)thiophen-2-yl)acetic acid~75%Chloro-substituent on the phenyl ring enhances activity[9]
2d 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid~55%Bulky benzoyl group at C4[9]

Table 2: Comparative Activity of 2-(Thiophen-2-yl)acetic Acid Analogs as mPGES-1 Inhibitors.

Inference for 2-Methyl-2-(thiophen-3-yl)propanoic Acids:

  • The thiophen-3-yl scaffold is a plausible starting point for mPGES-1 inhibitors. The change in attachment point from the 2- to the 3-position will alter the vector space for substitution and may require different substitution patterns for optimal activity.

  • The 2-methylpropanoic acid headgroup differs from the acetic acid in the case study. The gem-dimethyl groups add steric bulk, which could either enhance or hinder binding to the mPGES-1 active site. This modification needs experimental validation.

  • Substitution on the thiophene ring , particularly at the 2- or 5-positions with halogenated aryl groups, is a rational strategy to pursue based on the data from the thiophen-2-yl acetic acid series.

Experimental Protocols for Biological Evaluation

To validate the hypothesized activities and elucidate the SAR of novel this compound analogs, the following experimental workflows are recommended.

PPARα/γ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay quantifies the ability of a compound to activate a PPAR subtype.

PPAR_Assay cluster_0 Cell Transfection cluster_1 Compound Treatment cluster_2 Lysis & Readout Transfect 1. Transfect HEK293T cells with: - PPAR-LBD-GAL4 plasmid - GAL4-Luciferase reporter - Renilla control plasmid Treat 2. Seed cells in 96-well plate. 3. Treat with test compounds (various concentrations). Transfect->Treat Lysis 4. Incubate for 24 hours. 5. Lyse cells and add luciferase substrates. Treat->Lysis Readout 6. Measure Firefly (PPAR activity) & Renilla (transfection control) luminescence. Lysis->Readout

Figure 3: Workflow for PPAR Transactivation Assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK293T) cells in DMEM supplemented with 10% FBS.

    • Co-transfect cells with three plasmids:

      • An expression vector for a fusion protein of the GAL4 DNA-binding domain and the PPARα or PPARγ ligand-binding domain (LBD).

      • A reporter plasmid containing multiple GAL4 response elements upstream of a firefly luciferase gene.

      • A control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).[4]

  • Compound Treatment:

    • After transfection, plate the cells into 96-well plates.

    • Add the test this compound analogs at a range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Bezafibrate, Rosiglitazone).

  • Luminescence Measurement:

    • Incubate the plates for 24 hours at 37°C.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Cell-Free mPGES-1 Inhibition Assay

This assay directly measures the enzymatic activity of mPGES-1 and its inhibition by test compounds.

Step-by-Step Methodology:

  • Enzyme Preparation:

    • Prepare a microsomal fraction containing mPGES-1 from IL-1β-stimulated A549 cells or from an overexpressing cell line.[10]

  • Assay Reaction:

    • In a 96-well plate, combine the microsomal fraction, the co-factor glutathione (GSH), and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, PGH2.

  • Reaction Termination and Detection:

    • Incubate for a short period (e.g., 60 seconds) at room temperature.

    • Stop the reaction by adding a stop solution containing a reducing agent (e.g., SnCl₂). This also converts any unreacted PGH2 to PGF2α.

    • Quantify the amount of PGE2 produced using a competitive ELISA or LC-MS/MS.[11]

  • Data Analysis:

    • Calculate the percentage of mPGES-1 inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed activity in cell-based assays is not due to general cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells (e.g., HEK293T or A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Treat the cells with the same concentrations of test compounds used in the functional assays. Incubate for the same duration (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL).[13]

    • Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]

    • Measure the absorbance of the purple solution using a plate reader at approximately 570 nm.[13]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By drawing robust analogies from well-studied 2-aryloxy-2-methylpropanoic acids and thiophene acetic acids, we can construct a strong predictive framework for its structure-activity relationship. The evidence suggests that these compounds are prime candidates for modulation of PPARs and/or mPGES-1, both of which are high-value targets for metabolic and inflammatory diseases.

The key structural elements for optimization are likely to be:

  • Retention of the 2-methylpropanoic acid headgroup , which is a proven pharmacophore for nuclear receptors like PPARs.

  • Systematic exploration of substituents on the thiophene ring , particularly at the 2- and 5-positions. Introducing lipophilic and halogenated aryl groups is a rational starting point to probe interactions within the hydrophobic pockets of target enzymes and receptors.

The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and evaluation of a focused library of analogs. Such studies are essential to validate the hypotheses presented here, to determine the precise biological target(s), and to fully elucidate the therapeutic potential of this versatile chemical series.

References

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Navigating Metabolic and Inflammatory Pathways: A Comparative Guide to the In Vivo Efficacy of Thiophene-Based Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for the development of compounds targeting a wide array of biological pathways. This guide provides a comparative analysis of the in vivo efficacy of thiophene-based propanoic acid derivatives and related structures, with a focus on their therapeutic potential in metabolic and inflammatory diseases. While direct in vivo data for 2-Methyl-2-(thiophen-3-yl)propanoic acid derivatives remains elusive in publicly accessible literature, this guide synthesizes available data on structurally related compounds to provide valuable insights for researchers in the field.

Thiophene Derivatives in the Management of Metabolic Disorders: A Focus on PPARγ Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism.[1] Agonists of PPARs, particularly PPARγ, are established therapeutic agents for type 2 diabetes.[3] Several studies have explored the potential of thiophene derivatives as PPARγ agonists, demonstrating promising in vivo efficacy in preclinical models of diabetes.

A notable study investigated a series of substituted thiophene and benzothiophene derivatives for their ability to transactivate PPARγ and their subsequent effects on glucose metabolism in KK/Ay diabetic mice, a model of genetic type 2 diabetes.[3][4] Among the eighteen compounds screened, two 2-(β-carbonyl/sulfonyl) butyryl-thiophene derivatives, designated as compound 5 and compound 15, exhibited significant antidiabetic effects in vivo.[3]

Comparative In Vivo Efficacy of Thiophene-Based PPARγ Agonists
CompoundAnimal ModelKey In Vivo EffectsMechanism of ActionReference
Compound 5 KK/Ay diabetic mice- Significantly decreased blood glucose levels to < 15.6 mmol/L- Improved glucose tolerance- Improved pancreatic islet β-cell function- Lowered serum insulin levelsPPARγ transactivation[3]
Compound 15 KK/Ay diabetic mice- Significantly decreased blood glucose levels to < 10 mmol/L- Improved glucose tolerance- Improved pancreatic islet β-cell function- Lowered serum insulin levelsPPARγ transactivation[3]
Rosiglitazone (Control) KK/Ay diabetic mice- Potent blood glucose-lowering effectHigh-affinity PPARγ agonist[3][4]

These findings underscore the potential of the thiophene scaffold as a platform for developing novel PPARγ agonists for the treatment of type 2 diabetes. The butyryl-thiophene core appears to be a key structural feature for this activity.

Experimental Protocol: In Vivo Evaluation of Antidiabetic Activity in KK/Ay Mice

The following is a generalized protocol based on the methodology described in the study by Shao et al. (2010).[3][4]

  • Animal Model: Male KK/Ay diabetic mice are used as the experimental model for type 2 diabetes.

  • Acclimatization: Mice are acclimatized for at least one week before the experiment, with free access to standard chow and water.

  • Grouping and Treatment: Mice are randomly divided into vehicle control, positive control (e.g., Rosiglitazone), and test compound groups. The test compounds are administered orally once daily for a specified period (e.g., 4 weeks).

  • Blood Glucose Monitoring: Blood glucose levels are monitored regularly from the tail vein using a glucometer.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, mice are orally administered a glucose solution (e.g., 2 g/kg body weight). Blood glucose levels are measured at 0, 30, 60, and 120 minutes post-glucose administration.

  • Serum Insulin Measurement: Blood samples are collected for the measurement of serum insulin levels using an ELISA kit.

  • Histological Analysis: At the end of the study, pancreatic tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to evaluate the morphology of pancreatic islets.

G cluster_0 In Vivo Antidiabetic Study Workflow Animal_Model KK/Ay Diabetic Mice Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Grouping & Treatment (Vehicle, Positive Control, Test Compounds) Acclimatization->Grouping Monitoring Blood Glucose & Body Weight Monitoring Grouping->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Biochemical Serum Insulin Measurement OGTT->Biochemical Histology Pancreatic Histology Biochemical->Histology Data_Analysis Data Analysis & Interpretation Histology->Data_Analysis

Caption: Workflow for in vivo evaluation of antidiabetic agents.

Thiophene Derivatives as Modulators of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[5] The thiophene nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs), such as tiaprofenic acid and tinoridine.[2] Research continues to explore novel thiophene derivatives for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade like cyclooxygenases (COX) and lipoxygenases (LOX).[2][5]

A comprehensive review by Gomes et al. (2021) highlights numerous in vivo studies demonstrating the anti-inflammatory effects of various thiophene derivatives in classic models of inflammation, such as the carrageenan-induced paw edema model in rats.[5]

Comparative In Vivo Efficacy of Thiophene-Based Anti-inflammatory Agents

While a direct comparison of the this compound scaffold is not available, the following table summarizes the reported efficacy of other thiophene derivatives.

Compound TypeAnimal ModelKey In Vivo EffectsPutative Mechanism of ActionReference
Thiophene-based COX/LOX inhibitor (Compound 21) Rat (formalin-induced paw edema)- More effective than celecoxib in reducing paw edemaDual COX-2/LOX inhibition[5]
Symmetric thiophene derivatives Rat (carrageenan-induced paw edema)- Inhibition of paw edema (up to 30%)CXCR4 receptor antagonism[5]
Nonacidic thiophene-based derivatives (Compound 2b, 7a-d) Rat (analgesic and anti-inflammatory models)- Higher analgesic activity than indomethacin and celecoxib- Comparable edema inhibition to indomethacin and celecoxibInhibition of PGE2 synthesis and mPGES-1 expression[6]

These studies demonstrate the potential of thiophene derivatives to exert potent anti-inflammatory effects through various mechanisms, offering alternatives to traditional NSAIDs with the potential for improved safety profiles.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Acclimatization: Animals are acclimatized for a week before the experiment.

  • Grouping and Treatment: Rats are divided into control and treatment groups. The test compounds or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after treatment, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_1 Inflammatory Signaling Cascade Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Simplified Arachidonic Acid Cascade in Inflammation.

Conclusion and Future Directions

The available in vivo data strongly support the therapeutic potential of thiophene-based propanoic acid derivatives and related structures in the treatment of metabolic and inflammatory diseases. The thiophene scaffold serves as a versatile platform for the design of potent and selective modulators of key biological targets such as PPARγ and enzymes of the inflammatory cascade.

While the specific in vivo efficacy of this compound derivatives is yet to be reported, the findings presented in this guide provide a solid rationale for their synthesis and evaluation. Future research should focus on:

  • Synthesis and in vivo screening of novel this compound derivatives for their effects on metabolic and inflammatory disease models.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

  • Pharmacokinetic and toxicological profiling to assess their drug-like properties and safety.

By leveraging the insights from existing research on related thiophene derivatives, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.

References

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  • Reddy, M. V., et al. (2009). Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4304-4307. [Link]

  • Al-Ghorbani, M., et al. (2021). Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. Molecules, 26(23), 7352. [Link]

  • Sirsova, M., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 23(11), 2999. [Link]

  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]

  • Wróbel, D., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(15), 4991. [Link]

Sources

A Comparative Toxicological Profile of 2-Methyl-2-(thiophen-3-yl)propanoic Acid: A Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's toxicological profile is paramount for successful preclinical development. This guide provides a comparative analysis of 2-Methyl-2-(thiophen-3-yl)propanoic acid, a novel carboxylic acid derivative with potential therapeutic applications. Due to the absence of direct toxicological data for this specific molecule, this document establishes a framework for its evaluation by comparing it to structurally related compounds: the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen , representing the propanoic acid class, and the general toxicological profile of thiophene-containing compounds .

This guide is designed to be a practical resource, offering not only a theoretical comparison but also detailed experimental protocols to enable researchers to generate critical safety data. The focus is on providing a logical, evidence-based approach to assessing cytotoxicity, genotoxicity, and metabolic stability, which are key pillars of early-stage safety pharmacology.

Rationale for Comparator Selection

The choice of comparator compounds is critical for contextualizing the toxicological profile of a new chemical entity.

  • Ibuprofen (2-(4-(2-methylpropyl)phenyl)propanoic acid): As a widely used propanoic acid derivative, Ibuprofen serves as an excellent benchmark for assessing the potential cytotoxicity of the propanoic acid moiety of our target compound. Extensive research has been conducted on its effects on various cell lines, particularly liver cells, providing a robust dataset for comparison.[1][2][3]

  • Thiophene-Containing Compounds: The thiophene ring in this compound is a known structural alert. Thiophene derivatives can undergo metabolic activation by cytochrome P450 (CYP450) enzymes to form reactive intermediates, such as S-oxides and epoxides, which can lead to genotoxicity and hepatotoxicity.[4][5][6] Therefore, understanding the general toxicological profile of this class of compounds is essential for predicting and testing the potential liabilities of our molecule of interest.

Comparative Toxicological Assessment: Key Endpoints

A comprehensive toxicological evaluation should address several key areas. Based on the structural motifs of this compound, the following endpoints are prioritized:

  • Cytotoxicity: Assessing the direct toxic effect of the compound on cells is a fundamental first step.

  • Genotoxicity: Evaluating the potential of the compound to damage DNA is a critical regulatory requirement.

  • Metabolic Stability and Bioactivation: Understanding how the compound is metabolized is crucial for predicting its potential to form reactive, toxic metabolites.

In Vitro Cytotoxicity Assessment

The initial evaluation of toxicity often begins with in vitro cytotoxicity assays to determine the concentration at which a compound induces cell death.

CompoundCell LineIC50 (µM)
This compoundHepG2To be determined
IbuprofenHepG2>100[1][2]
This compoundTHLE-2To be determined
IbuprofenTHLE-2>100[1][2]

Table 1: Hypothetical comparative cytotoxicity data for this compound and Ibuprofen in human liver cell lines. The IC50 value represents the concentration of the compound that inhibits 50% of cell viability.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1][2]

Materials:

  • HepG2 (human hepatocellular carcinoma) and THLE-2 (immortalized human hepatocytes) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 or THLE-2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Ibuprofen in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment

Given the presence of the thiophene ring, assessing the genotoxic potential is of high importance.

The SOS/Chromotest is a bacterial-based assay that measures the induction of the SOS DNA repair system in E. coli as an indicator of genotoxic activity.[7][8]

Materials:

  • E. coli PQ37 strain

  • S9 fraction from Aroclor-1254 induced rat liver (for metabolic activation)

  • Test compounds

  • Positive controls (e.g., 4-nitroquinoline-1-oxide without S9, 2-aminoanthracene with S9)

  • Growth medium and reagents for β-galactosidase and alkaline phosphatase assays

Procedure:

  • Incubation: In a 96-well plate, mix the test compound at various concentrations with the E. coli PQ37 tester strain, both in the presence and absence of the S9 metabolic activation system.

  • Growth: Incubate the plates for 2 hours at 37°C with shaking.

  • Enzyme Assays: After incubation, perform assays to measure the activity of β-galactosidase (indicative of SOS induction) and alkaline phosphatase (a measure of cytotoxicity).

  • Data Analysis: Calculate the induction factor (IF) as the ratio of β-galactosidase activity in the treated sample to that in the negative control. A compound is typically considered genotoxic if it produces a dose-dependent increase in the IF that is greater than 1.5.[7][8]

Metabolic Stability and Bioactivation Potential

The thiophene moiety is a key structural feature that may undergo metabolic activation.

The following diagram illustrates the proposed metabolic activation pathway of thiophene-containing compounds by CYP450 enzymes, leading to the formation of potentially reactive metabolites.

Metabolic Activation of Thiophene Thiophene Thiophene Derivative CYP450 CYP450 Enzymes Thiophene->CYP450 Oxidation S_Oxide Thiophene S-Oxide (Reactive Intermediate) CYP450->S_Oxide Epoxide Thiophene Epoxide (Reactive Intermediate) CYP450->Epoxide DNA_Adducts DNA Adducts S_Oxide->DNA_Adducts Nucleophilic Attack Protein_Adducts Protein Adducts S_Oxide->Protein_Adducts Nucleophilic Attack Detoxification Detoxification (e.g., Glutathione Conjugation) S_Oxide->Detoxification Epoxide->DNA_Adducts Nucleophilic Attack Epoxide->Protein_Adducts Nucleophilic Attack Epoxide->Detoxification Excretion Excretion Detoxification->Excretion

Caption: Proposed metabolic activation of thiophene derivatives.

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Test compound

  • Control compounds (e.g., a high clearance and a low clearance compound)

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound at a final concentration of 1 µM with HLMs (0.5 mg/mL) in phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Integrated Toxicological Workflow

The following workflow provides a structured approach to the toxicological evaluation of this compound.

Toxicological Evaluation Workflow Start This compound Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Genotoxicity Genotoxicity (SOS/Chromotest) Start->Genotoxicity Metabolism Metabolic Stability (HLM Assay) Start->Metabolism Data_Analysis Data Analysis and Risk Assessment Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Metabolism->Data_Analysis Go Proceed to In Vivo Studies Data_Analysis->Go Acceptable Profile No_Go Lead Optimization/ Discontinuation Data_Analysis->No_Go Unacceptable Profile

Sources

An Investigational Framework for Evaluating the Cyclooxygenase (COX) Inhibition Selectivity of 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Selective COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins and other prostanoids.[1] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and plays a vital role in physiological processes such as the protection of the gastrointestinal mucosa and platelet aggregation.[3] In contrast, the expression of COX-2 is typically low in most tissues but is significantly upregulated at sites of inflammation by cytokines and mitogens.[2][4] This isoform is primarily responsible for the production of prostaglandins that mediate pain, fever, and inflammation.[5]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[5][6] While their therapeutic effects are largely due to COX-2 inhibition, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal bleeding and ulceration.[6][7] This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[7][8]

This guide presents a comprehensive framework for the in vitro evaluation of a novel compound, 2-Methyl-2-(thiophen-3-yl)propanoic acid, to determine its potency and selectivity as a COX inhibitor. By comparing its activity against established non-selective and selective NSAIDs, we can ascertain its potential therapeutic profile. The methodologies described herein are designed to be robust and self-validating, providing a clear pathway for the characterization of new chemical entities in the field of inflammation research.

Comparative Landscape of COX Inhibitors

To properly evaluate the inhibitory profile of this compound, it is essential to benchmark its performance against a panel of standard COX inhibitors with well-characterized selectivity profiles. The inhibitory concentration 50 (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard metric for potency. The ratio of IC50 values for COX-1 versus COX-2 provides the selectivity index (SI), a key indicator of an inhibitor's preference for COX-2.

CompoundTypeCOX-1 IC50COX-2 IC50Selectivity Index (SI) (COX-1/COX-2)
This compound Test Compound To Be Determined To Be Determined To Be Determined
CelecoxibCOX-2 Selective40 nM[9]~30[4][10]
RofecoxibCOX-2 Selective18 nM[9]~272-300[7][8]
EtoricoxibCOX-2 Selective1.1 µM[11]106-344[7][8]
IbuprofenNon-selective13 µM[9]370 µM[9]~0.035
DiclofenacNon-selective (Slight COX-2 preference)0.5 µg/ml[9]0.5 µg/ml[9]~29-30[4][10]
AspirinNon-selective (COX-1 preferential)--~0.006 (Aspirin is ~170-fold more potent against COX-1)[8]

Note: IC50 values can vary between different assay systems (e.g., purified enzyme vs. whole blood assays). The data presented are representative values from the literature.

Experimental Workflow for Determining COX Inhibition Selectivity

The evaluation of COX inhibition selectivity involves a systematic, multi-step process. The following diagram illustrates the typical workflow, from initial compound preparation to final data analysis.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound and reference compounds Incubation Pre-incubate enzyme with inhibitor or vehicle control Compound_Prep->Incubation Reagent_Prep Prepare assay buffer, cofactors (e.g., heme), and enzymes (COX-1, COX-2) Reagent_Prep->Incubation Reaction Initiate reaction by adding arachidonic acid (substrate) Incubation->Reaction Termination Stop reaction after a defined time period Reaction->Termination Detection Quantify prostaglandin production (e.g., colorimetric, EIA, LC-MS/MS) Termination->Detection Data_Analysis Calculate % inhibition vs. control Detection->Data_Analysis IC50_Calc Determine IC50 values for COX-1 and COX-2 Data_Analysis->IC50_Calc SI_Calc Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) IC50_Calc->SI_Calc

Caption: A generalized workflow for the in vitro determination of COX-1 and COX-2 inhibition and selectivity.

Detailed Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a common method for assessing COX inhibition using a colorimetric assay, which measures the peroxidase activity of the COX enzyme.[12][13] This method is suitable for high-throughput screening and provides a robust means of determining inhibitor potency. Commercially available kits from suppliers like Cayman Chemical offer a standardized platform for this assay.[12][14]

I. Materials and Reagents:

  • Purified ovine or human COX-1 enzyme

  • Purified human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)

  • Reference Inhibitors: Celecoxib, Ibuprofen

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~590 nm

II. Assay Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or established laboratory protocols. Dilute enzymes to the desired working concentration in assay buffer immediately before use.

  • Compound Dilution: Prepare a series of dilutions of the test compound and reference inhibitors in the assay solvent. A typical concentration range might span from 0.01 nM to 100 µM to capture a full dose-response curve.

  • Assay Plate Setup: The assay is performed in separate plates for COX-1 and COX-2. For each enzyme, designate wells for:

    • 100% Initial Activity (Control): Contains enzyme, buffer, cofactors, and solvent (vehicle) but no inhibitor.

    • Inhibitor Wells: Contains enzyme, buffer, cofactors, and the test compound/reference inhibitor at various concentrations.

    • Background Wells: Contains buffer and cofactors but no enzyme.

  • Inhibitor Pre-incubation:

    • To the appropriate wells, add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the enzyme (either COX-1 or COX-2).[15]

    • Add 10 µl of the appropriate inhibitor dilution or vehicle to the wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[3]

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding 20 µl of arachidonic acid solution to all wells.

    • Simultaneously, add 20 µl of the colorimetric substrate (e.g., TMPD).

    • Immediately begin monitoring the change in absorbance at 590 nm over a period of 5 minutes using a microplate reader in kinetic mode. The rate of color development is proportional to the peroxidase activity of the COX enzyme.

III. Data Analysis:

  • Calculate Initial Reaction Rates: Determine the initial velocity (V) of the reaction (rate of change in absorbance) for each well.

  • Calculate Percentage Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:

    Where V_control is the average rate of the 100% initial activity wells and V_inhibitor is the rate for a given inhibitor concentration.

  • Determine IC50 Values: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for each compound against both COX-1 and COX-2.

  • Calculate Selectivity Index (SI): The selectivity of the compound for COX-2 is determined by the ratio of the IC50 values:

    A higher SI value indicates greater selectivity for COX-2.

Interpreting the Results: A Pathway to Characterization

The data generated from these experiments will allow for a comprehensive evaluation of this compound.

  • Potency: The absolute IC50 values against COX-1 and COX-2 will determine the compound's potency. Lower IC50 values indicate higher potency. A potent compound will exhibit significant inhibition at nanomolar or low micromolar concentrations.

  • Selectivity: The calculated Selectivity Index is the most critical parameter.

    • An SI > 10 would suggest that the compound is COX-2 selective, similar to celecoxib and other coxibs.[4][10]

    • An SI ≈ 1 would indicate a non-selective inhibitor, similar to diclofenac.[2]

    • An SI < 1 would suggest the compound is COX-1 preferential, a characteristic of drugs like aspirin.[8]

The positioning of this compound within the comparative data table will provide immediate context. For instance, if its SI is found to be significantly higher than that of celecoxib, it could represent a highly selective next-generation inhibitor. Conversely, if it demonstrates non-selective inhibition similar to ibuprofen, its therapeutic profile and potential side effects would be expected to be comparable.

Conclusion and Future Directions

This guide provides a foundational, scientifically rigorous framework for the initial characterization of this compound as a potential COX inhibitor. The described in vitro assays are the first essential step in drug discovery, offering a clear, quantitative assessment of potency and selectivity.[16] A favorable profile, particularly high potency and a significant COX-2 selectivity index, would warrant further investigation. Subsequent studies should include more complex assay systems, such as the human whole blood assay, which more closely mimics the in vivo physiological environment, followed by in vivo studies to assess efficacy, pharmacokinetics, and safety in preclinical models.[17] The systematic application of these methodologies will provide the critical data necessary to determine the therapeutic potential of this novel compound.

References

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Mitchell, J.A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences. [Link]

  • Moore, N., et al. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Therapeutic Advances in Musculoskeletal Disease. [Link]

  • Wikipedia. Ibuprofen. [Link]

  • Riess, R., et al. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. [Link]

  • Chun, K.S., & Surh, Y.J. (2004). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Patrignani, P., & Patrono, C. (2002). Clinical pharmacology of selective COX-2 inhibitors. B J T - British Journal of Clinical Pharmacology. [Link]

  • American Journal of Managed Care. Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. [Link]

  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Fitzgerald, G.A. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Emergency Medicine. [Link]

  • Kalgutkar, A.S., et al. (2002). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. Biochemical selectivity, assessed as COX-1/COX-2 IC50 values of several COX inhibitors. [Link]

  • ResearchGate. IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. [Link]

  • Klein, T., et al. (1994). Selective inhibition of cyclooxygenase 2. Biochemical Pharmacology. [Link]

  • Selinsky, R.S., et al. (2016). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. The Journal of Biological Chemistry. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls. [Link]

  • Lee, D., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-(thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methyl-2-(thiophen-3-yl)propanoic acid. As a compound possessing both carboxylic acid and thiophene functional groups, it requires management as a regulated hazardous waste from the point of generation to its final disposal. The core principle of this guide is risk mitigation through proper hazard assessment, segregation, containment, and coordination with institutional Environmental Health and Safety (EHS) personnel. Under no circumstances should this chemical be disposed of via standard trash or sanitary sewer systems.[1][2][3] Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment & Chemical Profile

A thorough understanding of the chemical's hazards informs every step of the disposal process. The risk profile of this compound is derived from its constituent parts:

  • Carboxylic Acid Group: This functional group renders the compound acidic. While its exact pH in solution is not specified, it should be handled as a corrosive material. Carboxylic acids can react exothermically with bases and may produce flammable hydrogen gas upon contact with certain metals.[4] Propionic acid, a related structure, is classified as a corrosive liquid that can cause severe skin burns and eye damage.[4][5]

  • Thiophene Moiety: The thiophene ring introduces additional hazards. Thiophene itself is a flammable liquid, and its derivatives can carry risks of toxicity and environmental harm.[6][7][8] Upon combustion, thiophene-containing compounds can release toxic sulfur oxides.[6][8]

  • Specific Compound Hazards: According to its classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9]

Based on this profile, the compound must be treated as a multi-hazard chemical waste. All laboratory personnel should treat waste chemicals as hazardous unless explicitly confirmed otherwise by an EHS professional.[10]

Quantitative Data Summary

The following table summarizes key identifiers and hazards for this compound.

ParameterDataSource(s)
CAS Number 147632-27-7[9]
Molecular Formula C₈H₁₀O₂S[11]
Physical Form Solid[11]
GHS Hazard Statements H302: Harmful if swallowed[9]
H315: Causes skin irritation[9]
H319: Causes serious eye irritation[9]
H335: May cause respiratory irritation[9]
Primary Disposal Route Hazardous Waste Collection for Incineration[10][12]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the necessary steps from the moment the chemical is designated as waste.

Immediate Handling & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. All preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][13]

  • Eye Protection: Chemical safety goggles are mandatory.[5][14]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[6][14]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[14]

Waste Segregation: The Principle of Incompatibility

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.[15]

  • Do NOT Mix With:

    • Bases (e.g., sodium hydroxide, amines): Neutralization reactions can be highly exothermic.

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates, peroxides): These can cause violent reactions with organic materials.[6]

    • Reactive Metals: As an acid, it can react with metals to produce flammable hydrogen gas.[4]

  • Storage Practice: Store the waste container for this acid separately from containers holding bases or other incompatible materials.[15]

Containerization & Labeling

The integrity of the waste stream begins with proper containment and identification.

  • Select a Compatible Container:

    • The best container is often the original product container.[10]

    • If unavailable, use a clean, leak-proof container made of a compatible material (e.g., polyethylene).

    • Crucially, never use a metal container for acidic waste. [15][16]

  • Ensure Container Integrity: The container and its lid must be in good condition, free from leaks or external residue.[10]

  • Affix a Hazardous Waste Label: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "Waste this compound". Do not use abbreviations or formulas.[15]

    • A clear indication of the hazards: "Irritant," "Harmful," and "Corrosive (Acid)".[15]

    • The date when waste was first added (accumulation start date).

On-Site Accumulation

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[2][15]

  • Location: The SAA can be a designated section of a benchtop or a chemical fume hood.[15]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[2]

  • Volume Limits: A laboratory may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three days.[2]

  • Inspections: The SAA should be inspected weekly for any signs of container leakage or degradation.[15]

Arranging Final Disposal

Laboratory personnel are not authorized to transport hazardous waste.[10]

  • Contact EHS: Once the waste container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department (or equivalent office) to schedule a waste pickup.[2][10]

  • Provide Information: Be prepared to provide the information from the waste label to the EHS personnel.

  • Professional Disposal: The EHS department will manage the transport and final disposal of the waste through a licensed hazardous waste facility, where it will likely be destroyed via incineration.[12][13]

Disposal Workflow Diagram

G cluster_0 In-Laboratory Procedures cluster_1 EHS Coordination & Final Disposal gen Waste Generation of This compound ppe Don Appropriate PPE (Fume Hood) gen->ppe Step 1 container Select Compatible Container (No Metals) ppe->container Step 2 label_waste Label as 'Hazardous Waste' with Chemical Name & Hazards container->label_waste Step 3 segregate Segregate from Incompatibles (Bases, Oxidizers) label_waste->segregate Step 4 saa Store in Designated SAA (Keep Container Closed) segregate->saa Step 5 contact_ehs Contact EHS for Pickup saa->contact_ehs Step 6 (When container is full) disposal Final Disposal via Licensed Waste Vendor (Incineration) contact_ehs->disposal Step 7

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Control: If safe to do so, prevent the spill from spreading. Remove all ignition sources.[13]

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[14][17]

  • Collect: Carefully sweep or scoop the absorbed material into a compatible, sealable container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area as appropriate.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response line immediately.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Chemical Label: this compound.
  • Hazard Summary: Thiophene. NJ.gov. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPS. [Link]

  • Material Safety Data Sheet: 2-[(4-Chlorophenyl)thio]thiophene. [Link]

  • ICSC 0806 - PROPIONIC ACID. ILO and WHO. [Link]

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A Comprehensive Guide to the Safe Handling of 2-Methyl-2-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methyl-2-(thiophen-3-yl)propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of its constituent chemical groups: carboxylic acids and thiophene derivatives. This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough risk assessment.

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The primary hazards are associated with its acidic nature and the thiophene moiety. Carboxylic acids can cause significant irritation to the skin, eyes, and respiratory tract.[2] Thiophene and its derivatives are known to be harmful, irritants, and can be absorbed through the skin.[3][4] Therefore, a comprehensive risk assessment should be conducted before commencing any work with this compound.

Key Chemical Properties (for a related compound, 2-methyl-2-(thiophen-2-yl)propanoic acid):

  • Formula: C₈H₁₀O₂S[5]

  • Molecular Weight: 170.23 g/mol [5]

  • Form: Solid[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table summarizes the minimum required PPE.

Body Part Personal Protective Equipment Rationale and Best Practices
Eyes/Face Chemical splash goggles and a face shield.[2][6]Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is mandatory when handling larger quantities or when there is a significant splash risk.
Skin/Body A flame-resistant lab coat, long pants, and closed-toe shoes.[6][7]The lab coat should be fully buttoned. Avoid wearing shorts, skirts, or perforated shoes in the laboratory.
Hands Double-layered nitrile or butyl rubber gloves.[2][6]Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately upon contamination and wash hands thoroughly after removal.
Respiratory Use in a certified chemical fume hood.[8]If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[2][9]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is paramount for ensuring safety.

3.1. Preparation and Weighing:

  • Engineering Controls: All manipulations of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Dispensing: Use a dedicated spatula for transferring the solid. Avoid creating dust.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood if possible. If the balance is outside the hood, ensure the container is securely capped before transport.

3.2. Solution Preparation:

  • Solvent Addition: When dissolving, slowly add the solvent to the solid.

  • Acid to Water: If preparing an aqueous solution, always add the acid to water, never the other way around, to prevent a violent exothermic reaction.

3.3. Reaction Quenching and Work-up:

  • Neutralization: Before disposal or work-up, any unreacted acid should be neutralized. This is typically done with a weak base, such as sodium bicarbonate, added slowly and with cooling to control the exothermic reaction.

  • Extraction: When performing a liquid-liquid extraction, be sure to vent the separatory funnel frequently to release any pressure buildup.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Post-Procedure Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Neutralize & Quench Neutralize & Quench Conduct Reaction->Neutralize & Quench Segregate Waste Segregate Waste Neutralize & Quench->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Decontaminate & Doff PPE Decontaminate & Doff PPE Dispose of Waste->Decontaminate & Doff PPE

Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove all contaminated clothing while flushing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Spill Evacuate the immediate area. If the spill is large, alert your institution's emergency response team. For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[3] Place the absorbed material in a sealed container for hazardous waste disposal.[4]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

5.1. Waste Segregation:

  • Solid Waste: Collect unreacted compound, contaminated weighing paper, and other solid materials in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.[3]

5.2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[3]

  • Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong bases and oxidizing agents.[10]

5.3. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

Disposal Workflow

Start Start Identify Waste Type Identify Waste Type Start->Identify Waste Type End End Solid Waste Solid Waste Identify Waste Type->Solid Waste Solid Liquid Waste Liquid Waste Identify Waste Type->Liquid Waste Liquid Contaminated PPE Contaminated PPE Identify Waste Type->Contaminated PPE PPE Sealable Container Sealable Container Solid Waste->Sealable Container Leak-proof Container Leak-proof Container Liquid Waste->Leak-proof Container Hazardous Waste Bag Hazardous Waste Bag Contaminated PPE->Hazardous Waste Bag Label Waste Label Waste Sealable Container->Label Waste Leak-proof Container->Label Waste Hazardous Waste Bag->Label Waste Store in Designated Area Store in Designated Area Label Waste->Store in Designated Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup Contact EHS for Pickup->End

Caption: A decision-based workflow for the proper segregation and disposal of waste generated from work with this compound.

References

  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine - Benchchem.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • chemical label this compound.
  • SAFETY DATA SHEET - Fisher Scientific.
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP.
  • Material Safety Data Sheet - Thiophene, benzene free, 99.5% - Cole-Parmer.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 2-methyl-2-(thiophen-2-yl)propanoic acid | CymitQuimica.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Safety data sheet - BASF.
  • Chemical Safety: Personal Protective Equipment.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Safety Data Sheet - CymitQuimica.
  • 3-(thiophen-3-yl)propanoic acid - AK Scientific, Inc.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.